molecular formula C5H7N3O3 B085784 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one CAS No. 1075-59-8

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one

Cat. No.: B085784
CAS No.: 1075-59-8
M. Wt: 157.13 g/mol
InChI Key: ABWQLBWYPYHBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one is a versatile s-triazine derivative that serves as a key intermediate and building block in organic synthesis and medicinal chemistry. Its core research value lies in its role as a precursor to more complex triazine-based compounds, such as the coupling reagent 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which is extensively applied in amidation, esterification, and solution-phase peptide synthesis . Beyond synthesis, this s-triazine scaffold is a privileged structure in drug discovery. Researchers have effectively utilized it to design and synthesize novel molecular hybrids with significant biological potential. For instance, derivatives of 4,6-dimethoxy-1,3,5-triazin-2-yl have shown promising in vitro anticancer activity against human cancer cell lines, including prostate (PC3), lung (A549), breast (MCF-7), and ovarian (A2780) cancers . Furthermore, the s-triazine core is being actively explored in the development of new antifungal agents to address the growing challenge of invasive fungal infections and antimicrobial resistance . The compound's symmetrical, nitrogen-rich structure makes it an ideal framework for constructing diverse chemical libraries, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for various therapeutic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxy-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h1-2H3,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWQLBWYPYHBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=O)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274536
Record name 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-59-8
Record name 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis protocol for 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one, a valuable compound in synthetic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, and its derivatives, are important reagents in various chemical transformations. Notably, the related compound 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is widely utilized as a coupling reagent in peptide synthesis and for the formation of amide bonds in complex natural products due to its high efficiency and ability to preserve the optical activity of reactants.[1][2] This guide focuses on a direct synthesis of this compound from 2,4,6-trimethoxy-1,3,5-triazine.

Reaction Scheme

The synthesis of this compound can be achieved through the partial hydrolysis of 2,4,6-trimethoxy-1,3,5-triazine. The reaction involves the selective removal of one methoxy group and its replacement with a hydroxyl group, which exists in tautomeric equilibrium with the ketone form.

Synthesis of this compound start 2,4,6-Trimethoxy-1,3,5-triazine reagents KOH, MeOH start->reagents + conditions Boiling, 20 h reagents->conditions workup 1. Evaporation 2. H2O 3. AcOH (pH ~6) conditions->workup product This compound workup->product Yield: 87% G cluster_reaction Reaction cluster_workup Work-up & Purification Mix Reactants Mix 2,4,6-trimethoxy-1,3,5-triazine, KOH, and MeOH Heat Heat to boiling for 20h Mix Reactants->Heat Cool Cool to room temperature Heat->Cool Evaporate Evaporate solvent Cool->Evaporate Add Water Add H₂O Evaporate->Add Water Acidify Acidify with AcOH to pH ~6 (below 15°C) Add Water->Acidify Filter Filter the precipitate Acidify->Filter Wash Wash with H₂O Filter->Wash Dry Dry at room temperature Wash->Dry Final Product Final Product Dry->Final Product This compound

References

physical and chemical properties of 4,6-Dimethoxy-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,6-Dimethoxy-1,3,5-triazin-2-ol (CAS No. 1075-59-8), a versatile heterocyclic compound. This document is intended to be a valuable resource for professionals in research, and drug development, offering detailed data, experimental protocols, and visualizations of its synthetic pathways and applications.

Chemical Identity and Physical Properties

4,6-Dimethoxy-1,3,5-triazin-2-ol, also known as 4,6-dimethoxy-1H-1,3,5-triazin-2-one, is a derivative of cyanuric acid.[1][2] It exists in tautomeric equilibrium between the -ol and -one forms, with the keto form generally being more stable. The compound is a white solid at room temperature.

Table 1: Physical and Chemical Properties of 4,6-Dimethoxy-1,3,5-triazin-2-ol
PropertyValueSource(s)
CAS Number 1075-59-8[1][2]
Molecular Formula C₅H₇N₃O₃[1]
Molecular Weight 157.13 g/mol
Appearance White solid
Melting Point 222-225 °C[2][3]
171.9 °C
Boiling Point 360.6 °C at 760 mmHg[1]
185.2 ± 23.0 °C (Predicted)[2][3]
Density 1.46 g/cm³ (Predicted)[1][2]
pKa 4.43 ± 0.70 (Predicted)[1][4]
Solubility Slightly soluble in water (25 g/L at 25 °C)[3][4]
Flash Point 171.9 °C[1][2]
Refractive Index 1.576 (Predicted)[1][2]

Note on Melting Point Discrepancy: There are conflicting reports regarding the melting point. A value of 222-225 °C is cited from a 1958 patent.[3] However, several chemical suppliers report a melting point of 171.9 °C. This discrepancy may be due to different polymorphic forms of the compound or variations in purity. Researchers should consider verifying the melting point of their specific sample.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4,6-Dimethoxy-1,3,5-triazin-2-ol.

Table 2: Spectroscopic Data for 4,6-Dimethoxy-1,3,5-triazin-2-ol
TechniqueDataSource(s)
¹H NMR (250 MHz, DMSO-d₆): δ 12.42 (bs, 1H), 3.86 (s, 6H, OCH₃)[5]
¹³C NMR (63 MHz, DMSO-d₆): δ 168.1, 157.3, 55.2[5]
Mass Spec. GC-MS data available in the NIST Mass Spectrometry Data Center.
IR Vapor phase IR spectra are available from SpectraBase.

Experimental Protocols

Synthesis of 4,6-Dimethoxy-1,3,5-triazin-2-ol

A common method for the synthesis of 4,6-Dimethoxy-1,3,5-triazin-2-ol is through the partial hydrolysis of 2,4,6-trimethoxy-1,3,5-triazine.

Materials:

  • 2,4,6-trimethoxy-1,3,5-triazine

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetic Acid (AcOH)

Procedure: [5]

  • A mixture of 2,4,6-trimethoxy-1,3,5-triazine (34 g, 0.2 mol) and KOH (14 g, 0.25 mol) in methanol (150 ml) is heated to boiling for 20 hours.

  • After cooling to room temperature, the solvent is evaporated in vacuo.

  • The distillation residue is taken up in water (50 ml).

  • The mixture is acidified with acetic acid to a pH of approximately 6 at a temperature below 15°C.

  • The separated product is collected by filtration, washed with H₂O (2 x 35 ml), and dried at room temperature and pressure.

  • This procedure yields 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a colorless crystalline substance (27 g, 87% yield).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Work-up cluster_product Product 2,4,6-trimethoxy-1,3,5-triazine 2,4,6-trimethoxy-1,3,5-triazine Heating Heat to boiling (20 hours) 2,4,6-trimethoxy-1,3,5-triazine->Heating KOH KOH KOH->Heating MeOH MeOH MeOH->Heating Evaporation Evaporate MeOH (in vacuo) Heating->Evaporation Cool to RT Dissolution Dissolve in H2O Evaporation->Dissolution Acidification Acidify with AcOH (to pH ~6, <15°C) Dissolution->Acidification Filtration Filter and wash with H2O Acidification->Filtration Drying Dry at room temp. Filtration->Drying Product 4,6-Dimethoxy-1,3,5-triazin-2-ol Drying->Product

Synthesis of 4,6-Dimethoxy-1,3,5-triazin-2-ol.

Chemical Reactivity and Applications

4,6-Dimethoxy-1,3,5-triazin-2-ol and its derivatives are valuable reagents in organic synthesis. The triazine core serves as a scaffold for creating molecules with diverse biological activities.

  • Coupling Reagent Precursor: This compound is a precursor to coupling reagents used in amide and peptide synthesis. For example, it can be converted to 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), which is then used to prepare 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a widely used coupling agent.

  • Building Block for Bioactive Molecules: The triazine ring is a key component in various compounds with demonstrated biological activities. Derivatives have been synthesized and investigated as monoamine oxidase (MAO) inhibitors, which have potential applications in the treatment of neurological disorders.

  • Use in Drug Development: The versatility of the triazine scaffold makes it an attractive starting point for the development of new therapeutic agents. Its derivatives have been explored for their potential as anticancer, antibacterial, and antifungal agents.

As this compound is primarily a synthetic intermediate, it is not directly involved in biological signaling pathways. Instead, a logical workflow illustrating its application in the synthesis of a peptide coupling reagent is more relevant.

Application_Workflow cluster_starting_material Starting Material cluster_intermediates Intermediate Synthesis cluster_coupling_reagent Final Product: Coupling Reagent cluster_application Application Start 4,6-Dimethoxy-1,3,5-triazin-2-ol Chlorination Chlorination (e.g., with POCl3) Start->Chlorination CDMT 2-Chloro-4,6-dimethoxy- 1,3,5-triazine (CDMT) Chlorination->CDMT Reaction_with_NMM Reaction with N-Methylmorpholine (NMM) CDMT->Reaction_with_NMM DMTMM 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4- methylmorpholinium chloride (DMTMM) Reaction_with_NMM->DMTMM Peptide_Coupling Peptide Bond Formation DMTMM->Peptide_Coupling

Application as a precursor for a peptide coupling reagent.

Safety Information

4,6-Dimethoxy-1,3,5-triazin-2-ol should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

This technical guide provides a solid foundation for understanding the core properties and applications of 4,6-Dimethoxy-1,3,5-triazin-2-ol. For further in-depth studies, consulting the cited literature is recommended.

References

An In-depth Technical Guide on the Mechanism of Action of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one and its structurally related derivatives. While the parent compound primarily serves as a key synthetic intermediate, its derivatives have emerged as potent bioactive molecules with significant therapeutic potential. The core mechanism of action for a prominent class of these derivatives is the catalytic inhibition of human DNA topoisomerase IIα (htIIα) by targeting the enzyme's ATP binding site. This mode of action presents a promising alternative to traditional topoisomerase poisons, potentially mitigating issues of cardiotoxicity and the induction of secondary malignancies. Additionally, derivatives of this compound have been investigated as inhibitors of monoamine oxidase (MAO), suggesting a second, albeit less explored, therapeutic avenue. This document details the signaling pathways, presents quantitative inhibitory data, and outlines the experimental protocols used to elucidate these mechanisms.

Primary Mechanism of Action: Catalytic Inhibition of Human DNA Topoisomerase IIα

The most significant and well-documented mechanism of action for derivatives of this compound is the catalytic inhibition of human DNA topoisomerase IIα.[1][2] Unlike topoisomerase poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex and lead to DNA strand breaks, these triazine derivatives prevent the enzyme from completing its catalytic cycle, specifically by interfering with ATP hydrolysis, without inducing DNA damage.[1][3]

Targeting the ATPase Domain

Human DNA topoisomerase IIα is a crucial enzyme in DNA replication, transcription, and chromosome segregation.[4][5] Its function is dependent on the hydrolysis of ATP, which powers the conformational changes necessary for DNA strand passage and religation. The 4,6-substituted-1,3,5-triazin-2(1H)-one derivatives have been shown to bind to the ATPase domain of htIIα.[1] This binding event competitively inhibits the binding of ATP, thereby preventing the enzyme from utilizing its energy source and carrying out its function. The molecular recognition of these compounds within the ATP binding site has been further elucidated through molecular dynamics simulations.[1]

Signaling Pathway of Topoisomerase IIα Catalytic Inhibition

The inhibitory action of 4,6-substituted-1,3,5-triazin-2(1H)-ones on human DNA topoisomerase IIα can be visualized as an interruption of its normal catalytic cycle. The following diagram illustrates this pathway.

TopoII_Inhibition Signaling Pathway of Topoisomerase IIα Catalytic Inhibition TopoII Topoisomerase IIα DNA_Binding Binding to DNA TopoII->DNA_Binding ATP_Binding ATP Binding (ATPase Domain) DNA_Binding->ATP_Binding Cleavage DNA Double-Strand Cleavage ATP_Binding->Cleavage Strand_Passage Strand Passage Cleavage->Strand_Passage Religation DNA Religation Strand_Passage->Religation Dissociation Enzyme Dissociation Religation->Dissociation Dissociation->TopoII Cycle Repeats Inhibitor 4,6-Substituted-1,3,5-triazin-2(1H)-one Derivative Inhibition Inhibition Inhibitor->Inhibition Inhibition->ATP_Binding

Topoisomerase IIα Catalytic Inhibition Pathway
Quantitative Data: In Vitro Inhibition of Human DNA Topoisomerase IIα

The inhibitory potency of several 4,6-substituted-1,3,5-triazin-2(1H)-one derivatives against human DNA topoisomerase IIα has been quantified. The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds.

CompoundSubstitution at Position 4Substitution at Position 6htIIα IC50 (µM)Reference
4 4-methoxyphenylamino4-methoxyphenylamino8.1[2]
5 4-fluorophenylamino4-methoxyphenylamino11.1[2]
Etoposide (Positive Control)28.6[2]

Secondary Mechanism of Action: Monoamine Oxidase Inhibition

Derivatives of this compound have also been synthesized and evaluated for their ability to inhibit monoamine oxidases (MAO). MAOs are enzymes responsible for the degradation of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[6]

MAO-A and MAO-B Inhibition

Studies have shown that certain (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives exhibit inhibitory activity against both MAO-A and MAO-B. This suggests that the triazine scaffold can be adapted to target these enzymes.

Quantitative Data: In Vitro Monoamine Oxidase Inhibition

The inhibitory activity of selected (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives against MAO-A and MAO-B is presented below.

CompoundAmino Acid MoietyMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
7 Phenylalanine0.12 ± 0.01> 100[7]
Clorgyline (MAO-A Selective Control)0.09 ± 0.0135.2 ± 1.5[7]
Pargyline (MAO-B Selective Control)25.3 ± 1.10.15 ± 0.01[7]

Experimental Protocols

The elucidation of the mechanisms of action described above relies on a series of specialized in vitro assays. Detailed methodologies for the key experiments are provided below.

Human DNA Topoisomerase IIα Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by htIIα.

Workflow Diagram:

Decatenation_Workflow Workflow for htIIα Decatenation Assay Start Start Prepare_Mix Prepare reaction mix: - Assay Buffer - ATP - kDNA Start->Prepare_Mix Add_Inhibitor Add test compound (e.g., triazine derivative) or DMSO control Prepare_Mix->Add_Inhibitor Add_Enzyme Add human Topoisomerase IIα Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 30 minutes Add_Enzyme->Incubate Stop_Reaction Stop reaction (e.g., with STEB and chloroform/isoamyl alcohol) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain with Ethidium Bromide and visualize under UV Electrophoresis->Visualize End End Visualize->End

Workflow for htIIα Decatenation Assay

Methodology:

  • A reaction mixture is prepared on ice, containing assay buffer (typically 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin), ATP, and kinetoplast DNA (kDNA).[8]

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture. A solvent control is also prepared.[8]

  • The reaction is initiated by the addition of purified human DNA topoisomerase IIα.[8]

  • The mixture is incubated at 37°C for 30 minutes.[8]

  • The reaction is terminated by the addition of a stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue) and chloroform/isoamyl alcohol.[8]

  • The aqueous phase is loaded onto an agarose gel for electrophoresis.[9]

  • The gel is stained with ethidium bromide and visualized under UV light to observe the separation of decatenated DNA from the kDNA network.[9]

htIIα ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by htIIα in the presence and absence of an inhibitor.

Methodology:

  • An enzyme-coupled assay is typically used, where ATP hydrolysis is linked to the oxidation of NADH.[10]

  • The reaction mixture contains htIIα, the test compound, and a reaction buffer (e.g., 50 mM Tris pH 7.9, 100 mM KCl, 8 mM MgCl2, 5 mM β-mercaptoethanol, 0.2 mg/ml BSA).[10]

  • The mixture also includes components for the coupled reaction: phosphoenol pyruvate (PEP), NADH, pyruvate kinase, and lactate dehydrogenase.[10]

  • The reaction is initiated by the addition of ATP.

  • The decrease in NADH concentration is monitored spectrophotometrically at 340 nm. The rate of NADH oxidation is proportional to the ATPase activity of htIIα.

Microscale Thermophoresis (MST)

MST is used to quantify the binding affinity between the triazine derivatives and the htIIα ATPase domain.

Methodology:

  • One of the binding partners (typically the protein, htIIα ATPase domain) is fluorescently labeled.

  • A series of dilutions of the unlabeled binding partner (the triazine derivative) is prepared.

  • The labeled protein is mixed with each dilution of the unlabeled ligand.

  • The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient.

  • The movement of the fluorescently labeled protein along this temperature gradient is monitored. This movement changes upon binding to the ligand.

  • The changes in thermophoresis are plotted against the ligand concentration to determine the binding affinity (Kd).

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory effect of the compounds on MAO-A and MAO-B activity.

Methodology:

  • A fluorometric assay is commonly employed, detecting the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.[6]

  • The reaction mixture includes recombinant human MAO-A or MAO-B, a suitable substrate (e.g., kynuramine), horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex® Red) in an appropriate buffer.[11]

  • The test compound is added to the mixture.

  • The reaction is initiated, and the increase in fluorescence, resulting from the HRP-catalyzed reaction of H2O2 with the probe, is measured over time.

  • A decrease in the rate of fluorescence increase in the presence of the test compound indicates MAO inhibition. IC50 values are determined from dose-response curves.[11]

Conclusion

This compound serves as a versatile scaffold for the development of potent enzyme inhibitors. Its derivatives have been predominantly characterized as catalytic inhibitors of human DNA topoisomerase IIα, acting at the ATPase binding site. This mechanism is distinct from that of clinically used topoisomerase poisons and offers a promising avenue for the development of anticancer agents with potentially improved safety profiles. Furthermore, the exploration of these triazine derivatives as monoamine oxidase inhibitors highlights the adaptability of this chemical core for targeting diverse biological pathways. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising class of compounds.

References

In-Depth Technical Guide: Solubility of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one is a heterocyclic organic compound with a triazine core, a class of molecules with diverse applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening processes. This technical guide provides a summary of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing the solubility of this compound.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its solubility characteristics.

PropertyValueReference
Molecular Formula C5H7N3O3[1][2]
Molecular Weight 157.13 g/mol [1][2]
Appearance Solid[3]
Melting Point 222-225 °C[4]

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on available information and data for structurally related triazine derivatives, a qualitative and semi-quantitative summary is provided in Table 2.

SolventSolubilityRemarks
WaterSlightly soluble (25 g/L at 25 °C)[5]
Dimethyl Sulfoxide (DMSO)SolubleBased on data for similar triazine derivatives.
1,4-DioxaneSolubleBased on data for similar triazine derivatives.
MethanolSolubleBased on data for similar triazine derivatives.
EthanolModerately SolubleBased on data for similar triazine derivatives.
HexanePoorly SolubleBased on data for similar triazine derivatives.
Ethyl AcetatePoorly SolubleBased on data for similar triazine derivatives.

It is crucial for researchers to experimentally determine the quantitative solubility in the specific solvent and conditions relevant to their application.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Vials with tight-fitting caps

  • Analytical balance

  • Vortex mixer or shaker

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess is to ensure that a saturated solution is formed.

    • Add a precise volume of the selected organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification of Dissolved Solute:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

      • Once the solvent is completely removed, weigh the vial containing the dried solute.

      • The mass of the dissolved solute can be calculated by subtracting the initial weight of the vial.

      • Solubility can then be expressed in terms of g/L or mg/mL.

    • Chromatographic/Spectroscopic Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC with UV detection or UV-Vis spectrophotometry).

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine the concentration of the solute using the calibration curve.

      • Calculate the original solubility by taking the dilution factor into account.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized using the following diagram.

Solubility_Workflow start Start: Define Experimental Conditions (Solvent, Temperature) prep Prepare Supersaturated Solution (Excess Solute + Known Volume of Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Collect and Filter Supernatant settle->sample quant_choice Choose Quantification Method sample->quant_choice gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue quant_choice->gravimetric Direct analytical Instrumental Analysis: (e.g., HPLC, UV-Vis) quant_choice->analytical Indirect calculate_grav Calculate Solubility (g/L) gravimetric->calculate_grav calculate_anal Calculate Concentration from Calibration Curve and Determine Solubility analytical->calculate_anal end End: Report Solubility Data calculate_grav->end calculate_anal->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents is limited in the current literature, this guide provides the available qualitative and semi-quantitative information. More importantly, it offers a detailed, generalized experimental protocol and a clear workflow diagram to enable researchers to accurately determine the solubility of this compound in their solvents of interest. Accurate solubility data is a critical parameter that underpins the successful application of this compound in research and development.

References

An In-depth Technical Guide to 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one is a heterocyclic organic compound with a triazine core. While it has applications as a reagent in organic synthesis, it has gained significant attention in the pharmaceutical industry, particularly in the context of drug development and manufacturing. This technical guide provides a comprehensive overview of its alternative names, chemical properties, synthesis, and its notable role as a process-related impurity in the manufacturing of the anticancer drug Pemetrexed. Furthermore, this guide explores the potential biological activities of structurally related triazine derivatives, offering insights into possible research and development avenues.

Nomenclature and Identification

This compound is known by a variety of synonyms and identifiers across different chemical databases and suppliers. A comprehensive list is provided below to aid in its identification and literature searches.

Identifier Type Identifier Source
IUPAC Name This compoundPubChem[1]
CAS Number 1075-59-8PubChem[1]
Synonym 4,6-dimethoxy-1,3,5-triazin-2-olChemicalBook[2]
Synonym 2-Hydroxy-4,6-dimethoxy-1,3,5-triazineChemicalBook[3]
Synonym 4,6-Dimethoxy-s-triazin-2(1H)-onePubChem[1]
Synonym Pemetrexed Impurity 22
Molecular Formula C5H7N3O3PubChem[1]
Molecular Weight 157.13 g/mol PubChem[1]
InChI Key ABWQLBWYPYHBHW-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

Property Value Source
Physical State SolidBiosynth
Melting Point 222-225 °C
Boiling Point 185.2±23.0 °C (Predicted)
Density 1.46±0.1 g/cm3 (Predicted)
Solubility Sparingly soluble in water (25 g/L at 25 °C)
Storage Temperature 2°C - 8°CBiosynth

Synthesis and Formation as a Pemetrexed Impurity

General Synthesis Protocol

A general method for the synthesis of this compound involves the partial hydrolysis of 2,4,6-trimethoxy-1,3,5-triazine.

Experimental Protocol:

  • A mixture of 2,4,6-trimethoxy-1,3,5-triazine (34 g, 0.2 mol) and potassium hydroxide (14 g, 0.25 mol) in methanol (150 ml) is heated to boiling for 20 hours.[3]

  • After cooling to room temperature, the solvent is evaporated under vacuum.[3]

  • The residue is dissolved in water (50 ml).[3]

  • The mixture is then acidified with acetic acid to a pH of approximately 6 at a temperature below 15°C.[3]

  • The resulting precipitate is collected by filtration, washed with water (2 x 35 ml), and dried at room temperature.[3]

  • This procedure yields 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a colorless crystalline substance (27 g, 87% yield).[3]

Formation as a Process-Related Impurity in Pemetrexed Synthesis

Pemetrexed is an antifolate drug used in the treatment of various cancers. Its synthesis often involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling agent to form an amide bond.[4] this compound can arise as an impurity during this process, primarily through the hydrolysis of unreacted CDMT or the activated ester intermediate, especially in the presence of moisture.[5]

The logical workflow for the formation of this impurity is depicted below.

G Pemetrexed_Precursor Pemetrexed Acid Precursor Activated_Ester Activated Ester Intermediate Pemetrexed_Precursor->Activated_Ester CDMT 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) CDMT->Activated_Ester Hydrolysis Hydrolysis (H2O) CDMT->Hydrolysis Unreacted NMM N-Methylmorpholine (NMM) NMM->Activated_Ester Pemetrexed_Ester Pemetrexed Ester Activated_Ester->Pemetrexed_Ester Activated_Ester->Hydrolysis Amine_Nucleophile Amine Nucleophile Amine_Nucleophile->Pemetrexed_Ester Impurity This compound (Impurity) Hydrolysis->Impurity

Formation of this compound as a Pemetrexed impurity.

Potential Biological Activities of Related Triazine Derivatives

While this compound is primarily discussed as a synthetic intermediate and an impurity, the broader class of 1,3,5-triazine derivatives has been investigated for various biological activities. This section explores two such potential activities based on studies of structurally similar compounds.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 1,3,5-triazine have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters.[6] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.

Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric)

This protocol is a representative method for assessing the MAO inhibitory potential of a test compound.

  • Reagent Preparation:

    • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Substrate Stock Solution: 10 mM p-tyramine in water.

    • MAO-A and MAO-B enzymes (recombinant human).

    • Horseradish Peroxidase (HRP): 10 U/mL in assay buffer.

    • Amplex® Red reagent: 10 mM in DMSO.

    • Test Compound: Stock solution in DMSO, serially diluted to desired concentrations.

    • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of MAO Assay Buffer.

    • Add 20 µL of the test compound solution or positive control.

    • Add 20 µL of the respective MAO enzyme (MAO-A or MAO-B).

    • Incubate at 37°C for 15 minutes.

    • Prepare a detection mix containing HRP and Amplex® Red in the assay buffer.

    • Initiate the reaction by adding 20 µL of the p-tyramine substrate solution.

    • Immediately add 100 µL of the detection mix to each well.

    • Measure the fluorescence (Excitation: 530-560 nm, Emission: 590-600 nm) kinetically for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Monoamine Catabolism Signaling Pathway

The following diagram illustrates the catabolism of a monoamine by MAO, the principle behind the inhibition assay.

G Monoamine Monoamine Substrate (e.g., Tyramine) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO Aldehyde Aldehyde MAO->Aldehyde H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Ammonia Ammonia MAO->Ammonia HRP Horseradish Peroxidase (HRP) H2O2->HRP AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Inhibitor Triazine Derivative (Potential Inhibitor) Inhibitor->MAO Inhibition

Principle of the fluorometric monoamine oxidase (MAO) inhibition assay.
Anti-Inflammatory Activity

Structurally related 2-alkyl(aryl)-4,6-dimethoxy-1,3,5-triazine derivatives have demonstrated in vitro anti-inflammatory activity.[7] These compounds were shown to inhibit the production of reactive oxygen species (ROS) and the adhesion of polymorphonuclear cells (PMNs) to endothelial cells, which are key processes in inflammation. The inhibitory effects were observed in response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a general method to assess the anti-inflammatory effects of a compound on cultured macrophages.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cytotoxicity Assay (e.g., MTT assay):

    • Determine the non-toxic concentration range of the test compound on RAW 264.7 cells prior to anti-inflammatory assays.

  • Measurement of Nitric Oxide (NO) Production:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

    • Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Quantification of Pro-inflammatory Cytokines (ELISA):

    • Seed and treat the cells as described for the NO assay.

    • After 24 hours of LPS stimulation, collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Inflammatory Signaling Pathway

The following diagram illustrates a simplified signaling cascade initiated by TNF-α and IL-1β, leading to the production of inflammatory mediators.

G TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R Signaling_Complex Signaling Complex (e.g., TRADD, TRAF2) TNFR->Signaling_Complex IL1R->Signaling_Complex IKK IKK Complex Signaling_Complex->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Mediators Pro-inflammatory Mediators (e.g., NO, Cytokines) Inflammatory_Genes->Mediators Triazine Triazine Derivative (Potential Inhibitor) Triazine->IKK Potential Inhibition

Simplified TNF-α and IL-1β signaling pathway leading to inflammation.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, not only as a synthetic reagent but also as a critical process-related impurity in the manufacturing of the anticancer drug Pemetrexed. A thorough understanding of its properties, synthesis, and formation pathways is crucial for quality control and process optimization in drug development. Furthermore, the exploration of the biological activities of the broader triazine class of compounds, such as MAO inhibition and anti-inflammatory effects, opens up potential avenues for future research and the discovery of novel therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and scientists working in these areas.

References

Spectroscopic Analysis of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one. The document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of this compound is also provided.

Spectroscopic Data

The structural elucidation of this compound is supported by NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
12.42Broad Singlet1HN-HDMSO-d₆
3.86Singlet6HO-CH₃DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
168.1C=ODMSO-d₆
157.3C-O (Triazine ring)DMSO-d₆
55.2O-CH₃DMSO-d₆
Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch3200-3400Broad
C-H Stretch (methoxy)2950-3050Medium
C=O Stretch1680-1720Strong
C=N Stretch (triazine ring)1550-1650Medium to Strong
C-O Stretch (methoxy)1050-1250Strong
Triazine Ring VibrationsMultiple bandsCharacteristic fingerprint

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex the mixture until the sample is completely dissolved.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately -2 to 14 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Key parameters include a spectral width of approximately 0 to 200 ppm, a larger number of scans to compensate for the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Thoroughly grind approximately 1-2 mg of the compound with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder into the collar of a pellet press. Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of the significant absorption bands.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Compound: 4,6-Dimethoxy- 1,3,5-triazin-2(1H)-one NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr pellet Sample->IR_Prep NMR_Acq 1H & 13C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq NMR_Process Fourier Transform, Phasing, Baseline Correction, Peak Picking & Integration NMR_Acq->NMR_Process IR_Process Background Subtraction, Peak Picking IR_Acq->IR_Process Structure_Elucidation Structure Elucidation NMR_Process->Structure_Elucidation IR_Process->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

The Diverse Biological Activities of Dimethoxy Triazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, serves as a privileged structure in medicinal chemistry and agrochemistry. The incorporation of dimethoxy substituents onto this core has given rise to a class of compounds with a wide spectrum of biological activities. These activities range from potent anticancer and antimicrobial effects to applications as herbicides and valuable reagents in organic synthesis. This technical guide provides an in-depth overview of the multifaceted biological landscape of dimethoxy triazine compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

A Spectrum of Biological Applications

Dimethoxy triazine derivatives have been extensively investigated for their therapeutic and practical potential. Their biological activities are diverse and include:

  • Anticancer Activity: Numerous studies have highlighted the potential of dimethoxy triazine compounds as anticancer agents.[1][2][3][4][5][6] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in tumorigenesis.[2][3] For instance, certain derivatives have demonstrated potent inhibitory activity against melanoma cell lines.[1]

  • Antimicrobial and Antifungal Activity: The triazine core is a common feature in many antimicrobial agents.[7][8][9][10] Dimethoxy triazine derivatives have been synthesized and evaluated for their ability to combat various bacterial and fungal strains.[7][10][11]

  • Antiviral Activity: The antiviral potential of triazine derivatives has been recognized, with some compounds showing activity against a broad spectrum of DNA viruses.[12][13][14] This includes activity against herpesviruses, adenoviruses, and poxviruses.[12]

  • Herbicidal Activity: Dimethoxy triazine compounds are utilized as effective herbicides in agriculture for the control of unwanted weeds.[15][16][17][18] Their selective action minimizes damage to desirable crops.[15][16]

  • Enzyme Inhibition: A notable biological activity of certain dimethoxy triazine derivatives is the inhibition of monoamine oxidases (MAO).[19] Specifically, some compounds have shown selective inhibitory activity towards MAO-A, an enzyme implicated in depression and anxiety disorders.[19]

  • Synthetic Reagents: Beyond their direct biological effects, dimethoxy triazine compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are widely used as efficient coupling reagents in organic synthesis, particularly for the formation of amide bonds in peptide synthesis.[20][21]

Quantitative Analysis of Biological Activity

The efficacy of dimethoxy triazine compounds across these various applications has been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of their biological potency.

Table 1: Anticancer Activity of Dimethoxy Triazine Derivatives

Compound/DerivativeCell LineActivity MetricValueReference
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile (19)MALME-3M (Melanoma)GI₅₀3.3 x 10⁻⁸ M[1]
Compound 11 SW480 (Colorectal Cancer)IC₅₀5.85 µM[22]
Imamine-1,3,5-triazine derivative 4f MDA-MB-231 (Breast Cancer)IC₅₀6.25 µM[4]
Imamine-1,3,5-triazine derivative 4k MDA-MB-231 (Breast Cancer)IC₅₀8.18 µM[4]
1,3,5-triazine-based pyrazole derivative 17 EGFRIC₅₀229.4 nM[3]
2-arylurea-1,3,5-triazine derivative 47 A549 (Lung Cancer)IC₅₀0.20 µM[3]
2-arylurea-1,3,5-triazine derivative 47 MCF-7 (Breast Cancer)IC₅₀1.25 µM[3]
2-arylurea-1,3,5-triazine derivative 47 HeLa (Cervical Cancer)IC₅₀1.03 µM[3]

Table 2: Antiviral Activity of a 1,3,5-Triazine Derivative

CompoundVirusActivity MetricValue (µg/mL)Reference
C35 (piperazine-containing 1,3,5-triazine)Potato Virus Y (PVY)EC₅₀ (inactivation)89 ± 5[14]

Table 3: Antimalarial Activity of Dimethoxy Pyrazole 1,3,5-Triazine Derivatives

CompoundStrainActivity MetricValue (µg/mL)Reference
7e Plasmodium falciparum (3D7)IC₅₀53.85[23]
7g Plasmodium falciparum (3D7)IC₅₀> 100[23]
7h Plasmodium falciparum (3D7)IC₅₀> 100[23]

Mechanisms of Action and Signaling Pathways

The biological effects of dimethoxy triazine compounds are underpinned by their interaction with specific molecular targets and modulation of cellular signaling pathways.

One of the most well-characterized mechanisms is the role of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in amide bond formation. CDMT acts as a carboxylic acid activator, forming a highly reactive intermediate that facilitates the coupling with an amine.[20]

CDMT_Amide_Synthesis CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Reactive Acyloxy-triazine Intermediate ('Active Ester') CarboxylicAcid->ActiveEster Reacts with CDMT CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) CDMT->ActiveEster NMM N-Methylmorpholine (NMM) NMM->ActiveEster In the presence of Amide Amide (R-CO-NHR') ActiveEster->Amide Byproduct 2-Hydroxy-4,6-dimethoxy- 1,3,5-triazine ActiveEster->Byproduct Releases Amine Amine (R'-NH2) Amine->Amide Nucleophilic attack

Caption: Mechanism of CDMT-mediated amide bond formation.

In the context of cancer, certain 1,3,5-triazine derivatives have been found to dually inhibit the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[24]

PI3K_mTOR_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Bax Bax Bax->Apoptosis Promotes Bcl2 Bcl-2 Bcl2->Bax Inhibits Triazine Dimethoxy Triazine Derivative (e.g., 6h) Triazine->PI3K Inhibits Triazine->mTORC1 Inhibits Triazine->Bax Modulates Triazine->Bcl2 Modulates

Caption: Inhibition of the PI3K/mTOR signaling pathway.

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of dimethoxy triazine compounds, this section outlines the methodologies for key experiments cited in the literature.

Synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives

This procedure describes the general synthesis of amino acid derivatives of 4,6-dimethoxy-1,3,5-triazine, which have been evaluated for their MAO inhibitory activity.[19]

Materials:

  • 2-chloro-4,6-dimethoxy triazine

  • Appropriate α-amino acid

  • Triethylamine (Et₃N)

  • 1,4-dioxane

  • Water

  • 1N HCl

Procedure:

  • A solution of 2-chloro-4,6-dimethoxy triazine (5 mmol) and triethylamine (7.5 mmol) in 1,4-dioxane is stirred at room temperature until a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethyl ammonium chloride is formed.[19]

  • To this suspension, a solution of the respective α-amino acid (5 mmol) in water is added.[19]

  • The reaction mixture is stirred overnight at room temperature.[19]

  • The mixture is then neutralized with 1N HCl to precipitate a white solid.[19]

  • The resulting solid is collected by filtration and dried to yield the desired (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivative.[19]

Synthesis_Workflow Start Start Step1 Dissolve 2-chloro-4,6-dimethoxy triazine and triethylamine in 1,4-dioxane Start->Step1 Step2 Stir at room temperature to form a white suspension Step1->Step2 Step3 Add aqueous solution of α-amino acid Step2->Step3 Step4 Stir overnight at room temperature Step3->Step4 Step5 Neutralize with 1N HCl to precipitate the product Step4->Step5 Step6 Filter and dry the white solid product Step5->Step6 End End Step6->End

Caption: General workflow for synthesizing amino acid derivatives.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is used to determine the inhibitory activity of compounds against MAO-A and MAO-B.[19]

Materials:

  • Rat brain mitochondria (as a source of MAO-A and MAO-B)

  • Test compounds (dimethoxy triazine derivatives)

  • [¹⁴C]Serotonin (for MAO-A)

  • [¹⁴C]Benzylamine (for MAO-B)

  • Phosphate buffer

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Rat brain mitochondria are pre-incubated with various concentrations of the test compounds for a specified time.

  • The enzymatic reaction is initiated by the addition of the specific radiolabeled substrate ([¹⁴C]serotonin for MAO-A or [¹⁴C]benzylamine for MAO-B).

  • The reaction is allowed to proceed for a defined period at 37°C and is then stopped.

  • The radioactive metabolites are extracted and quantified using a liquid scintillation counter.

  • The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the control (without inhibitor).

  • IC₅₀ values are determined from the dose-response curves.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[4]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa, A498)

  • Complete cell culture medium

  • Test compounds (dimethoxy triazine derivatives)

  • MTT solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • The formazan crystals are dissolved in DMSO.

  • The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • IC₅₀ values are determined from the dose-response curves.

Conclusion

Dimethoxy triazine compounds represent a versatile and promising class of molecules with a broad range of biological activities. Their demonstrated efficacy in areas such as oncology, infectious diseases, and agriculture underscores their importance in drug discovery and development. The synthetic accessibility of the triazine core allows for extensive structural modifications, offering a rich platform for the generation of novel derivatives with enhanced potency and selectivity. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to further explore and harness the therapeutic and practical potential of this important chemical scaffold. Future research will likely focus on elucidating more detailed mechanisms of action, optimizing structure-activity relationships, and advancing lead compounds through preclinical and clinical development.

References

The Evolution of Amide Bond Formation: A Technical Guide to Triazine-Based Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of chemical synthesis. This in-depth guide explores the discovery and history of triazine-based coupling reagents, a powerful class of compounds that have significantly advanced the field of peptide synthesis and beyond. We will delve into their mechanism of action, historical development, and provide a comparative analysis of their performance, supported by detailed experimental protocols and data-driven visualizations.

Introduction: The Central Role of the Amide Bond

The amide bond is the fundamental linkage in peptides and proteins and is a ubiquitous functional group in a vast array of pharmaceuticals, natural products, and polymers. The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires the activation of the carboxylic acid. This has led to the development of a diverse arsenal of coupling reagents, each with its own set of advantages and disadvantages. Among these, triazine-based reagents have emerged as a versatile and efficient class of compounds, offering mild reaction conditions, high yields, and often, a favorable profile in minimizing the persistent challenge of racemization.

The Genesis of Triazine-Based Coupling Reagents: Cyanuric Chloride

The story of triazine-based coupling reagents begins with the simplest and most cost-effective member of the family: cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) . While its utility in forming derivatives was recognized much earlier, its application as a reagent for amide bond formation gained traction in the mid-20th century. Produced on a large industrial scale, cyanuric chloride's three reactive chlorine atoms can be sequentially displaced by nucleophiles, making it a versatile precursor and activating agent.[1]

The activation of a carboxylic acid with cyanuric chloride proceeds through the formation of a reactive acyl chloride intermediate, which then readily reacts with an amine to form the desired amide. The by-product, cyanuric acid, is generally removable by an aqueous workup.[1]

The First Generation: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

Building upon the foundation of cyanuric chloride, the late 1980s saw the introduction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a more refined coupling reagent. First extensively reported for peptide synthesis by Kaminski in 1987, CDMT offered several advantages over its precursor.[2] As a stable, crystalline solid with good solubility in organic solvents, it is easier to handle than the more reactive cyanuric chloride.[2]

The mechanism of CDMT involves the activation of a carboxylic acid in the presence of a base, typically N-methylmorpholine (NMM), to form a highly reactive triazinyl active ester. This intermediate is then susceptible to nucleophilic attack by an amine to yield the amide.

A Leap Forward: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM)

A significant advancement in triazine-based coupling reagents came in 1999 with the report of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) .[3] This air- and water-stable solid can be prepared by the reaction of CDMT with N-methylmorpholine (NMM).[1][3]

One of the key advantages of DMTMM is its ability to promote amide bond formation in protic solvents, including water and alcohols, which is a significant benefit when working with water-soluble or sensitive substrates.[1] The by-products of the reaction, N-methylmorpholine hydrochloride and 1-hydroxy-3,5-dimethoxytriazine, are water-soluble and easily removed.[1] Furthermore, DMTMM has demonstrated a remarkable ability to reduce the extent of epimerization, a critical consideration in the synthesis of chiral molecules like peptides.[1]

The New Generation: DMTMM Salts for Enhanced Performance

Further research into optimizing triazine-based coupling reagents led to the development of DMTMM salts with non-nucleophilic counter-anions, such as tetrafluoroborate (DMTMM-BF₄) and hexafluorophosphate (DMTMM-PF₆) . These reagents, designed based on the concept of "superactive esters," exhibit enhanced stability and reactivity compared to the chloride salt, leading to faster reactions and often cleaner product formation.

Performance Comparison of Triazine-Based Coupling Reagents

The choice of coupling reagent is critical for the success of a synthesis, impacting yield, reaction time, and the preservation of stereochemical integrity. The following tables summarize the available quantitative data for the performance of cyanuric chloride, CDMT, and DMTMM.

ReagentSubstratesSolventBaseReaction TimeYield (%)Racemization (%)Reference
Cyanuric Chloride 4-BromobenzamideDMF-3.5 hours95 (of nitrile)N/A[4]
CDMT Racemic N-protected amino acids + aminesVariousChiral tertiary amines-69-85N/A (enantioselective)[5][6][7]
N-acetyl-L-leucine + amineEthyl AcetateNMM1-2 hours>84"Without significant loss of configuration"[2]
Z-Phe-OH + H-Ala-OMeVariousNMM--~15[8]
Benzoic acid + PhenethylamineMethanol1,4-dimethylpiperazine15 minutes93N/A[9][10]
DMTMM Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzlAprotic Solvents (AcOEt, THF, DMF, CH₃CN)Et₃N2 hours-<0.5
Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzlDMSOEt₃N2 hours-~2.3
DMTMM Sterically hindered acids and aminesVariousNMM-HighLow

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents. Below are representative experimental protocols for amide synthesis using cyanuric chloride, CDMT, and DMTMM.

General Procedure for Amide Synthesis using Cyanuric Chloride

This protocol is adapted from a procedure for nitrile synthesis from an amide, illustrating the activation of the carbonyl group.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 equiv)

  • Cyanuric chloride (0.4 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous acetone

Procedure:

  • To a solution of the carboxylic acid and cyanuric chloride in anhydrous acetone at room temperature, add triethylamine.

  • Stir the mixture for 3 hours.

  • Add the amine to the reaction mixture and continue stirring for an additional 2 hours.

  • Filter off the precipitated triazine by-product.

  • Remove the acetone under reduced pressure.

  • Work up the residue by extraction with an appropriate organic solvent and washing with aqueous acid and brine.

One-Pot, One-Step Peptide Coupling using CDMT

Materials:

  • N-protected amino acid (1.1 equiv)

  • Amino acid ester hydrochloride (1.0 equiv)

  • CDMT (1.2 equiv)

  • N-methylmorpholine (NMM) (3.6 equiv)

  • Ethyl acetate

Procedure:

  • Charge the N-protected amino acid, amino acid ester hydrochloride, and CDMT to a reaction vessel.

  • Add ethyl acetate to the mixture of solids.

  • While stirring, add NMM over approximately 1 minute.

  • Stir the resulting slurry for 1-2 hours at room temperature.

  • Work up the reaction mixture by washing with 1N HCl, water, and brine.[2]

Amide Synthesis in a Protic Solvent using DMTMM

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • DMTMM (1.1 equiv)

  • Methanol

Procedure:

  • To a solution of the carboxylic acid and amine in methanol, add DMTMM.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Add a saturated aqueous solution of sodium bicarbonate to the residue and stir for 10 minutes.

  • Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water, 1 M hydrochloric acid, water, and brine.

  • Dry the organic layer over a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

Visualizing the Process: Diagrams and Logical Flow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the reaction mechanism and the historical development of triazine-based coupling reagents.

Amide_Formation_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Active_Ester Reactive Triazinyl Active Ester Carboxylic_Acid->Active_Ester + Triazine_Reagent Triazine Reagent (e.g., DMTMM) Triazine_Reagent->Active_Ester Byproduct1 By-product (e.g., NMM-HCl) Active_Ester->Byproduct1 Amide Amide (R-CO-NH-R') Active_Ester->Amide + Amine Amine R'-NH2 Amine->Amide Byproduct2 By-product (e.g., Hydroxytriazine) Amide->Byproduct2

General mechanism of amide bond formation using a triazine-based coupling reagent.

History_of_Triazine_Reagents Cyanuric_Chloride Cyanuric Chloride (mid-20th Century) CDMT CDMT (1987) Cyanuric_Chloride->CDMT Precursor DMTMM DMTMM (1999) CDMT->DMTMM Precursor DMTMM_Salts DMTMM-BF4 / PF6 (Early 2000s) DMTMM->DMTMM_Salts Improved stability & reactivity

Historical development of triazine-based coupling reagents.

Conclusion

From the foundational work with cyanuric chloride to the development of highly efficient and water-tolerant reagents like DMTMM and its salts, triazine-based coupling reagents have carved out an indispensable niche in the synthetic chemist's toolbox. Their ease of use, mild reaction conditions, and, in the case of later generations, excellent control over racemization, make them a compelling choice for the synthesis of complex molecules, particularly in the demanding field of drug discovery and development. As the quest for more efficient, sustainable, and atom-economical synthetic methods continues, the legacy and ongoing evolution of triazine-based coupling reagents are sure to play a vital role.

References

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one: A Versatile Building Block for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one, a key heterocyclic compound, has emerged as a versatile and valuable building block in modern organic synthesis. Its unique structural features, including the electron-deficient triazine core and the reactive methoxy groups, allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, chemical properties, and its application in the construction of complex molecular architectures, particularly those with biological significance. The strategic use of this building block has led to the development of novel compounds with potential applications in medicinal chemistry, including as inhibitors of enzymes such as Monoamine Oxidase (MAO) and Topoisomerase IIα.

Chemical Properties and Spectroscopic Data

This compound is a white to off-white solid with the chemical formula C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol .[1][2] It is sparingly soluble in water but shows better solubility in organic solvents like dimethyl sulfoxide (DMSO).

PropertyValueReference
Molecular FormulaC₅H₇N₃O₃[1]
Molecular Weight157.13 g/mol [1][2]
CAS Number1075-59-8[1]
AppearanceWhite to off-white solid[2]
Melting Point222-225 °C
¹H NMR (DMSO-d₆)δ 12.42 (br s, 1H), 3.86 (s, 6H)[3]
¹³C NMR (DMSO-d₆)δ 168.1, 157.3, 55.2[3]

Synthesis of the Core Building Block

The most common and efficient method for the synthesis of this compound involves the controlled hydrolysis of 2,4,6-trimethoxy-1,3,5-triazine. An alternative pathway starts from the more readily available cyanuric chloride, which is first converted to 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Method 1: Hydrolysis of 2,4,6-Trimethoxy-1,3,5-triazine

This method provides a high yield of the desired product through a straightforward hydrolysis reaction.

dot

G 2,4,6-Trimethoxy-1,3,5-triazine 2,4,6-Trimethoxy-1,3,5-triazine This compound This compound 2,4,6-Trimethoxy-1,3,5-triazine->this compound KOH, MeOH, heat

Caption: Synthesis of this compound.

Experimental Protocol:

A mixture of 2,4,6-trimethoxy-1,3,5-triazine (34 g, 0.2 mol) and potassium hydroxide (14 g, 0.25 mol) in methanol (150 ml) is heated to boiling for 20 hours.[3] After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water (50 ml) and the mixture is acidified to a pH of approximately 6 with acetic acid at a temperature below 15°C. The resulting precipitate is collected by filtration, washed with water (2 x 35 ml), and dried at room temperature to afford this compound as a colorless crystalline solid (27 g, 87% yield).[3]

Method 2: From Cyanuric Chloride

This two-step synthesis starts with the sequential substitution of the chlorine atoms of cyanuric chloride.

dot

G Cyanuric Chloride Cyanuric Chloride 2-Chloro-4,6-dimethoxy-1,3,5-triazine 2-Chloro-4,6-dimethoxy-1,3,5-triazine Cyanuric Chloride->2-Chloro-4,6-dimethoxy-1,3,5-triazine Sodium Methoxide, DMF This compound This compound 2-Chloro-4,6-dimethoxy-1,3,5-triazine->this compound Hydrolysis

Caption: Synthesis from cyanuric chloride.

Experimental Protocol:

  • Step 1: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: To a solution of cyanuric chloride (36.9 kg) in N,N-dimethylformamide (500 kg), solid sodium methoxide (24.5 kg) is added while maintaining the temperature between 5-10°C.[4][5] The reaction mixture is stirred at room temperature for 2 hours and then refluxed for 2.5 hours. After completion, the crude product is obtained and can be purified by recrystallization from heptane, yielding the product with a purity of up to 99.5% and a yield of up to 91%.[4][5]

  • Step 2: Hydrolysis to this compound: The intermediate, 2-chloro-4,6-dimethoxy-1,3,5-triazine, can then be hydrolyzed to the final product under basic conditions, similar to the procedure described in Method 1, though specific conditions may require optimization.

Applications in Synthesis

The utility of this compound as a building block is primarily demonstrated in its reactions with nucleophiles, leading to the formation of a wide array of substituted triazines. The reactivity of the related 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is also informative, as it highlights the electrophilic nature of the triazine carbon atom.

Synthesis of Amino Acid Derivatives

A significant application of the 4,6-dimethoxy-1,3,5-triazinyl scaffold is in the synthesis of amino acid derivatives, which have shown potential as bioactive molecules, including as Monoamine Oxidase (MAO) inhibitors.[6]

dot

G 2-Chloro-4,6-dimethoxy-1,3,5-triazine 2-Chloro-4,6-dimethoxy-1,3,5-triazine Triazinyl Amino Acid Derivative Triazinyl Amino Acid Derivative 2-Chloro-4,6-dimethoxy-1,3,5-triazine->Triazinyl Amino Acid Derivative Amino Acid Amino Acid Amino Acid->Triazinyl Amino Acid Derivative Triethylamine, Dioxane/Water

Caption: Synthesis of triazinyl amino acid derivatives.

Experimental Protocol for the Synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives:

A solution of 2-chloro-4,6-dimethoxy triazine (0.88 g, 5 mmol) and triethylamine (1.04 mL, 7.5 mmol) in dioxane is stirred at room temperature until a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethyl ammonium chloride is formed.[6] To this suspension, a solution of an α-amino acid (5 mmol) and triethylamine (1.04 mL, 7.5 mmol) in a 1:1 mixture of dioxane and water (6 mL) is added, resulting in a clear mixture. The reaction is stirred overnight and then neutralized with 1N HCl to precipitate the product, which is then collected by filtration and dried.[6]

Table of Synthesized (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives and Yields:

Amino AcidProductYield (%)Melting Point (°C)Reference
Glycine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid83.4180-181[6]
L-Alanine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid66.698-102[6]
L-Valine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid61.4146-188[6]
L-Phenylalanine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acid64.1153-155[6]
L-Leucine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid67.4102-103[6]
L-Isoleucine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylpentanoic acid72.5118-119[6]
Role in Peptide Synthesis

The 4,6-dimethoxy-1,3,5-triazinyl moiety is a key component of several coupling reagents used in peptide synthesis. While this compound itself is not the direct coupling agent, its derivatives, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are widely employed to activate carboxylic acids for amide bond formation. These reagents offer high coupling efficiency and low racemization levels.[7][8]

Biological Context and Signaling Pathways

Derivatives of this compound have been investigated for their potential to modulate the activity of key biological targets, offering therapeutic possibilities.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders.

dot

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamine Neurotransmitter Monoamine Neurotransmitter MAO MAO Monoamine Neurotransmitter->MAO Oxidative Deamination Vesicular Transport Vesicular Transport Monoamine Neurotransmitter->Vesicular Transport Packaging Inactive Metabolites Inactive Metabolites MAO->Inactive Metabolites Released Neurotransmitter Released Neurotransmitter Vesicular Transport->Released Neurotransmitter Release MAO_Inhibitor MAO Inhibitor (Triazine Derivative) MAO_Inhibitor->MAO Inhibition

Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.

Topoisomerase IIα Inhibition

DNA topoisomerase IIα is an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA segment. Inhibition of this enzyme can lead to the accumulation of DNA damage and trigger apoptosis in cancer cells, making it a valuable target for anticancer therapies.

dot

G Relaxed DNA Relaxed DNA Topoisomerase IIα Topoisomerase IIα DNA Cleavage Complex DNA Cleavage Complex Topoisomerase IIα->DNA Cleavage Complex ATP-dependent Cleavage DNA Cleavage Complex->Relaxed DNA Strand Passage & Religation Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis DNA Cleavage Complex->Cell Cycle Arrest / Apoptosis Supercoiled DNA Supercoiled DNA Supercoiled DNA->Topoisomerase IIα Binding TopoII_Inhibitor Topoisomerase IIα Inhibitor (Triazine Derivative) TopoII_Inhibitor->DNA Cleavage Complex Stabilization of Complex (Inhibition of Religation)

Caption: Mechanism of Topoisomerase IIα Inhibition.

Conclusion

This compound is a highly valuable and versatile building block in synthetic organic chemistry. Its straightforward synthesis and the reactivity of the triazine core allow for the efficient construction of a wide range of functionalized molecules. The successful application of this scaffold in the development of potential enzyme inhibitors highlights its importance in medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate its broader use in the scientific community and to inspire the design and synthesis of novel compounds with significant biological activities.

References

Methodological & Application

Application Notes and Protocols for the Use of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and the prevention of racemization. Among the arsenal of available reagents, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a derivative of 4,6-dimethoxy-1,3,5-triazin-2(1H)-one, has emerged as a powerful and versatile tool.[1][2] DMTMM is a triazine-based coupling reagent that offers several advantages, including high efficiency, low racemization, and the ability to be used in both organic and aqueous solvent systems.[3][4] This makes it particularly valuable for the synthesis of complex peptides and for the conjugation of peptides to biomolecules.[5] These application notes provide a comprehensive overview of the use of DMTMM in peptide synthesis, including detailed protocols, quantitative performance data, and diagrams of the reaction mechanism and experimental workflows.

Mechanism of Action

DMTMM facilitates the formation of an amide bond by activating the carboxylic acid group of an N-protected amino acid. The reaction proceeds through the formation of a highly reactive O-triazinyl active ester. This intermediate is then susceptible to nucleophilic attack by the free amino group of another amino acid or peptide, leading to the formation of the desired peptide bond and the release of 4,6-dimethoxy-1,3,5-triazin-2-ol as a water-soluble byproduct.[3]

DMTMM_Mechanism Carboxylic_Acid R-COOH (N-Protected Amino Acid) Active_Ester R-CO-O-Triazine (Active Ester Intermediate) Carboxylic_Acid->Active_Ester + DMTMM DMTMM DMTMM NMM N-Methylmorpholine DMTMM->NMM - NMM Peptide_Bond R-CO-NH-R' (Peptide) Active_Ester->Peptide_Bond + H₂N-R' Byproduct 4,6-Dimethoxy-1,3,5-triazin-2-ol Active_Ester->Byproduct - Byproduct Amine H₂N-R' (Amino Acid/Peptide) Solution_Phase_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification Dissolve_Reactants Dissolve N-protected amino acid (1.0 eq) and amino acid ester hydrochloride (1.0 eq) in an appropriate solvent (e.g., THF, DMF). Add_Base Add N-methylmorpholine (NMM) (1.0 eq) to neutralize the hydrochloride. Dissolve_Reactants->Add_Base Add_DMTMM Add DMTMM (1.1 eq) to the solution. Add_Base->Add_DMTMM Stir Stir the reaction mixture at room temperature for 2-4 hours. Add_DMTMM->Stir Monitor Monitor the reaction progress by TLC or LC-MS. Stir->Monitor Quench Quench the reaction with water. Monitor->Quench Extract Extract the product with an organic solvent (e.g., ethyl acetate). Quench->Extract Wash Wash the organic layer with aqueous solutions (e.g., 1N HCl, sat. NaHCO₃, brine). Extract->Wash Dry_Concentrate Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Wash->Dry_Concentrate Purify Purify the crude peptide by column chromatography. Dry_Concentrate->Purify SPPS_Workflow cluster_0 Resin Preparation cluster_1 Coupling cluster_2 Post-Coupling Swell_Resin Swell the resin in DMF. Fmoc_Deprotection Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Swell_Resin->Fmoc_Deprotection Wash_Resin_1 Wash the resin thoroughly with DMF. Fmoc_Deprotection->Wash_Resin_1 Prepare_AA_Solution Prepare a solution of Fmoc-amino acid (3-5 eq) and DMTMM (3-5 eq) in DMF. Wash_Resin_1->Prepare_AA_Solution Add_to_Resin Add the amino acid solution to the resin. Prepare_AA_Solution->Add_to_Resin Agitate Agitate the reaction vessel for 1-2 hours. Add_to_Resin->Agitate Monitor_Coupling Perform a Kaiser test to monitor for completion. Agitate->Monitor_Coupling Wash_Resin_2 Wash the resin with DMF to remove excess reagents. Monitor_Coupling->Wash_Resin_2 Next_Cycle Proceed to the next deprotection/coupling cycle. Wash_Resin_2->Next_Cycle

References

Application Notes and Protocols for Amide Bond Formation Using DMTMM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly efficient, water-soluble condensing reagent for the formation of amide bonds from carboxylic acids and amines.[1][2][3][4] Its utility is particularly notable in peptide synthesis, bioconjugation, and the synthesis of complex organic molecules, including pharmaceuticals.[2][3][5] DMTMM offers several advantages over traditional coupling reagents, such as carbodiimides (e.g., EDC, DCC), including operational simplicity, mild reaction conditions, high yields, low racemization of chiral centers, and compatibility with aqueous and alcoholic solvents.[2][5][6][7] This application note provides a detailed protocol for amide bond formation using DMTMM, along with quantitative data and a mechanistic overview.

Mechanism of Action

The mechanism of DMTMM-mediated amide bond formation involves a two-step process. First, the carboxylic acid reacts with DMTMM to form a highly reactive O-acylisourea intermediate (an active ester).[1][2] This is followed by a nucleophilic attack from the amine on the activated carbonyl group, leading to the formation of the amide bond and the release of 4,6-dimethoxy-1,3,5-triazin-2-ol and N-methylmorpholine as water-soluble byproducts, which simplifies purification.[1][4]

DMTMM_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveEster Active Ester Intermediate RCOOH->ActiveEster + DMTMM DMTMM DMTMM DMTMM->ActiveEster RNH2 Amine (R'-NH2) Amide Amide (R-CONHR') RNH2->Amide ActiveEster->Amide + R'-NH2 Byproducts Byproducts (4,6-dimethoxy-1,3,5-triazin-2-ol, N-methylmorpholine) ActiveEster->Byproducts

Diagram 1: Mechanism of DMTMM-mediated amide bond formation.

Quantitative Data Summary

The following table summarizes representative examples of amide bond formation using DMTMM under various conditions.

Carboxylic AcidAmineSolventTemp. (°C)Time (h)Yield (%)Reference
3-Phenylpropionic Acid2-PhenylethylamineMethanolRT184[8]
Benzoic AcidPhenylethylamineMethanol251>95[9]
Benzoic AcidPhenylethylamineToluene25190[9]
Hyaluronic AcidGlycine Ethyl EsterWaterRT12053[6]
KR12 Peptide (Asp side chain)4-Aminophenyl α-D-mannopyranosidePBS (pH 7.4)373-[10]

Experimental Protocols

General Protocol for Solution-Phase Amide Bond Formation

This protocol is a general guideline and may require optimization for specific substrates.

Experimental_Workflow A 1. Dissolve Carboxylic Acid and Amine in Solvent B 2. Add DMTMM A->B C 3. Stir at Room Temperature B->C D 4. Monitor Reaction Progress (TLC/LC-MS) C->D E 5. Workup D->E F 6. Purification (e.g., Column Chromatography) E->F G 7. Characterization F->G

Diagram 2: General experimental workflow for DMTMM coupling.

Materials:

  • Carboxylic acid

  • Amine (or amine hydrochloride salt with one equivalent of a non-nucleophilic base like N-methylmorpholine)

  • DMTMM (typically 1.0-1.2 equivalents relative to the carboxylic acid)

  • Anhydrous solvent (e.g., Methanol, Ethanol, THF, DMF, Acetonitrile). Note: DMTMM is also effective in aqueous solutions.[3][5][6]

  • Standard laboratory glassware and stirring equipment

  • Reagents for workup and purification

Procedure:

  • Preparation: To a solution of the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in the chosen solvent, add DMTMM (1.1 eq.) in one portion at room temperature.[8] For reactions involving amine salts, a base such as N-methylmorpholine (NMM) may be required.[7]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.[8][9] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Organic Solvents: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the triazine byproducts.[8] The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated.

    • Aqueous Solvents: For reactions in water, the product may precipitate or can be extracted with an appropriate organic solvent. Alternatively, dialysis can be used for macromolecular products like modified polysaccharides.[6]

  • Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel, recrystallization, or preparative HPLC.[8]

Key Considerations:

  • Stoichiometry: While a 1:1:1.1 ratio of carboxylic acid:amine:DMTMM is common, the optimal stoichiometry may vary depending on the substrates.[8][9]

  • Solvent: DMTMM is versatile and can be used in a range of organic and aqueous solvents. Protic solvents like methanol and water are often suitable and can simplify the reaction setup.[3][7] However, the stability of DMTMM can be lower in some organic solvents like DMF and DMSO.[6][11]

  • Temperature: Most reactions proceed efficiently at room temperature. In cases of sterically hindered substrates, gentle heating may be required.

  • Substrate Scope: DMTMM is effective for a wide range of carboxylic acids and amines, including sterically hindered ones.[2] It is also widely used for modifying biopolymers such as hyaluronic acid and peptides.[3][5]

  • Racemization: DMTMM is known to cause minimal racemization, making it an excellent choice for peptide synthesis and the coupling of chiral molecules.[2][12]

Safety Information:

DMTMM is a moderate skin sensitizer.[1] It is recommended to handle DMTMM in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1] For long-term storage, it is advisable to keep DMTMM at -20°C and protected from moisture.[1]

DMTMM is a robust and versatile coupling reagent for amide bond formation, offering significant advantages in terms of efficiency, mild reaction conditions, and ease of purification. Its compatibility with a broad range of solvents, including water, makes it particularly valuable for applications in drug development, peptide synthesis, and the modification of biomolecules. The protocols and data presented here provide a solid foundation for researchers and scientists to successfully implement DMTMM in their synthetic endeavors.

References

Application Notes and Protocols for 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one and its derivatives, particularly 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have emerged as highly efficient and cost-effective coupling reagents in solid-phase peptide synthesis (SPPS). DMTMM is a versatile triazine-based activating agent that facilitates amide bond formation with low racemization, offering a valuable alternative to more common carbodiimide and phosphonium or aminium-based reagents.[1] A significant advantage of DMTMM is its ability to be used in a variety of solvents, including aqueous and alcoholic solutions, and its byproducts are water-soluble, simplifying purification procedures.[2] These characteristics make it an attractive option for both routine and challenging peptide syntheses.

Mechanism of Action

DMTMM facilitates amide bond formation through the activation of a carboxylic acid to form a highly reactive triazine ester intermediate. This intermediate then readily undergoes nucleophilic attack by the free amine of the growing peptide chain to form the desired peptide bond, releasing 4,6-dimethoxy-1,3,5-triazin-2-ol as a byproduct. A key feature of DMTMM is that it does not require a pre-activation step for the carboxylic acid.[1]

DMTMM_Mechanism Carboxylic_Acid Fmoc-AA-OH (Carboxylic Acid) Active_Ester Reactive Triazine Ester Intermediate Carboxylic_Acid->Active_Ester + DMTMM DMTMM DMTMM DMTMM->Active_Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin (Peptide Bond Formation) Active_Ester->Peptide_Bond + H₂N-Peptide-Resin Byproduct 4,6-Dimethoxy- 1,3,5-triazin-2-ol (Byproduct) Active_Ester->Byproduct NMM N-Methylmorpholine (Released) Active_Ester->NMM Peptide_Resin H₂N-Peptide-Resin (Free Amine) Peptide_Resin->Peptide_Bond

Caption: Mechanism of DMTMM-mediated amide bond formation.

Quantitative Data

Comparison of Coupling Reagent Performance in the Synthesis of ACP(65-74)

The synthesis of the acyl carrier protein fragment (65-74), H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂, is a well-established benchmark for evaluating the efficiency of SPPS protocols due to its "difficult sequence" nature. The following table summarizes the yields obtained using various coupling reagents.

Coupling ReagentYield (%)
TBTU65
HATU72
PyBOP75
DMTMM 78
TCTU87
HCTU82

Data adapted from a comparative study on the synthesis of ACP(65-74).[3]

Racemization Study of Z(OMe)-Gly-L-Ala-OH Coupling

The level of racemization induced by a coupling reagent is a critical parameter in peptide synthesis. The following data presents the percentage of the D-Ala diastereomer formed during the coupling of 4-methoxybenzyloxycarbonyl-glycyl-L-alanine (Z(OMe)-Gly-L-Ala-OH) with phenylalanine benzyl ester (H-Phe-OBzl) using DMTMM in various solvents.

SolventDielectric Constant (ε)D-Ala Diastereomer (%)
Ethyl Acetate (AcOEt)6.00.0
Tetrahydrofuran (THF)7.60.0
Acetonitrile (CH₃CN)37.50.0
N,N-Dimethylformamide (DMF)36.70.0
2-Propanol (2-PrOH)19.90.0
Ethanol (EtOH)24.61.2
Methanol (MeOH)32.71.5
Dimethyl Sulfoxide (DMSO)46.72.3

Data adapted from a racemization test of DMTMM in various solvents.[4] The results indicate that less polar aprotic solvents lead to lower levels of racemization.

Experimental Protocols

General Workflow for Fmoc-SPPS

The following diagram illustrates the general cycle for solid-phase peptide synthesis using the Fmoc/tBu strategy.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DMTMM) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Each Amino Acid Washing2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final N-terminal Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation and Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (e.g., RP-HPLC) Precipitation->Purification End Lyophilization Purification->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for a Single Coupling Cycle using DMTMM

This protocol is for a standard 0.1 mmol scale synthesis on a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal carboxylic acids).

1. Resin Swelling:

  • Place the resin (0.1 mmol) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF, 5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Drain the solution.

3. Washing after Deprotection:

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of free primary amines.

4. Amino Acid Coupling with DMTMM:

  • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and DMTMM (0.4 mmol, 4 equivalents) in DMF (or a suitable solvent, see racemization table).

  • Add the solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered amino acids, the coupling time may be extended, or a double coupling can be performed.

  • Monitor the completion of the reaction using a colorimetric test (e.g., Kaiser test should be negative).

5. Washing after Coupling:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

6. Cleavage and Final Deprotection:

  • After the final coupling and N-terminal Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions with DMTMM

While DMTMM is generally a robust coupling reagent, some side reactions have been reported:

  • Succinimide Formation: With aspartic acid (Asp) residues, DMTMM can mediate the formation of a succinimide intermediate, which can lead to the formation of both Asp and isoAsp linkages upon hydrolysis.

  • Pyroglutamate Formation: For N-terminal glutamine (Gln) residues, DMTMM can facilitate the formation of pyroglutamate.

Careful selection of reaction conditions and protecting group strategies can help to minimize these side reactions.

Conclusion

This compound and its derivative DMTMM are valuable tools in the field of solid-phase peptide synthesis. They offer high coupling efficiency, low racemization, and operational simplicity, often at a lower cost than other common coupling reagents. The ability to perform couplings in a variety of solvents, including aqueous media, further enhances their utility. By following optimized protocols and being aware of potential side reactions, researchers can effectively leverage DMTMM for the successful synthesis of a wide range of peptides.

References

Application of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a highly efficient, versatile, and commercially available coupling reagent widely employed in organic synthesis. As a stable, crystalline solid with good solubility in common organic solvents, CDMT offers a practical and effective solution for a variety of chemical transformations. It is particularly renowned for its role in the formation of amide and ester bonds, with significant applications in peptide synthesis, the preparation of Weinreb amides, and the synthesis of complex natural products.[1] The use of CDMT is favored for its ability to produce high yields, often exceeding 90%, while minimizing racemization of chiral centers, a critical aspect in the synthesis of stereochemically sensitive molecules.[2][3] Reactions are typically conducted under mild conditions, at or below room temperature, making it compatible with a wide range of sensitive functional groups.[2]

The mechanism of action involves the activation of a carboxylic acid by CDMT in the presence of a tertiary amine, most commonly N-methylmorpholine (NMM). This reaction forms a highly reactive acyloxy-triazine intermediate, often referred to as an "active ester". This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, yielding the desired amide or ester, respectively.[2][4] A significant advantage of this method is the formation of a water-soluble byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, which can be easily removed during aqueous work-up.[2]

This document provides detailed application notes, experimental protocols, and quantitative data for the use of CDMT in key synthetic transformations, including amide and peptide synthesis, Weinreb amide formation, and esterification.

Data Presentation

Table 1: Amide and Peptide Synthesis using CDMT

This table summarizes the use of CDMT in the formation of amide and peptide bonds from various carboxylic acids and amines. The "one-pot, one-step" procedure, where all reagents are mixed together at the start of the reaction, has been shown to be particularly effective in reducing reaction times and minimizing racemization.[5]

Carboxylic AcidAmineBase (Equiv.)SolventTime (h)Yield (%)Reference(s)
Benzoic AcidPhenethylamineNMM (1.0)Methanol195[1]
Benzoic AcidPhenethylamine1,4-Dimethylpiperazine (0.5)Methanol0.2593[6][7]
N-Acetyl-L-leucineL-Alanine methyl esterNMM (3.5)Ethyl Acetate2>84[4]
N-Acetyl-L-phenylalanineL-Alanine methyl esterNMM (3.5)Ethyl Acetate2>84[4]
Boc-L-phenylalanineL-Alanine methyl esterNMM (3.5)Ethyl Acetate2>84[4]
4-Nitrobenzoic AcidBenzylamineNMM (1.0)Methanol187[1]
Cinnamic AcidBenzylamineNMM (1.0)Methanol192[1]
Pivalic AcidBenzylamineNMM (1.0)Methanol2475[1]
Phenylacetic AcidAnilineNMM (1.0)Methanol190[1]
Benzoic AcidMorpholineNMM (1.5)Acetonitrile191[4]
Benzoic AcidDiethylamineNMM (1.5)Acetonitrile189[4]
N-Cbz-L-PhenylalanineGlycine methyl esterNMMTHF3-4.598[8]
N-Cbz-L-AlanineL-Alanine methyl esterNMMTHF3-4.596[8]
Table 2: Weinreb Amide Synthesis using CDMT

CDMT provides a convenient one-pot method for the synthesis of Weinreb amides (N-methoxy-N-methyl amides), which are valuable intermediates for the preparation of ketones.[3]

Carboxylic AcidBase (Equiv.)SolventTime (h)Yield (%)Reference(s)
3-Phenylpropionic acidNMM (2.2)THF895[3]
(R)-2-Phenylpropionic acidNMM (2.2)THF892[3]
Cinnamic acidNMM (2.2)THF894[3]
4-Methoxybenzoic acidNMM (2.2)THF896[3]
Boc-L-AlanineNMM (2.2)THF893[3]
Boc-L-PhenylalanineNMM (2.2)THF895[3]
Table 3: Esterification using the CDMT/NMM System (in situ DMTMM formation)

The reaction of CDMT with NMM generates 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in situ, which is an effective reagent for esterification.[9][10]

Carboxylic AcidAlcoholBase (Equiv.)SolventTime (h)Yield (%)Reference(s)
3-Phenylpropionic acidMethanolNMM (1.2)Methanol1593
3-Phenylpropionic acidEthanolNMM (1.2)Ethanol2488
Cinnamic acidEthanolNMM (1.2)Ethanol2491
3-Phenylpropionic acidIsopropanolNMM (1.2)Isopropanol2485
Benzoic acidMethanolNMM (1.2)Methanol1590
(R)-2-Phenylpropionic acidMethanolNMM (1.2)Methanol1589
Pivalic acidMethanolNMM (1.2)Methanol2465
Pivalic acidBenzyl alcoholNMM (1.2)THF2455

Experimental Protocols

Protocol 1: One-Pot Amide/Peptide Synthesis

This one-pot, one-step procedure is highly efficient and minimizes racemization for chiral carboxylic acids.[4]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Amine (1.0 equiv., or as HCl salt)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.)

  • N-Methylmorpholine (NMM) (1.5 equiv. for free amine, 2.5 equiv. for amine HCl salt)

  • Anhydrous acetonitrile (or ethyl acetate, THF, methanol)

Procedure:

  • To a reaction vessel, add the carboxylic acid, amine (or its hydrochloride salt), and CDMT as solids.

  • Add the chosen anhydrous solvent (e.g., acetonitrile) to the mixture to form a slurry.

  • While stirring, add N-methylmorpholine (NMM) to the slurry over approximately 1-10 minutes.

  • Continue to stir the resulting slurry at room temperature for 1-2 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up Option A (Extractive):

    • Wash the reaction mixture with 1N HCl.

    • Follow with a wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by chromatography if necessary.[4]

  • Work-up Option B (Precipitative, for non-water soluble solids):

    • If acetonitrile is used as the solvent, add water to the reaction mixture to precipitate the product.

    • Stir the resulting slurry for 1.5 hours before filtration.

    • Wash the solid with water and dry to obtain the pure product.[4]

Protocol 2: Synthesis of Weinreb Amides

This protocol describes a convenient one-pot synthesis of Weinreb amides.[3]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.)

  • N-Methylmorpholine (NMM) (2.2 equiv. total)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv.) and CDMT (1.1 equiv.) in anhydrous THF in a reaction flask.

  • Add NMM (1.1 equiv.) to the solution and stir the mixture for 1 hour at room temperature to form the activated ester. The formation of a white precipitate (NMM·HCl) is typically observed.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) in THF and neutralize with NMM (1.1 equiv.).

  • Add the neutralized N,O-dimethylhydroxylamine solution to the suspension of the activated ester.

  • Stir the reaction mixture for 8 hours at room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent such as ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Weinreb amide. The product can be purified by column chromatography if necessary.[3]

Protocol 3: Esterification using the CDMT/NMM System

This protocol utilizes the in situ formation of DMTMM from CDMT and NMM for the esterification of carboxylic acids.

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Alcohol (used as solvent or 1.0-3.0 equiv. in an inert solvent)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (2.0 equiv.)

  • N-Methylmorpholine (NMM) (1.2 equiv.)

  • Anhydrous alcohol or THF

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) and CDMT (2.0 equiv.) in the anhydrous alcohol (as solvent), add NMM (1.2 equiv.) at room temperature under a nitrogen atmosphere.

  • If using an inert solvent like THF, use 1.0 to 3.0 equivalents of the alcohol.

  • Stir the reaction mixture at room temperature for the time indicated in Table 3 (typically 15-24 hours).

  • After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography or distillation.

Application in Macrolactonization

While CDMT is a powerful reagent for intermolecular couplings, its application in macrolactonization (intramolecular esterification of a hydroxy acid) is less documented in the readily available literature compared to other specialized macrolactonization reagents. However, the analogous intramolecular cyclization of ω-amino acids to form macrolactams has been reported, highlighting its potential for large-ring formations. For the synthesis of macrocyclic lactones, other triazine-based reagents such as 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride) are more commonly employed, typically under high dilution conditions to favor the intramolecular reaction.[11]

Visualizations

CDMT_Amide_Synthesis_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveEster Acyloxy-triazine Intermediate (Active Ester) RCOOH->ActiveEster CDMT CDMT CDMT->ActiveEster NMM NMM NMM->ActiveEster + Amide Amide (R-CONH-R') ActiveEster->Amide NMMHCl NMM·HCl ActiveEster->NMMHCl - Amine Amine (R'-NH2) Amine->Amide + Byproduct 2-Hydroxy-4,6-dimethoxy- 1,3,5-triazine Amide->Byproduct +

Caption: Mechanism of CDMT-mediated amide bond formation.

One_Pot_Amide_Synthesis_Workflow Start Start: Reaction Vessel AddReagents 1. Add Carboxylic Acid, Amine, and CDMT Start->AddReagents AddSolvent 2. Add Anhydrous Solvent (e.g., Acetonitrile) AddReagents->AddSolvent AddBase 3. Add NMM AddSolvent->AddBase Stir 4. Stir at Room Temperature (1-2 hours) AddBase->Stir Workup 5. Work-up Stir->Workup Extractive Extractive Work-up: - Wash with 1N HCl, H2O, Brine - Dry and Concentrate Workup->Extractive If product is soluble Precipitative Precipitative Work-up: - Add H2O - Filter and Dry Workup->Precipitative If product is insoluble Product Pure Amide Product Extractive->Product Precipitative->Product

Caption: Workflow for one-pot amide synthesis using CDMT.

Weinreb_Amide_Synthesis_Workflow Start Start: Reaction Flask 1 Activate 1. Add Carboxylic Acid, CDMT, NMM in THF (Stir 1h at RT) Start->Activate ActiveEster Activated Ester Suspension Activate->ActiveEster Combine 3. Add Hydroxylamine to Activated Ester ActiveEster->Combine Flask2 Reaction Flask 2 Neutralize 2. Neutralize N,O-Dimethyl- hydroxylamine HCl with NMM in THF Flask2->Neutralize Hydroxylamine Neutralized Hydroxylamine Neutralize->Hydroxylamine Hydroxylamine->Combine React 4. Stir at Room Temperature (8 hours) Combine->React Workup 5. Extractive Work-up React->Workup Product Weinreb Amide Workup->Product

Caption: Workflow for Weinreb amide synthesis using CDMT.

References

Application Notes and Protocols for Esterification Using 4,6-Dimethoxy-1,3,5-triazin-2-yl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4,6-dimethoxy-1,3,5-triazin-2(1H)-one, particularly 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have emerged as highly efficient condensing agents for the esterification of carboxylic acids.[1][2] This methodology offers a practical and versatile alternative to other esterification methods, such as the Fischer esterification, especially when mild reaction conditions are required. DMTMM is valued for its operational simplicity, high yields, and broad substrate scope, encompassing aliphatic, aromatic, and α,β-unsaturated carboxylic acids.[2][3] The reaction proceeds under weakly basic conditions and is tolerant to a variety of functional groups, making it a valuable tool in organic synthesis, peptide chemistry, and drug development.[4][5]

Reaction Mechanism

The esterification reaction mediated by DMTMM proceeds through the activation of the carboxylic acid. The carboxylate anion, typically formed in the presence of a tertiary amine such as N-methylmorpholine (NMM), attacks DMTMM to generate a highly reactive acyloxytriazine active ester intermediate.[1][6] This intermediate is then susceptible to nucleophilic attack by an alcohol, yielding the desired ester and 4,6-dimethoxy-1,3,5-triazin-2-ol as a byproduct.[1] The addition of NMM is crucial as it facilitates the formation of the carboxylate anion, which reacts faster with DMTMM than the corresponding carboxylic acid.[2]

Esterification_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + NMM RCOOH->Carboxylate NMM N-Methylmorpholine (NMM) DMTMM DMTMM NMM_leaving NMM DMTMM->NMM_leaving ROH Alcohol (R'-OH) ActiveEster Acyloxytriazine (Active Ester) Carboxylate->ActiveEster + DMTMM Carboxylate->ActiveEster Ester Ester (R-COOR') ActiveEster->Ester + R'-OH ActiveEster->Ester Byproduct 4,6-dimethoxy-1,3,5-triazin-2-ol ActiveEster->Byproduct NMM_H NMM-H⁺

Caption: Mechanism of DMTMM-mediated esterification.

Experimental Protocols

Protocol 1: General Procedure for Esterification in Alcohol as Solvent

This protocol is adapted from the work of Kunishima et al. and is suitable for reactions where the alcohol can also serve as the solvent.[2]

Materials:

  • Carboxylic acid

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • N-Methylmorpholine (NMM)

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

  • Anhydrous solvent for extraction (e.g., diethyl ether)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) and DMTMM (2.0 equiv.) in the desired anhydrous alcohol (e.g., methanol, 1 mL per 0.20 mmol of carboxylic acid), add N-methylmorpholine (NMM) (1.2 equiv.) at room temperature under a nitrogen atmosphere.[2]

  • Stir the reaction mixture at room temperature for the appropriate time (typically 1.5 to 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, evaporate the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent, such as diethyl ether. The byproduct, this compound, can be readily removed by this extraction.[7]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by preparative TLC or column chromatography to obtain the pure ester.[2]

Protocol 2: Esterification with a Stoichiometric Amount of Alcohol in an Inert Solvent

This protocol is useful when the alcohol is precious or when using a non-alcoholic solvent is preferred.[7]

Materials:

  • Carboxylic acid

  • Alcohol

  • DMTMM

  • NMM

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv.), the alcohol (1.0-1.2 equiv.), and DMTMM (1.5-2.0 equiv.) in anhydrous THF.

  • Add NMM (1.2 equiv.) to the mixture at room temperature under a nitrogen atmosphere.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, perform an aqueous workup as described in Protocol 1 (steps 3-6).

  • Purify the product using standard chromatographic techniques.

Experimental_Workflow start Start mix_reactants 1. Mix Carboxylic Acid, DMTMM, and Alcohol in Solvent start->mix_reactants add_nmm 2. Add NMM at Room Temperature (under N₂ atmosphere) mix_reactants->add_nmm stir 3. Stir at Room Temperature (Monitor by TLC) add_nmm->stir evaporate 4. Evaporate Solvent stir->evaporate extract 5. Extract with Organic Solvent (e.g., Diethyl Ether) evaporate->extract wash_dry 6. Wash with Water/Brine and Dry extract->wash_dry purify 7. Purify by Chromatography wash_dry->purify end Pure Ester purify->end

Caption: General experimental workflow for DMTMM-mediated esterification.

Data Presentation

The following tables summarize the yields of various esters synthesized using DMTMM as the condensing agent, as reported by Kunishima et al.[2]

Table 1: Esterification of 3-Phenylpropionic Acid with Various Alcohols

EntryAlcohol (R'-OH)DMTMM (equiv.)NMM (equiv.)Time (h)Yield (%)
1Methanol1.01.0475
2Methanol1.00.1485
3Methanol1.00432
4Methanol2.01.21.593
5Ethanol2.01.2291
6Isopropanol2.01.2288
7t-Butanol2.01.2240

Reactions were carried out with 3-phenylpropionic acid in the respective alcohol as the solvent.

Table 2: Esterification of Various Carboxylic Acids

EntryCarboxylic AcidAlcoholDMTMM (equiv.)NMM (equiv.)Time (h)Yield (%)
1Cinnamic acidMethanol2.01.2292
2Benzoic acidMethanol2.01.2295
32-Phenylbutyric acidMethanol2.01.2290
4Cyclohexanecarboxylic acidMethanol2.01.2294
54-Nitrobenzoic acidMethanol2.01.2298
6Cinnamic acidEthanol2.01.2290
7Benzoic acidIsopropanol2.01.2291
8Trimethylacetic acidBenzyl alcohol2.01.22455*

This reaction was performed in a stepwise manner where the acid was treated with DMTMM and NMM first, followed by the addition of the alcohol.[2]

Applications in Drug Development

The mild and efficient nature of DMTMM-mediated esterification makes it a valuable method in drug discovery and development. It is particularly useful for:

  • Late-stage functionalization: Introducing ester groups into complex molecules without affecting other sensitive functional groups.

  • Prodrug synthesis: Converting a carboxylic acid-containing drug into an ester prodrug to improve its pharmacokinetic properties, such as absorption or solubility.

  • Peptide synthesis: While primarily used for amide bond formation, DMTMM can also be used for the esterification of amino acids.[4]

  • Library synthesis: The simple and robust procedure is amenable to parallel synthesis for the creation of compound libraries for screening.

Safety and Handling

DMTMM should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DMTMM should be stored at -20°C and kept dry to prevent decomposition.[1][4]

References

Application Notes and Protocols for Peptide Coupling with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of peptides incorporating sterically hindered amino acids presents a significant challenge in solid-phase peptide synthesis (SPPS).[1] Steric hindrance, arising from bulky side chains (e.g., Val, Ile), α,α-disubstitution (e.g., α-aminoisobutyric acid, Aib), or N-methylation, can impede peptide bond formation.[1][2] This leads to slower reaction kinetics, incomplete coupling reactions, lower yields, and an increased risk of racemization.[1] The selection of appropriate coupling reagents and reaction conditions is therefore critical for the successful synthesis of peptides containing these challenging residues. These peptides are of significant interest in drug design as the constrained conformations can lead to enhanced metabolic stability and cell permeability.[3][4] This document provides detailed application notes, comparative data on coupling reagents, and experimental protocols for overcoming the challenges associated with sterically hindered amino acid coupling.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in coupling sterically hindered amino acids is the spatial crowding around the α-carbon and the reacting carboxyl and amino groups.[2] This steric bulk physically obstructs the nucleophilic attack of the incoming amino group on the activated carboxylic acid, slowing down the formation of the peptide bond.[2]

Commonly Encountered Sterically Hindered Amino Acids:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr)[2]

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib)[2][5]

  • N-methylated amino acids: Amino acids with a methyl group on the backbone nitrogen.[2]

  • Amino acids with bulky side-chain protecting groups: e.g., Arg(Pbf)[2]

Failure to achieve complete coupling with these residues results in deletion sequences, which are difficult to separate from the target peptide, leading to lower purity and overall yield.[3][6]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for successfully incorporating sterically hindered amino acids. Standard carbodiimide reagents like DCC or EDC are often insufficient for these challenging couplings.[2] More potent onium salt reagents, such as uronium/aminium or phosphonium salts, are generally required.[2]

Data Presentation: Quantitative Comparison of Coupling Reagents

The following table summarizes the performance of various coupling reagents in the context of sterically hindered couplings, focusing on yield and reaction time. "High" yield generally refers to >90% conversion.

Coupling ReagentClassTypical SystemYield (%)Reaction TimeRacemizationKey Advantages & Disadvantages
HATU Aminium/Uronium SaltFmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLowHighly efficient, especially for hindered couplings; can cause N-terminal guanidinylation.[1][2]
HBTU Aminium/Uronium SaltBoc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLowWidely used and effective; can also cause guanidinylation.[1]
COMU Aminium/Uronium SaltFmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLowHigh efficiency and improved safety profile (non-explosive); water-soluble byproducts.[1][2]
PyBOP Phosphonium SaltVarious Hindered Systems> 90% Conversion16 hoursLowEfficient and avoids guanidinylation; byproducts are less hazardous than BOP.[1][7]
T3P® Phosphonic AnhydrideEpimerization-prone substratesHighVariesMinimalExcellent for minimizing racemization; non-hazardous byproducts.[1]
PyBrOP Phosphonium SaltN-Methyl Amino AcidsHigh1 hour (at 0°C then RT)LowMore reactive than PyBOP, useful for very difficult couplings.[8]

Note: This table synthesizes data from multiple sources; reaction conditions may vary. "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of sterically hindered amino acids, using α-aminoisobutyric acid (Aib) as a representative example.

Protocol 1: Manual SPPS of Aib-Containing Peptides using HATU

This protocol is recommended for difficult Aib incorporations where high efficiency is required.[3]

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-Aib-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the deprotection for another 15-30 minutes.[6]

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).[3]

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[4]

    • Add DIPEA (8 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[4]

    • Wash the resin with DMF (3 x 1 min).

    • Perform a Kaiser test to confirm reaction completion. If positive, repeat the coupling.[4]

  • Fmoc-Aib-OH Coupling:

    • In a separate vial, dissolve Fmoc-Aib-OH (3-5 equivalents), HATU (2.9-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[6][9]

    • Allow for a brief pre-activation of 1-2 minutes.[10]

    • Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin thoroughly with DMF.

    • Note: A double coupling is highly recommended for Fmoc-Aib-OH to ensure maximum reaction completion.[6] For the second coupling, repeat step 4.

  • Repetition: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[4]

    • Filter and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.[4]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Protocol 2: Microwave-Assisted SPPS of Aib-Containing Peptides

Microwave energy can significantly accelerate the coupling of sterically hindered amino acids, reducing reaction times and improving purity.[11][12][13]

Materials:

  • Automated microwave peptide synthesizer (e.g., CEM Liberty Blue™)

  • Fmoc-Aib-OH and other Fmoc-protected amino acids

  • Oxyma Pure

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Rink Amide ProTide™ LL resin

  • Other reagents as per standard SPPS protocols

Procedure:

  • Synthesizer Setup: Program the microwave peptide synthesizer with the desired peptide sequence and synthesis parameters.

  • Standard Coupling Cycle (Microwave): For non-hindered amino acids, a typical cycle involves Fmoc deprotection followed by coupling.

  • Hindered Amino Acid Coupling (Microwave):

    • For residues like Aib, the standard coupling time may need to be extended.

    • A representative condition is a coupling time of 20 minutes at 75°C.[14]

    • The use of DIC/Oxyma Pure is a common and effective coupling cocktail in microwave-assisted synthesis.[11]

  • Synthesis Completion: The synthesizer will automatically perform all coupling and deprotection steps.

  • Cleavage and Purification: Cleave the peptide from the resin and purify using standard procedures as described in Protocol 1.

Microwave-enhanced SPPS has been shown to produce peptides containing multiple Aib residues in high purity (e.g., 89-95%) in a fraction of the time required for conventional synthesis. [11]

Mandatory Visualizations

Diagrams

G General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS) Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF/DCM Deprotect->Wash1 Couple Couple next Fmoc-AA (Coupling Reagent + Base) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Test Check Completion (e.g., Kaiser Test) Wash2->Test LastAA Last Amino Acid? Test->LastAA LastAA->Couple No FinalDeprotect Final Fmoc Deprotection LastAA->FinalDeprotect Yes Cleave Cleave from Resin (TFA Cocktail) FinalDeprotect->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

G Activation Pathways for Peptide Coupling Reagents cluster_0 Uronium/Aminium Salt Pathway (e.g., HATU) cluster_1 Phosphonium Salt Pathway (e.g., PyBOP) cluster_2 Peptide Bond Formation Uronium Fmoc-AA-COOH HATU + Base ActiveEster_U Highly Reactive OAt-Active Ester Uronium->ActiveEster_U Activation PeptideResin H₂N-Peptide-Resin ActiveEster_U->PeptideResin Phosphonium Fmoc-AA-COOH PyBOP + Base ActiveEster_P Reactive OBt-Active Ester Phosphonium->ActiveEster_P Activation ActiveEster_P->PeptideResin PeptideBond Fmoc-AA-CO-NH-Peptide-Resin PeptideResin->PeptideBond Nucleophilic Attack

Caption: Activation pathways for different classes of peptide coupling reagents.

Troubleshooting and Optimization

  • Incomplete Coupling (Positive Kaiser Test):

    • Solution: Perform a second coupling (double coupling) with fresh reagents.[6] For extremely difficult couplings, increasing the reaction time or temperature (if using a microwave synthesizer) can be beneficial.[14]

  • Guanidinylation of N-terminus:

    • Cause: This side reaction can occur with excess uronium/aminium reagents like HATU or HBTU, capping the peptide chain.[1][2]

    • Solution: Use stoichiometric amounts of the coupling reagent relative to the amino acid. Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[2][7]

  • Racemization:

    • Cause: The activated amino acid is susceptible to base-catalyzed proton abstraction, leading to a loss of stereochemical purity.[2]

    • Solution: Use additives known to suppress racemization, such as OxymaPure (found in COMU).[1][15] Avoid prolonged pre-activation times and use weaker bases where possible.[2]

  • Capping:

    • If coupling remains incomplete after a double coupling, it is crucial to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.[2] This is typically done using acetic anhydride and a non-nucleophilic base like DIPEA.[2]

References

Application Notes: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, commonly known as DMTMM, is a highly efficient, water-soluble condensing agent used for the activation of carboxylic acids.[1] It facilitates the formation of amide and ester bonds under exceptionally mild conditions.[2] Synthesized from 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM), DMTMM is a stable, non-hygroscopic, crystalline solid that is easy to handle.[1]

Its primary advantages include high reaction yields, low racemization rates in peptide synthesis, and remarkable stability and efficacy in aqueous or alcoholic solvents where many other coupling reagents fail.[3][4] These features make DMTMM an invaluable tool in bioconjugation, drug delivery, and the synthesis of complex peptides. The byproducts, N-methylmorpholine hydrochloride and 1-hydroxy-3,5-dimethoxytriazine, are water-soluble and easily removed, simplifying product purification.[1]

Mechanism of Action

DMTMM facilitates amide or ester formation through a two-step process involving the creation of a highly reactive triazine-activated ester.

  • Activation: A carboxylate anion performs a nucleophilic attack on the electron-deficient triazine ring of DMTMM. This results in the formation of a highly reactive acyloxytriazine intermediate and the release of N-methylmorpholine (NMM).

  • Coupling: The activated ester is then susceptible to nucleophilic attack by an amine (for amide synthesis) or an alcohol (for esterification). This coupling step yields the final amide or ester product along with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a byproduct.

This mechanism is highly efficient and minimizes side reactions, contributing to clean product formation and high yields.[5]

DMTMM_Mechanism reagent reagent intermediate intermediate product product byproduct byproduct RCOOH Carboxylic Acid (R-COOH) ActiveEster Active Triazine Ester RCOOH->ActiveEster + DMTMM - NMM DMTMM DMTMM dummy1 AmideEster Amide (R-CO-NHR') or Ester (R-CO-OR') ActiveEster->AmideEster + Nucleophile Byproducts Byproducts (DMTOH + NMM) ActiveEster->Byproducts Nucleophile Nucleophile (R'-NH2 or R'-OH) Nucleophile->AmideEster AmideEster->Byproducts

Mechanism of DMTMM-mediated coupling.

Key Applications and Protocols

Amide and Peptide Synthesis

DMTMM is an excellent reagent for both solution-phase and solid-phase peptide synthesis (SPPS), demonstrating efficiency comparable to popular reagents like PyBOP but at a lower cost.[6] A key advantage is its ability to suppress racemization, particularly when using less polar aprotic solvents.[7][8]

This protocol is adapted from a procedure for synthesizing N-phenylethyl-3-phenylpropaneamide.[9]

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M relative to the carboxylic acid.

  • Reagent Addition: Add DMTMM (1.1 eq.) to the solution in a single portion at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Add a saturated aqueous solution of sodium bicarbonate to the residue and stir for 10 minutes.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water, 1 M HCl, water, and brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Amidation_Workflow start Start dissolve 1. Dissolve Acid (1 eq) & Amine (1.1 eq) in Solvent start->dissolve add_dmtmm 2. Add DMTMM (1.1 eq) at Room Temperature dissolve->add_dmtmm react 3. Stir at RT for 1-4h (Monitor by TLC/LC-MS) add_dmtmm->react workup 4. Aqueous Work-up (NaHCO3, HCl, Brine) react->workup purify 5. Purify via Column Chromatography workup->purify product Final Amide purify->product

General workflow for DMTMM-mediated amidation.
Bioconjugation to Polysaccharides

DMTMM is particularly effective for modifying biomolecules in aqueous media, a significant advantage over reagents like EDC/NHS which require stringent pH control.[10][11] It has been successfully used to ligate various molecules to polysaccharides such as hyaluronic acid (HA).[12][13]

This protocol is based on a systematic study comparing DMTMM and EDC/NHS.[12]

  • Dissolution: Dissolve the HA sodium salt in deionized water (e.g., 1.0 g in 45 mL). Dissolve the amine-containing molecule in a separate portion of deionized water.

  • Mixing: Combine the two solutions.

  • pH Adjustment: Adjust the pH of the mixture to 6.5 ± 0.2 using dilute NaOH or HCl. No buffer is required.

  • Reagent Addition: Add DMTMM powder directly to the solution (e.g., stoichiometric to HA repeating units, or in molar excess depending on the desired degree of substitution).

  • Reaction: Let the reaction proceed at room temperature with stirring for 1 to 5 days.

  • Isolation:

    • Precipitate the HA derivative by adding the reaction mixture dropwise into a stirring excess of ethanol (e.g., 3 volumes of 96% ethanol).

    • Collect the white precipitate.

    • Thoroughly wash the product with an ethanol:water mixture (e.g., 4:1), followed by 96% ethanol, and finally absolute ethanol.

  • Drying: Dry the final product under vacuum.

DMTMM_vs_EDC cluster_0 DMTMM Workflow cluster_1 EDC/NHS Workflow d_start 1. Dissolve HA & Amine in Water d_ph 2. Adjust pH to ~6.5 (One-time) d_start->d_ph d_add 3. Add DMTMM Powder d_ph->d_add d_react 4. React at RT (No further pH control) d_add->d_react d_purify 5. Precipitate & Wash (Simple) d_react->d_purify e_start 1. Dissolve HA in MES Buffer e_ph1 2. Adjust pH to 4.5-5.5 (Acidic) e_start->e_ph1 e_add 3. Add EDC & NHS (Forms NHS-ester) e_ph1->e_add e_ph2 4. Adjust pH to 7.2-8.0 (Basic) e_add->e_ph2 e_amine 5. Add Amine (Risk of hydrolysis) e_ph2->e_amine e_purify 6. Purify & Dialyze (Urea byproduct removal) e_amine->e_purify

Workflow comparison: DMTMM vs. EDC/NHS for bioconjugation.
Esterification of Carboxylic Acids

DMTMM can also be used for the synthesis of esters, providing a useful alternative to classic Fischer esterification, as it proceeds under mild, weakly basic conditions.[14]

  • Mixing: To a solution of the carboxylic acid (1.0 eq.) in the desired alcohol solvent (e.g., methanol, ethanol), add DMTMM (2.0 eq.).

  • Base Addition: Add N-methylmorpholine (NMM) (1.2 eq.). The presence of a tertiary amine base is essential for the reaction to proceed efficiently.

  • Reaction: Stir the mixture at room temperature for approximately 4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Follow the general work-up and purification steps outlined in the amidation protocol (Section 2.1).

Quantitative Data

Table 1: Comparison of DMTMM vs. EDC/NHS for Hyaluronic Acid (HA) Ligation

This table summarizes the molar degree of substitution (DSmol %) achieved when conjugating various amines to HA, demonstrating the superior efficiency of DMTMM.[12]

Amine SubstrateCoupling ReagentDSmol (%)Fold Increase with DMTMM
Adipic acid dihydrazide (ADH)DMTMM35%1.9x
EDC/NHS18%
Glycine ethyl ester (Gly)DMTMM53%2.4x
EDC/NHS22%
Bovine Serum Albumin (BSA)DMTMM0.63%3.9x
EDC/NHS0.16%
Table 2: Stability of DMTMM in Various Solvents

DMTMM shows excellent stability in water but degrades more rapidly in common organic solvents.[12][15]

SolventConditionHalf-life / Stability
WaterRoom Temperature100% recovery after 3 hours
Water50 °C~89% degraded after 48 hours[16]
DMSORoom Temperature~120 minutes
DMFRoom Temperature~15 minutes
ChloroformRoom Temperature<15 minutes
Table 3: Racemization in Peptide Synthesis using DMTMM

The extent of racemization during the coupling of Z(OMe)-Gly-L-Ala-OH with H-L-Phe-OBzl is solvent-dependent. Less polar aprotic solvents are recommended to ensure optical purity.[7][8]

SolventD-Isomer (%)Racemization Level
Ethyl Acetate (AcOEt)0.0None
Tetrahydrofuran (THF)0.0None
N,N-Dimethylformamide (DMF)0.0None
Acetonitrile (CH₃CN)0.0None
2-Propanol (i-PrOH)0.0None
Dimethyl sulfoxide (DMSO)2.3Slight
Ethanol (EtOH)3.1Slight
Methanol (MeOH)4.3Slight

Safety and Handling

  • Storage: DMTMM should be stored at -20°C and kept dry to prevent slow decomposition.[1]

  • Handling: DMTMM is a moderate skin sensitizer. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection to minimize exposure.

References

Application Notes and Protocols for Chemoselective Ligation with 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoselective ligation is a cornerstone of modern chemical biology and drug development, enabling the precise joining of molecular fragments in the presence of multiple reactive functional groups. Derivatives of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one have emerged as highly efficient reagents for facilitating such transformations, particularly in the formation of amide bonds. These triazine-based coupling reagents offer a powerful alternative to traditional methods, often providing high yields and excellent functional group tolerance under mild reaction conditions.

This document provides detailed application notes and experimental protocols for the use of two prominent this compound derivatives in chemoselective ligation: Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) . These reagents are particularly valuable for peptide synthesis, bioconjugation, and the synthesis of complex organic molecules.

Reagent Overview and Mechanism of Action

Derivatives of this compound function by activating a carboxylic acid to form a highly reactive "superactive" triazine ester intermediate. This intermediate then readily undergoes nucleophilic attack by an amine to form a stable amide bond, regenerating the triazine byproduct. The chemoselectivity arises from the high reactivity of the activated ester towards amines over other nucleophiles, such as alcohols or thiols, under controlled conditions.

Application Note 1: Peptide Synthesis using Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether

Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether is a potent coupling reagent for the synthesis of peptides, including those containing sterically hindered amino acids.[1] It offers high yields and preservation of stereochemical integrity.

Logical Workflow for Peptide Coupling

cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (N-protected Amino Acid) Intermediate Superactive Triazine Ester Carboxylic_Acid->Intermediate Reacts with Amine Amine (C-protected Amino Acid) Product Peptide (Amide Bond) Amine->Product Reagent Bis(triazinyl) ether Reagent->Intermediate Base Base (e.g., DABCO) Base->Intermediate Catalyzes Intermediate->Product Nucleophilic attack Byproduct Triazinone Byproduct Intermediate->Byproduct Releases

Caption: Workflow for amide bond formation using Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether.

Quantitative Data: Reaction Yields

The versatility of this reagent is demonstrated by its effectiveness in the condensation of various carboxylic acids and amines.[1]

Carboxylic Acid SubstrateAmine SubstrateYield (%)
Lipophilic AcidsVarious Amines71-98
Sterically Hindered AcidsVarious Amines71-98
N-protected Amino AcidsC-protected Amino AcidsHigh
Aib-Aib sequence-High
Experimental Protocol: General Procedure for Peptide Coupling

This protocol describes a general method for the coupling of an N-protected amino acid to a C-protected amino acid in solution.

Materials:

  • N-protected amino acid

  • C-protected amino acid or peptide

  • Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Stir plate and magnetic stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Preparation: In a clean, dry flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) and Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether (1.1 equivalents) in the anhydrous solvent.

  • Activation: Add DABCO (1.1 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the "superactive" triazine ester.

  • Coupling: Add the C-protected amino acid or peptide (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). Reactions are typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired peptide.

Application Note 2: Amidation and Cross-linking using DMTMM

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a water-soluble coupling reagent, making it ideal for bioconjugation reactions in aqueous media. It is widely used for amidation, esterification, and as a cross-linking agent for polymers.[2][3]

Signaling Pathway for DMTMM-mediated Amidation

cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Carboxylic_Acid R-COOH Carboxylic Acid Activation Activation (Formation of Active Ester) Carboxylic_Acid->Activation Amine R'-NH2 Amine Coupling Nucleophilic Attack Amine->Coupling DMTMM DMTMM DMTMM->Activation Activation->Coupling Active Ester Amide R-CO-NH-R' Amide Product Coupling->Amide Byproducts Byproducts (Triazinone + N-methylmorpholine) Coupling->Byproducts

Caption: Reaction pathway for DMTMM-mediated amidation.

Quantitative Data: Cross-linking of Carboxymethyl Cellulose (CMC) Films

DMTMM can be used to improve the physical properties of biopolymer films for applications such as food packaging.[3]

DMTMM (wt%)Glycerol (wt%)Tensile Strength (MPa)Elongation at Break (%)
55052.25 ± 4.3337.32 ± 2.04

Data represents the optimized formulation for CMC films.

Experimental Protocol: DMTMM-mediated Amidation in Aqueous Solution

This protocol provides a general method for the conjugation of a small molecule carboxylic acid to a protein amine in an aqueous buffer.

Materials:

  • Protein with accessible amine groups (e.g., lysine residues)

  • Carboxylic acid-containing molecule

  • DMTMM

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Stir plate and stir bar

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Preparation: Dissolve the protein in the aqueous buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Addition of Carboxylic Acid: Add the carboxylic acid-containing molecule to the protein solution. The molar ratio will depend on the desired degree of labeling and should be optimized.

  • Initiation of Reaction: Prepare a fresh stock solution of DMTMM in the same buffer. Add the DMTMM solution to the protein-small molecule mixture to initiate the coupling reaction. A typical starting point is a 10-50 fold molar excess of DMTMM over the carboxylic acid.

  • Incubation: Gently stir the reaction mixture at room temperature or 4°C. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the substrates.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule amine, such as Tris or glycine, to consume any remaining active esters.

  • Purification: Remove the unreacted small molecules and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy).

Safety and Handling

  • Always handle this compound and its derivatives in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.[4][5]

Conclusion

Derivatives of this compound are robust and versatile reagents for chemoselective amide bond formation. Their high efficiency, mild reaction conditions, and, in the case of DMTMM, water compatibility make them invaluable tools in peptide synthesis, drug development, and bioconjugation. The protocols provided herein serve as a starting point for the development of specific applications tailored to the user's research needs.

References

The Pivotal Role of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one and its derivatives represent a versatile and highly valuable scaffold in modern medicinal chemistry. This triazine core serves as a foundational structure for the development of a wide array of therapeutic agents with diverse biological activities. Its synthetic tractability allows for the facile introduction of various functional groups, enabling the fine-tuning of pharmacological properties. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data for key derivatives, highlighting the significance of this chemical entity in drug discovery and development.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed to generate compounds with a range of biological activities, including:

  • Anticancer Activity: Triazine derivatives have shown significant potential in oncology by targeting key signaling pathways involved in cancer cell proliferation and survival.[1][2] Notably, they have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the PI3K/AKT/mTOR pathway, which are often dysregulated in various cancers.[1][3]

  • Anti-inflammatory Properties: Certain derivatives have demonstrated potent anti-inflammatory effects. These compounds can inhibit the production of reactive oxygen species (ROS) by human phagocytes and reduce the adhesion of polymorphonuclear cells (PMNs) to vascular endothelial cells, a critical step in the inflammatory response.[4]

  • Monoamine Oxidase (MAO) Inhibition: Amino acid derivatives of the 4,6-dimethoxy-1,3,5-triazine core have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B).[5] Selective MAO inhibitors are valuable therapeutic agents for the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[5]

  • Antibacterial and Antifungal Activities: The triazine scaffold has been utilized to develop novel antimicrobial agents. Various substituted derivatives have been screened for their efficacy against a range of bacterial and fungal strains.[6]

  • Topoisomerase Inhibition: Some triazine derivatives have been identified as inhibitors of human topoisomerase II, an essential enzyme for DNA replication and transcription, presenting another avenue for anticancer drug development.[3]

Quantitative Data Summary

The following table summarizes the biological activity of selected this compound derivatives.

Compound IDDerivative ClassTarget/AssayActivity (IC50/GI50)Reference
1 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-oneHuman topoisomerase II57.6 µM[3]
3 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolPI3K3.41 nM[3]
3 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolmTOR8.45 nM[3]
3 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolHeLa cells2.21 µM[3]
3 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolHepG2 cells12.21 µM[3]
3 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolMDA-MB321 cells15.83 µM[3]
3 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolMCF-7 cells16.32 µM[3]
7, 18, 25 4,6-dimethoxy-1,3,5-triazin-2-yl amino acid derivativesMAO-AComparable to clorgyline[5]
12 4,6-diamino-1,2-dihydro-1,3,5-triazine-chalcone hybridHCT116 cells0.026 µM[3]
12 4,6-diamino-1,2-dihydro-1,3,5-triazine-chalcone hybridMCF-7 cells0.080 µM[3]
12 4,6-diamino-1,2-dihydro-1,3,5-triazine-chalcone hybridHuman DHFR0.0061 µM[3]
12 4,6-diamino-1,2-dihydro-1,3,5-triazine-chalcone hybridRat TrxR4.6 µM[3]
13 4,6-diamino-1,2-dihydro-1,3,5-triazine-chalcone hybridHCT116 cells0.116 µM[3]
13 4,6-diamino-1,2-dihydro-1,3,5-triazine-chalcone hybridMCF-7 cells0.127 µM[3]
13 4,6-diamino-1,2-dihydro-1,3,5-triazine-chalcone hybridHuman DHFR0.0026 µM[3]
13 4,6-diamino-1,2-dihydro-1,3,5-triazine-chalcone hybridRat TrxR5.9 µM[3]
21 4-aminoquinoline-1,3,5-triazine derivativeHeLa cells44.5 µM[3]
21 4-aminoquinoline-1,3,5-triazine derivativeMCF-7 cells52.2 µM[3]
21 4-aminoquinoline-1,3,5-triazine derivativeHL-60 cells40.3 µM[3]
21 4-aminoquinoline-1,3,5-triazine derivativeHepG2 cells56.4 µM[3]
22 4-aminoquinoline-1,3,5-triazine derivativeHeLa cells32.4 µM[3]
22 4-aminoquinoline-1,3,5-triazine derivativeMCF-7 cells32.3 µM[3]
22 4-aminoquinoline-1,3,5-triazine derivativeHL-60 cells26.3 µM[3]
22 4-aminoquinoline-1,3,5-triazine derivativeHepG2 cells45.3 µM[3]
47 2-(4-fluorophenylamino)-4,6-disubstituted 1,3,5-triazinePC-3 cells20 µM[3]
7a 4-(4-(((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N-(phenyl)benzamideHCT-116 cells0.87 ± 0.22 nM[7]
7g 4-(4-(((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)benzamideHCT-116 cells1.41 ± 0.18 nM[7]
11b N-(4-(4-(((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)phenyl)-4-fluorobenzamideHCT-116 cells12.18 ± 0.23 nM[7]
7h 4-(4-(((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-chlorophenyl)benzamideHCT-116 cells12.35 ± 0.35 nM[7]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of derivatives typically starts from 2-chloro-4,6-dimethoxy-1,3,5-triazine, which allows for nucleophilic aromatic substitution to introduce diverse functionalities.

General Procedure for the Synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives: [5]

  • A solution of 2-chloro-4,6-dimethoxy triazine (1.0 eq) and triethylamine (1.5 eq) in dioxane is stirred at room temperature until a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethyl ammonium chloride is formed.[5]

  • A solution of the desired α-amino acid (1.0 eq) and triethylamine (1.5 eq) in a 1:1 mixture of dioxane and water is added to the suspension, resulting in a clear mixture.[5]

  • The reaction mixture is stirred overnight at room temperature.

  • The mixture is then neutralized with 1N HCl, leading to the precipitation of a white solid.[5]

  • The solid product is collected by filtration and dried.[5]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2_chloro 2-chloro-4,6-dimethoxy-1,3,5-triazine step1 1. Formation of triazinyl ammonium salt (Dioxane, RT) 2_chloro->step1 amino_acid α-Amino Acid step2 2. Addition of amino acid solution (Dioxane:Water, RT, overnight) amino_acid->step2 TEA Triethylamine (TEA) TEA->step1 step1->step2 step3 3. Neutralization with 1N HCl step2->step3 step4 4. Filtration and Drying step3->step4 final_product (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivative step4->final_product

Caption: Synthetic workflow for amino acid derivatives.

Biological Assays

In Vitro Anti-inflammatory Activity Assay: [4]

This protocol evaluates the ability of triazine derivatives to inhibit the production of reactive oxygen species (ROS) by human polymorphonuclear cells (PMNs).

  • Isolation of PMNs: Isolate PMNs from the peripheral blood of healthy donors using a suitable density gradient centrifugation method.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • ROS Measurement:

    • Pre-incubate the isolated PMNs with the test compounds at various concentrations for a specified time (e.g., 15 minutes) at 37°C.

    • Stimulate the PMNs with a chemotactic agent such as N-formylmethionyl-leucyl-phenylalanine (FMLP).

    • Measure the production of superoxide anion (O₂⁻), a key ROS, using a suitable detection method like the cytochrome c reduction assay or a luminol-based chemiluminescence assay.

  • Data Analysis: Calculate the percentage inhibition of ROS production for each compound concentration relative to the vehicle control and determine the IC50 values.

Cytotoxicity Assay (MTT Assay): [7]

This protocol is used to assess the cytotoxic potential of the synthesized triazine derivatives against cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., HCT-116, Caco-2) in appropriate media and conditions until they reach the exponential growth phase.[7]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control and determine the IC50 values.

Signaling Pathways

Derivatives of this compound have been shown to modulate key signaling pathways implicated in cancer. One of the most significant is the EGFR-PI3K-AKT-mTOR pathway.

G EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Triazine Triazine Derivative Triazine->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the EGFR-PI3K-AKT-mTOR pathway.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. The ability to readily modify its structure has led to the discovery of potent anticancer, anti-inflammatory, and MAO inhibitory compounds, among others. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the exploration of triazine-based drug candidates. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly continue to fuel advancements in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Improving Peptide Coupling Yield with Triazine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on utilizing triazine-based coupling reagents to enhance the yield and purity of synthetic peptides. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are triazine-based coupling reagents and what are their advantages in peptide synthesis?

Triazine-based coupling reagents are a class of organic compounds used to facilitate the formation of amide bonds between amino acids. A prominent example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[1][2][3] Their primary advantages include:

  • High Coupling Efficiency: They are known to provide high yields, often exceeding those of other popular coupling reagents, especially in challenging syntheses involving sterically hindered amino acids.[3][4]

  • Low Racemization: DMTMM's mechanism, which proceeds through an active ester intermediate, helps to preserve the stereochemical integrity of the amino acids, minimizing the risk of epimerization.[2][3]

  • Water and Alcohol Compatibility: A significant advantage of DMTMM is its ability to mediate peptide couplings in aqueous or alcoholic solutions, which is a limitation for many other coupling reagents.[1][2][5]

  • Ease of Use and Byproduct Removal: Reactions with DMTMM are often straightforward to perform. The byproducts, N-methylmorpholine (NMM) hydrochloride and 1-hydroxy-3,5-dimethoxytriazine, are water-soluble, facilitating their removal during workup.[1][6]

Q2: What is the mechanism of action for DMTMM in peptide coupling?

DMTMM facilitates amide bond formation through a two-step process involving the activation of a carboxylic acid.

  • Activation: The carboxylic acid group of an N-protected amino acid reacts with DMTMM to form a highly reactive triazine "superactive ester". This reaction releases a molecule of N-methylmorpholine (NMM).

  • Coupling: The activated ester is then susceptible to nucleophilic attack by the free amino group of another amino acid or peptide, leading to the formation of the desired peptide bond and the release of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a byproduct.[1]

Q3: Can DMTMM be used for both solution-phase and solid-phase peptide synthesis (SPPS)?

Yes, DMTMM is a versatile reagent that has been successfully employed in both solution-phase and solid-phase peptide synthesis (SPPS).[2][7] Its coupling efficiency in SPPS has been shown to be comparable to other commonly used reagents like PyBOP, with the added benefit of low racemization.[7]

Q4: Are there any known side reactions associated with DMTMM?

While generally efficient and clean, DMTMM can mediate intramolecular cyclization of certain amino acid residues. For instance, it can facilitate the formation of succinimide from aspartic acid and pyroglutamate from N-terminal glutamic acid.[8][9] Researchers should be aware of these potential side reactions, especially when synthesizing peptides containing these residues.

Troubleshooting Guides

This section provides solutions to common problems encountered when using triazine reagents for peptide coupling.

Problem 1: Low Coupling Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Steric Hindrance For sterically hindered amino acids, consider increasing the reaction time and/or temperature. Using a less polar solvent like a mixture of DCM and DMF might also improve results.[10] DMTMM is often a good choice for such couplings.[3][4]
Peptide Aggregation on Resin (SPPS) If you observe resin shrinking or slow reactions, aggregation is likely.[11] Try switching to a higher boiling point solvent like N-methyl-2-pyrrolidone (NMP) or using a "magic mixture" of DCM, DMF, and NMP (1:1:1). Chaotropic salt washes (e.g., 0.8 M NaClO₄ in DMF) can also help disrupt secondary structures.[11]
Incomplete Activation Ensure that the DMTMM is not expired and has been stored properly at -20°C in a dry environment.[4] For in-situ generation from CDMT and NMM, ensure accurate stoichiometry.[1][12]
Suboptimal pH While DMTMM is effective over a range of pH, for specific applications, pH optimization may be necessary. DMTMM has been shown to be effective even without strict pH control, which is an advantage over reagents like EDC/NHS.[7] However, some protocols suggest a neutral to slightly basic pH (7.0-8.5) for optimal results.[9][13]
Problem 2: Epimerization (Racemization) of the Product

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Base Selection While DMTMM does not strictly require an additional base, if one is used, opt for a weaker base like N-methylmorpholine (NMM) or collidine, especially when coupling racemization-prone amino acids. Stronger bases like DIPEA can increase the risk of epimerization.
Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature). Elevated temperatures can increase the rate of epimerization.
Solvent Polarity More polar solvents can sometimes favor racemization. Consider using less polar solvents like THF or acetonitrile if compatible with your synthesis.[14]
Problem 3: Poor Solubility of Reagents or Peptide

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Hydrophobic Peptide Sequence For hydrophobic peptides, especially in SPPS, use solvents with better solvating properties like NMP or a mixture of DMF and DCM.[10][15] Using a low-loading resin can also help by increasing the distance between peptide chains.
DMTMM Solubility DMTMM is soluble in water and alcohols.[1] It has slight solubility in acetonitrile and DMSO.[2] If working in other organic solvents, ensure adequate mixing and consider using the tetrafluoroborate salt of DMTMM, which may have different solubility characteristics.[1][12]

Data Presentation

Table 1: Comparison of Common Coupling Reagents

ReagentTypeKey AdvantagesCommon SolventsRelative Cost
DMTMM TriazineHigh yield, low racemization, water compatible, easy byproduct removal.[1][2][3]Water, Alcohols, DMF, NMP[1][10]Moderate
HATU Aminium/UroniumVery high efficiency, fast reaction times, good for difficult couplings.[16]DMF, NMP[10]High
HBTU Aminium/UroniumGood efficiency, widely used.DMF, NMP[10]Moderate-High
EDC/NHS CarbodiimideEconomical, widely used in bioconjugation.Water, DMF, DCMLow

Note: Performance can vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: General Solution-Phase Peptide Coupling using DMTMM
  • Dissolve the N-protected amino acid (1.0 equivalent) in a suitable solvent (e.g., DMF, THF, or an aqueous buffer).

  • Add DMTMM (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature to allow for the formation of the active ester.

  • Add the amino acid or peptide with a free N-terminus (1.0 equivalent) to the reaction mixture. If the amine component is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like N-methylmorpholine (NMM).

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with aqueous workup to remove the water-soluble byproducts.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Coupling using DMTMM
  • Swell the resin in the synthesis solvent (e.g., DMF or NMP) for 30 minutes.

  • Perform Fmoc-deprotection of the resin-bound peptide using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and DMTMM (3-5 equivalents) in DMF or NMP.

  • Add the coupling solution to the resin and agitate at room temperature for 1-4 hours. The coupling can be monitored using a colorimetric test like the Kaiser test to detect free primary amines.[11]

  • If the coupling is incomplete (positive Kaiser test), a recoupling step can be performed with a fresh solution of activated amino acid.

  • After complete coupling (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Proceed to the next deprotection and coupling cycle.

Visualizations

DMTMM_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH N-Protected Amino Acid (R-COOH) Active_Ester Triazine Active Ester AA_COOH->Active_Ester reacts with DMTMM DMTMM DMTMM->Active_Ester NMM N-Methylmorpholine (byproduct) Active_Ester->NMM Peptide_Bond Dipeptide (R-CO-NH-R') Active_Ester->Peptide_Bond Peptide_NH2 Peptide (H2N-R') Peptide_NH2->Peptide_Bond attacks Byproduct 2-Hydroxy-4,6-dimethoxy- 1,3,5-triazine (byproduct) Peptide_Bond->Byproduct

Caption: Mechanism of DMTMM-mediated peptide bond formation.

Troubleshooting_Workflow Start Low Coupling Yield Check_Hindrance Is the coupling sterically hindered? Start->Check_Hindrance Check_Aggregation Is peptide aggregation suspected (SPPS)? Check_Hindrance->Check_Aggregation No Increase_Time_Temp Increase reaction time/temperature Check_Hindrance->Increase_Time_Temp Yes Check_Reagents Are reagents and conditions optimal? Check_Aggregation->Check_Reagents No Change_Solvent Change solvent (e.g., NMP, magic mixture) Check_Aggregation->Change_Solvent Yes Verify_Reagents Verify reagent quality and stoichiometry Check_Reagents->Verify_Reagents Yes Success Improved Yield Check_Reagents->Success No Increase_Time_Temp->Success Salt_Wash Perform chaotropic salt wash Change_Solvent->Salt_Wash Change_Solvent->Success Salt_Wash->Success Optimize_pH Optimize pH Verify_Reagents->Optimize_pH Verify_Reagents->Success Optimize_pH->Success

Caption: Troubleshooting workflow for low peptide coupling yield.

References

Technical Support Center: 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one (DMT-MM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during peptide synthesis and other amide bond formation reactions using 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one (DMT-MM).

Frequently Asked Questions (FAQs)

Q1: What is DMT-MM and how does it minimize racemization?

A1: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a highly efficient condensing reagent used for the formation of amide and ester bonds.[1] Its primary function is to activate carboxylic acids for nucleophilic attack by amines.[1] The mechanism of action involves the formation of a highly reactive "superactive" ester intermediate.[2][3] This pathway is designed to preserve the stereochemical integrity of the chiral centers in the amino acids, thus minimizing racemization.[1]

Q2: In which solvents is DMT-MM effective, and which are best for minimizing racemization?

A2: DMT-MM is versatile and can be used in a variety of aprotic and protic organic solvents, as well as in aqueous or mixed aqueous-organic systems.[1][4] However, to minimize racemization during peptide fragment coupling, less polar solvents are recommended.[4] Studies have shown that no significant racemization occurs in solvents like ethyl acetate (AcOEt), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile (CH3CN).[4][5] In contrast, slight racemization has been observed in more polar solvents such as dimethyl sulfoxide (DMSO), methanol (MeOH), and ethanol (EtOH).[4][5] The extent of racemization appears to increase with the polarity of the solvent.[4]

Q3: How does DMT-MM compare to other common coupling reagents in terms of racemization?

A3: DMT-MM generally shows favorable results in minimizing racemization compared to some other coupling reagents. For instance, in specific studies, DMT-MM demonstrated significantly less racemization than 1,3-dicyclohexylcarbodiimide (DCC) when used alone.[4] When compared to uronium/iminium salt reagents like HATU, HBTU, and PyBOP, the performance of DMT-MM can be context-dependent. In some cases, a lower degree of racemization was observed with DMTMM-BF4 compared to HATU.[6] However, third-generation uronium reagents like COMU have shown even better performance in suppressing racemization in certain challenging syntheses.[6]

Q4: Can additives like HOBt be used with DMT-MM to further suppress racemization?

A4: While additives like 1-hydroxybenzotriazole (HOBt) and N-hydroxysuccinimide are known to be effective in preventing racemization when used with carbodiimides, their use with DMT-MM is generally not required.[4][7] In fact, the addition of HOBt to a reaction conducted in methanol with DMT-MM has been reported to cause a significant decrease in the product yield.[4]

Q5: Is DMT-MM suitable for both solution-phase and solid-phase peptide synthesis (SPPS)?

A5: Yes, DMT-MM is a versatile reagent that is effective for both solution-phase and solid-phase peptide synthesis.[1][2][4] Its stability and ease of use make it a valuable tool for a wide range of peptide synthesis applications.[1]

Troubleshooting Guides

Issue 1: Higher than expected racemization is observed in my peptide coupling reaction.

  • Possible Cause: The solvent system may be too polar.

    • Solution: Switch to a less polar solvent. Excellent choices with minimal to no observed racemization include ethyl acetate, THF, DMF, and acetonitrile.[4][5] Avoid highly polar solvents like DMSO and alcohols if racemization is a concern.[4]

  • Possible Cause: The base used in the reaction is too strong or unhindered.

    • Solution: The choice of base can significantly influence racemization.[7] While DMT-MM reactions proceed via a convenient one-step procedure, if a base is required (e.g., to neutralize an amino acid salt), consider using a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a common choice.[6][7]

  • Possible Cause: The reaction temperature is too high.

    • Solution: While not extensively documented for DMT-MM specifically, elevated temperatures can generally increase the rate of racemization.[8] If possible, conduct the coupling at room temperature.

Issue 2: Poor solubility of DMT-MM in the chosen reaction solvent.

  • Possible Cause: DMT-MM has limited solubility in some less-polar solvents.[4]

    • Solution: While DMT-MM is insoluble in some less-polar solvents, the reaction can still proceed effectively.[4] If solubility is a major issue, consider using a solvent system in which it has better solubility but is still known for low racemization, such as acetonitrile or DMF.[4] Alternatively, the tetrafluoroborate salt of DMT-MM (DMTMM-BF4) may offer different solubility characteristics, though its own solubility in DMF can be limited.[6]

Issue 3: Unexpected side products are observed in the reaction mixture.

  • Possible Cause: Intramolecular cyclization of acidic residues.

    • Solution: DMT-MM can mediate amide bond formation between the side chain of an aspartic acid (Asp) residue and the backbone amine, leading to the formation of a succinimide intermediate.[9][10] This intermediate can subsequently lead to racemization.[9] Similarly, DMT-MM can mediate the formation of pyroglutamate from an N-terminal glutamic acid (Glu) residue.[9][10] Be aware of these potential side reactions when working with peptides containing these residues. Careful monitoring of the reaction and purification by RP-HPLC are recommended.[9][10]

Data Presentation

Table 1: Effect of Solvent on Racemization during DMT-MM Mediated Coupling

The following table summarizes the extent of racemization observed during the coupling of Z(OMe)-Gly-L-Ala-OH with H-L-Phe-OBzl using DMT-MM in various solvents.[4]

EntrySolventDielectric Constant (ε)L-L Isomer (%)L-D Isomer (%)Yield (%)
1AcOEt6.0100.00.091
2THF7.6100.00.098
3CH3CN37.5100.00.098
4DMF36.7100.00.098
52-PrOH18.099.80.293
6EtOH24.099.10.998
7MeOH33.098.71.396
8DMSO47.097.72.398

Data extracted from a study by Kunishima et al. (2002). The L-D Isomer percentage represents the extent of racemization of the L-Alanine residue.[4]

Experimental Protocols

Key Experiment: Racemization Test for Peptide Fragment Coupling

This protocol is based on the method described by Kiso and co-workers and utilized by Kunishima et al. to test for racemization with DMT-MM.[4]

Materials:

  • Z(OMe)-Gly-L-Ala-OH (N-protected dipeptide)

  • H-L-Phe-OBzl·HCl (C-protected amino acid ester hydrochloride)

  • Triethylamine (Et3N)

  • DMT-MM

  • Solvent of choice (e.g., CH3CN)

  • HPLC system for analysis

Procedure:

  • To a stirred solution of Z(OMe)-Gly-L-Ala-OH (e.g., 25 mg, 0.081 mmol) and H-L-Phe-OBzl·HCl (e.g., 20.6 mg, 0.071 mmol) in the chosen solvent (e.g., 1 ml of CH3CN), add triethylamine (e.g., 8.1 mg, 0.081 mmol) to neutralize the hydrochloride salt.

  • In a separate vial, dissolve DMT-MM (e.g., 22.3 mg, 0.081 mmol) in the same solvent (e.g., 1.5 ml of CH3CN).

  • Add the DMT-MM solution to the stirred mixture of the peptide fragments at room temperature.

  • Allow the reaction to proceed. The reaction time may vary depending on the substrates and solvent.

  • Upon completion, quench the reaction and work up as appropriate. The highly water-soluble co-products from DMT-MM can often be removed by washing with water.[4]

  • Analyze the diastereomeric purity of the resulting tripeptide product (Z(OMe)-Gly-Ala-Phe-OBzl) by HPLC to determine the extent of racemization.[4]

Visualizations

experimental_workflow cluster_materials Starting Materials cluster_reaction Reaction Setup cluster_analysis Analysis peptide1 Z(OMe)-Gly-L-Ala-OH mix Mix Peptides & Base in Solvent peptide1->mix peptide2 H-L-Phe-OBzl·HCl peptide2->mix base Et3N base->mix dmtmm DMT-MM add_dmtmm Add DMT-MM Solution dmtmm->add_dmtmm solvent Solvent (e.g., CH3CN) solvent->mix solvent->add_dmtmm mix->add_dmtmm Stir at RT workup Aqueous Workup add_dmtmm->workup Reaction Proceeds hplc HPLC Analysis workup->hplc result Determine Diastereomeric Purity (% Racemization) hplc->result

Caption: Workflow for a typical racemization test using DMT-MM.

dmtmm_mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_byproducts Byproducts rcooh Carboxylic Acid (R-COOH) active_ester Active Triazinyl Ester rcooh->active_ester dmtmm DMT-MM dmtmm->active_ester amide Amide Bond (R-CO-NH-R') active_ester->amide nmm N-Methylmorpholine active_ester->nmm amine Amine (R'-NH2) amine->amide Nucleophilic Attack triazinol 4,6-Dimethoxy-1,3,5-triazin-2-ol amide->triazinol

Caption: Mechanism of DMT-MM mediated amide bond formation.

References

Technical Support Center: Synthesis with 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4,6-dimethoxy-1,3,5-triazin-2(1H)-one and its activated forms, such as 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound and its derivatives in synthesis?

A1: this compound itself is a stable crystalline compound. Its activated derivatives, CDMT and DMTMM, are widely used as efficient coupling reagents for the formation of amide and ester bonds.[1] These reagents are particularly valuable in peptide synthesis, the preparation of Weinreb amides, and the synthesis of complex molecules due to their high yields and ability to minimize racemization under optimized conditions.[2][3] DMTMM is also noted for its effectiveness in aqueous and alcoholic solvents.[4]

Q2: How do CDMT and DMTMM activate carboxylic acids for coupling reactions?

A2: CDMT and DMTMM function by activating a carboxylic acid to form a highly reactive "superactive" ester intermediate. In the presence of a tertiary amine like N-methylmorpholine (NMM), CDMT reacts with a carboxylic acid to form this active ester.[5] DMTMM, which can be formed in situ from CDMT and NMM, reacts similarly.[5] This activated ester is then susceptible to nucleophilic attack by an amine or alcohol to form the desired amide or ester, respectively. The byproducts, such as 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMT-OH) and N-methylmorpholine hydrochloride, are typically water-soluble, facilitating purification.[6]

Activation_Mechanism Carboxylic_Acid R-COOH Active_Ester Activated Ester (Acyloxy-triazine) Carboxylic_Acid->Active_Ester + DMTMM DMTMM DMTMM NMM_H NMM-H+ Amide Amide (R-CO-NHR') Active_Ester->Amide + R'-NH2 DMT_OH DMT-OH Active_Ester->DMT_OH Byproduct Amine R'-NH2

Caption: General mechanism of carboxylic acid activation by DMTMM.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause: Inefficient activation of the carboxylic acid or degradation of the coupling reagent.

Troubleshooting StepsRecommended Actions
Verify Reagent Quality Ensure that the CDMT or DMTMM is of high purity and has been stored under anhydrous conditions. DMTMM should be stored at -20°C for long-term stability.[7]
Ensure Anhydrous Conditions The presence of water can lead to the hydrolysis of the coupling reagent to the inactive 2-hydroxy-4,6-dimethoxy-1,3,5-triazine. Use anhydrous solvents and reagents.
Optimize Reagent Stoichiometry Typically, a slight excess of the coupling reagent (1.1-1.3 equivalents) relative to the carboxylic acid is used.
Check Order of Addition For CDMT, a common procedure involves mixing the carboxylic acid, amine, and CDMT before adding the tertiary amine base (e.g., NMM).[3]
Consider Solvent Effects Polar aprotic solvents like THF, DMF, and acetonitrile are generally effective. For some reactions, protic solvents like methanol can also be used with DMTMM.[8]
Issue 2: Presence of Significant Side Products

Several side reactions can occur during coupling reactions with triazine-based reagents. The following sections detail the most common issues and their mitigation.

Problem: Loss of stereochemical integrity of chiral amino acids during peptide bond formation.

Mitigation Strategies:

The choice of solvent has a significant impact on the degree of racemization when using DMTMM. Less polar solvents are generally preferred to minimize this side reaction.[9][10]

SolventRacemization (%)
Ethyl Acetate (AcOEt)0
Tetrahydrofuran (THF)0
Acetonitrile (CH3CN)0
N,N-Dimethylformamide (DMF)0
2-Propanol (2-PrOH)0
Methanol (MeOH)1.1
Ethanol (EtOH)1.1
Dimethyl Sulfoxide (DMSO)2.3
Data from a study on the coupling of Z(OMe)-Gly-L-Ala-OH and H-Phe-OBzl using DMTMM.[9][10]

Recommendation: For sensitive substrates prone to racemization, it is advisable to use solvents such as ethyl acetate, THF, or acetonitrile.

Racemization_Factors Racemization Racemization High_Polarity High Solvent Polarity High_Polarity->Racemization Increases Low_Polarity Low Solvent Polarity Low_Polarity->Racemization Minimizes DMSO DMSO DMSO->High_Polarity Alcohols MeOH, EtOH Alcohols->High_Polarity Aprotic THF, AcOEt, CH3CN, DMF Aprotic->Low_Polarity

Caption: Influence of solvent polarity on racemization.

Problem: Formation of succinimide from aspartic acid (Asp) residues or pyroglutamate from N-terminal glutamic acid (Glu) residues.[11][12]

Identification and Mitigation:

  • Succinimide Formation: This side reaction results in a mass loss of 18 Da and can be detected by mass spectrometry.[11] The formation is more pronounced at acidic pH. To quantify the extent of this modification, the succinimide can be trapped with hydrazine to form a stable hydrazide, which can then be analyzed.[13]

  • Pyroglutamate Formation: This involves the cyclization of an N-terminal glutamic acid residue, also with a mass loss of 18 Da.[11] Detection can be performed using enzymatic assays with pyroglutamyl aminopeptidase I, followed by fluorescence or mass spectrometry analysis.[11][14]

Recommendation: If these side reactions are observed, consider adjusting the reaction pH and temperature. For critical applications, purification by RP-HPLC may be necessary to separate the desired product from the cyclized byproducts.[11]

Problem: Hydrolysis of the coupling reagent (CDMT or DMTMM) to its inactive hydroxy form, leading to incomplete reactions.

Mitigation Strategies:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.

  • Proper Storage: Store CDMT and DMTMM in a desiccator or under an inert atmosphere to prevent moisture absorption.

  • Fresh Reagents: Use freshly opened or properly stored reagents for best results.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using DMTMM

This protocol is adapted for the synthesis of N-phenylethyl-3-phenylpropaneamide.[15]

Materials:

  • 3-Phenylpropionic Acid

  • 2-Phenylethylamine

  • DMTMM

  • Methanol (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Brine

  • Magnesium sulfate

Procedure:

  • To a solution of 3-phenylpropionic acid (1.0 eq) and 2-phenylethylamine (1.1 eq) in anhydrous methanol, add DMTMM (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Add saturated aqueous sodium bicarbonate solution to the residue and stir for 10 minutes.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer sequentially with deionized water, 1 M HCl, deionized water, and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Minimizing Side Reactions in CDMT-mediated Peptide Coupling

This one-pot procedure is optimized for rapid peptide bond formation with minimal racemization.[3]

Materials:

  • N-protected amino acid (1.1 eq)

  • Amine component (1.0 eq)

  • CDMT (1.2 eq)

  • N-methylmorpholine (NMM) (3.6 eq)

  • Ethyl acetate (anhydrous)

Procedure:

  • In a reaction vessel, combine the N-protected amino acid, the amine component, and CDMT as solids.

  • Add anhydrous ethyl acetate to form a slurry.

  • While stirring, add NMM over approximately 1 minute.

  • Continue stirring the resulting slurry for 1-2 hours at room temperature.

  • Work-up:

    • Extractive: Wash the reaction mixture sequentially with 1N HCl (2x), water (1x), and brine (1x). Dry the organic layer and concentrate.

    • Precipitative (if using acetonitrile): If acetonitrile is the solvent, the product may precipitate and can be isolated by filtration.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Side Products? Start->Problem Check_Reagents Check Reagent Quality & Stoichiometry Problem->Check_Reagents Yes Success Successful Synthesis Problem->Success No Check_Conditions Verify Anhydrous Conditions Check_Reagents->Check_Conditions Analyze_Side_Products Analyze Side Products (LC-MS) Check_Conditions->Analyze_Side_Products Racemization Racemization Issue? Analyze_Side_Products->Racemization Change_Solvent Change to Less Polar Solvent Racemization->Change_Solvent Yes Cyclization Cyclization Issue? Racemization->Cyclization No Change_Solvent->Success Adjust_pH Adjust pH and Temperature Cyclization->Adjust_pH Yes Cyclization->Success No Adjust_pH->Success

References

Troubleshooting Low Coupling Efficiency with DMTMM: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) for amide bond formation, achieving high coupling efficiency is paramount. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency with DMTMM?

Low coupling efficiency in DMTMM-mediated reactions can stem from several factors:

  • Suboptimal pH: The reaction is highly pH-dependent. The protonation state of both the carboxylic acid and the amine is critical for the reaction to proceed efficiently.

  • Incorrect Stoichiometry: The molar ratio of the carboxylic acid, amine, and DMTMM is crucial. An excess or deficit of any component can lead to reduced yields.[1]

  • Reagent Degradation: DMTMM can degrade, especially with improper storage or in certain organic solvents.[2] It is recommended to store DMTMM at -20°C and keep it dry.[3]

  • Steric Hindrance: Bulky functional groups near the carboxylic acid or amine can impede the coupling reaction.[4][5]

  • Side Reactions: The formation of byproducts, such as succinimide or pyroglutamate, can consume starting materials and reduce the yield of the desired amide.[6][7]

  • Low Reagent Purity: Impurities in the starting materials or solvents can interfere with the reaction.

Q2: My reaction yield is lower than expected. How can I optimize the reaction conditions?

To enhance coupling efficiency, systematically optimize the following parameters:

  • pH Adjustment: The optimal pH is a compromise between activating the carboxylic acid and ensuring the amine is sufficiently nucleophilic. While DMTMM can be effective without strict pH control, adjusting the pH can improve yields.[8] For many applications, a pH range of 6.0-7.5 is a good starting point.

  • Molar Ratio: A common starting point is a slight excess of the amine and DMTMM relative to the carboxylic acid. For example, a molar ratio of 1:1.1:1.1 (Carboxylic Acid:Amine:DMTMM) is often used. However, the optimal ratio can vary depending on the substrates. In some cases, a molar ratio of 6:1:2 (COONa/diamine/DMTMM) has been shown to be effective for crosslinking carboxymethyl cellulose.[1][9]

  • Reaction Time and Temperature: Most DMTMM couplings proceed to completion within 1-3 hours at room temperature.[7] For sterically hindered substrates or if yields are low, extending the reaction time or moderately increasing the temperature (e.g., to 37°C) may be beneficial.[7] However, prolonged reaction times can also lead to degradation of DMTMM.[4]

  • Solvent Selection: DMTMM is highly soluble and stable in aqueous solutions and alcohols like methanol, making it ideal for bioconjugation.[10] In organic solvents like DMSO and DMF, DMTMM can be unstable.[2]

Q3: I am observing unexpected byproducts. What are they and how can I minimize their formation?

A common side reaction is the intramolecular cyclization of aspartic acid (Asp) or glutamic acid (Glu) residues in peptides and proteins.

  • Succinimide Formation: DMTMM can mediate the formation of a succinimide intermediate from an aspartic acid residue.[6] This can be problematic as it may alter the structure and function of the peptide or protein.

  • Pyroglutamate Formation: N-terminal glutamine or glutamate residues can cyclize to form pyroglutamate, a reaction that can also be mediated by DMTMM.[7]

To minimize these side reactions, consider the following:

  • Optimize Reaction Time: Shorter reaction times can reduce the incidence of side product formation.

  • Control Stoichiometry: Using a minimal excess of DMTMM may help reduce unwanted side reactions.

Experimental Protocols

General Protocol for DMTMM-Mediated Amide Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve Substrates: Dissolve the carboxylic acid-containing molecule and the amine-containing molecule in a suitable solvent (e.g., methanol, water, or a buffer such as PBS at pH 7.4).

  • Add DMTMM: To the solution from step 1, add DMTMM (typically 1.1-1.2 molar equivalents relative to the carboxylic acid).

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product. For organic-soluble products, an aqueous work-up with saturated sodium bicarbonate solution followed by extraction with an organic solvent can be performed. For water-soluble biomolecules, purification may involve dialysis, size-exclusion chromatography, or desalting columns.[7]

Data Presentation

ParameterRecommended Starting ConditionTroubleshooting ConsiderationsReference(s)
pH 6.0 - 7.5Adjust pH to optimize nucleophilicity of the amine without deactivating the carboxylic acid.[6][8]
Molar Ratio (Acid:Amine:DMTMM) 1 : 1.1 : 1.1Vary ratios to find the optimum for specific substrates. For polysaccharides, different ratios may be necessary.[1][9]
Reaction Time 1 - 3 hoursExtend time for sterically hindered substrates, but be mindful of potential DMTMM degradation.[4][7]
Temperature Room Temperature (20-25°C)Increase to 37°C for challenging couplings.[7]
Solvent Water, Methanol, PBSAvoid prolonged use in DMSO or DMF due to DMTMM instability.[2][10]

Visualizations

DMTMM Amide Coupling Workflow

DMTMM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve Dissolve Carboxylic Acid and Amine in Solvent add_dmtmm Add DMTMM dissolve->add_dmtmm stir Stir at Room Temperature (1-3 hours) add_dmtmm->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor workup Work-up/ Purification monitor->workup Reaction Complete product Isolated Amide Product workup->product

Caption: General experimental workflow for DMTMM-mediated amide bond formation.

DMTMM Signaling Pathway (Mechanism of Action)

DMTMM_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster Active Ester Intermediate RCOOH->ActiveEster + DMTMM DMTMM DMTMM DMTMM->ActiveEster NMM N-methylmorpholine (byproduct) ActiveEster->NMM Amide Amide Product (R-CO-NH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide Triazinol 4,6-dimethoxy-1,3,5-triazin-2-ol (byproduct) Amide->Triazinol

Caption: Simplified mechanism of DMTMM-mediated amide bond formation.[3]

References

Technical Support Center: Optimization of CDMT-Mediated Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times and outcomes for 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)-mediated coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is CDMT and what is its mechanism of action in amide coupling?

A1: CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) is a highly effective coupling reagent used to facilitate the formation of amide and peptide bonds.[1][2] It is a stable, crystalline solid that is soluble in many common organic solvents.[1][2] The reaction mechanism involves the activation of a carboxylic acid. In the presence of a tertiary amine base, most commonly N-methylmorpholine (NMM), CDMT reacts with the carboxylic acid to form a highly reactive acyl-triazine intermediate (an active ester).[1][3] This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and releasing a triazine byproduct.[4] The combination of CDMT and NMM can also form the quaternary ammonium salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which is itself a potent coupling agent.[4][5]

Q2: What are the main advantages of using CDMT over other coupling reagents?

A2: CDMT offers several advantages that make it attractive for process development and general synthesis:[1]

  • Stability: It is a stable, crystalline compound that can be stored for long periods without significant decomposition.[2]

  • Cost-Effectiveness: CDMT and the required base (NMM) are generally more economical alternatives to many other modern coupling reagents.[6]

  • Efficiency: Optimized procedures allow for rapid and nearly quantitative bond formation.[1][3]

  • Simple Workup: The triazine byproducts are often weakly basic and can be easily removed by a simple acidic wash.[2] In some solvents like acetonitrile, the desired product may precipitate, allowing for a non-extractive, filtration-based workup.[1][2]

Q3: What is the difference between the "one-step" and "two-step" CDMT coupling procedures?

A3: The main difference lies in the order of reagent addition, which significantly impacts reaction time and the risk of racemization.

  • Two-Step (Standard) Procedure: The carboxylic acid is first activated by reacting it with CDMT and NMM for a period (e.g., 10 minutes to an hour) to form the active ester. The amine nucleophile is then added in a second step. This procedure is often slow, with reaction times ranging from 8 to 22 hours.[1]

  • One-Step (Optimized) Procedure: The carboxylic acid, amine, and CDMT are all mixed together in the solvent before the slow addition of the base (NMM).[1][3] This method is significantly faster, with reactions often reaching completion in 1-2 hours, and is highly effective at preventing racemization of chiral starting materials.[1][3]

Troubleshooting Guide

Q4: My reaction is very slow. How can I significantly reduce the reaction time?

A4: A slow reaction is characteristic of the traditional two-step method. To accelerate the coupling, you should switch to the optimized one-pot, one-step procedure .

The standard two-step method, where the carboxylic acid is pre-activated with CDMT and NMM before adding the amine, can take 8-14 hours or longer.[1][2] The optimized one-step method, where all reactants (acid, amine, CDMT) are mixed prior to the addition of NMM, is much faster, typically completing within 1-2 hours with high conversion rates.[1]

Q5: I am observing significant racemization of my chiral amino acid. How can I prevent this?

A5: Racemization is a critical issue, especially in peptide synthesis, and is often caused by the formation of a configurationally unstable azlactone intermediate.[1][3] This is particularly problematic in the two-step procedure where the activated acid exists for a prolonged period before the amine is introduced.[3]

To minimize racemization:

  • Use the One-Pot, One-Step Procedure: Mixing the acid, chiral amine, and CDMT together before adding the base is the most effective way to suppress racemization.[1][3] This allows the amine to intercept the reactive intermediate as it forms, preventing the accumulation of the unstable azlactone.[1]

  • Evaluate Your Base: While NMM is standard, using stronger, more sterically hindered bases can sometimes increase racemization.[7] Sticking with NMM is generally recommended for minimizing epimerization.[2][7]

  • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help reduce racemization, though it may also slow the reaction rate.[8]

Q6: My reaction yield is low or inconsistent. What are the most likely causes and solutions?

A6: Low and inconsistent yields are often traced back to reagent quality and reaction conditions. Several factors can be responsible:

  • Presence of Water: CDMT can be hydrolyzed by water to form the inactive 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, which halts the reaction. Ensure all solvents and reagents are anhydrous.

  • Reagent Purity: The purity of CDMT, the carboxylic acid, the amine, and the base is critical. Impurities can interfere with the reaction.

  • Base Addition Rate: The rate of addition of NMM can influence the formation of the active intermediate. A slow, controlled addition over several minutes is recommended.[1]

  • Solvent Choice: The solvent must fully dissolve the reactants. Common choices include ethyl acetate, acetonitrile (MeCN), and tetrahydrofuran (THF).[1] For substrates with poor solubility, solvents like N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) may be necessary, although DMF can contain amine impurities that may cause side reactions.[9][10]

Data Presentation

Table 1: Troubleshooting Common Issues in CDMT-Mediated Coupling

IssueProbable Cause(s)Recommended Solution(s)
Slow Reaction (8-22 hours)Use of the traditional two-step (pre-activation) method.[1]Switch to the optimized one-pot, one-step procedure.[1][3]
Low or Inconsistent Yield Presence of water (hydrolysis of CDMT); Impure reagents; Inconsistent reaction time/temperature.Use anhydrous solvents and reagents; Verify reagent purity; Maintain strict control over reaction parameters.
Significant Racemization Formation of an unstable azlactone intermediate, common in the two-step method.[1][3]Adopt the one-pot, one-step protocol; Use NMM as the base; Consider lowering the reaction temperature.[1][7]
Formation of Side Products Hydrolysis of CDMT due to moisture; Racemization.Ensure anhydrous conditions; Use the one-step procedure to minimize racemization.[1]

Table 2: Comparison of One-Step vs. Two-Step CDMT Coupling Protocols

ParameterOne-Step Protocol (Optimized)Two-Step Protocol (Standard)
Reagent Addition Order Acid, Amine, and CDMT are mixed, then Base is added.[1]Acid, CDMT, and Base are mixed (pre-activation), then Amine is added.[3]
Typical Reaction Time 1–2 hours.[1]8–22 hours.[1]
Racemization Risk Low; significant retention of configuration.[1][3]High, due to formation of azlactone intermediate.[1][3]
Typical Yield High to quantitative.[1]Variable, can be lower due to side reactions.
Ideal For Time-sensitive reactions and chiral substrates.General amide synthesis where racemization is not a concern.

Experimental Protocols

Protocol 1: Optimized One-Pot, One-Step Amide Coupling in Ethyl Acetate

This protocol is optimized for speed and suppression of racemization.

  • Preparation: To a reaction vessel, add the carboxylic acid (1.1 equivalents), the amine (1.0 equivalent), and CDMT (1.2 equivalents).

  • Solvent Addition: Add dry ethyl acetate to the mixture of solids to form a slurry.

  • Base Addition: While stirring the slurry, add N-methylmorpholine (NMM) (3.6 equivalents if the amine is a free base) over approximately 1 minute.

  • Reaction: Stir the resulting mixture at room temperature for 1–2 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup (Extractive): Upon completion, wash the reaction mixture sequentially with 1N HCl, water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization as needed.[1]

Protocol 2: One-Step Coupling with Precipitative Workup in Acetonitrile

This protocol is advantageous when the final amide product has low water solubility, allowing for a simplified, non-extractive workup.[1]

  • Preparation: In a suitable reaction vessel, mix the carboxylic acid (1.0 equivalent), the amine (1.0 equivalent), and CDMT (1.1 equivalents).

  • Solvent Addition: Add dry acetonitrile to the vessel.

  • Base Addition: Stir the resulting slurry and add NMM (1.5 equivalents for a free base amine; 2.5 equivalents for an amine HCl salt) over a period of 10 minutes.[1]

  • Reaction: Allow the reaction to stir at room temperature. The product may begin to precipitate from the solution. Monitor for completion (typically 1-2 hours).

  • Workup (Precipitative): Once the reaction is complete, add a large volume of water to the reaction mixture to fully precipitate the product. Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.[1][2]

Visualizations

CDMT_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Acid R-COOH (Carboxylic Acid) DMTMM DMTMM (Active Intermediate) Acid->DMTMM + CDMT + NMM CDMT CDMT CDMT->DMTMM NMM NMM NMM->DMTMM Amide R-CO-NH-R' (Amide Product) DMTMM->Amide + Amine Byproduct Triazine Byproduct DMTMM->Byproduct - Byproduct Amine R'-NH2 (Amine) Amine->Amide

Caption: General mechanism of CDMT-mediated amide coupling.

Troubleshooting_Workflow Start Low Reaction Yield Check_Water Are reagents and solvents anhydrous? Start->Check_Water Dry Use anhydrous reagents/solvents Check_Water->Dry No Check_Procedure Using One-Step or Two-Step Protocol? Check_Water->Check_Procedure Yes Dry->Check_Procedure Switch_ToOneStep Switch to optimized One-Step Protocol Check_Procedure->Switch_ToOneStep Two-Step Check_Base Is NMM addition slow and controlled? Check_Procedure->Check_Base One-Step Switch_ToOneStep->Check_Base Adjust_Addition Add NMM slowly over 5-10 min Check_Base->Adjust_Addition No Success Yield Improved Check_Base->Success Yes Adjust_Addition->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Racemization_Pathway cluster_two_step Two-Step Protocol (High Racemization Risk) cluster_one_step One-Step Protocol (Low Racemization Risk) Acid_2 Chiral Acid + CDMT + NMM Azlactone Unstable Azlactone Intermediate Forms Acid_2->Azlactone Activation First Racemized Racemized Product Azlactone->Racemized Amine_2 + Amine (Delayed) Azlactone->Amine_2 Amine_2->Racemized Acid_1 Chiral Acid + Amine + CDMT Base_Add + NMM (Slow Addition) Acid_1->Base_Add Active_Ester Reactive Intermediate Base_Add->Active_Ester Desired Desired Product (Configuration Retained) Active_Ester->Desired Immediate Trapping by Amine

Caption: Comparison of pathways to minimize racemization.

References

Technical Support Center: Preventing Epimerization in Triazine-Mediated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazine-mediated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent epimerization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis?

A1: Epimerization is an unwanted side reaction during peptide synthesis where the stereochemistry at the alpha-carbon of an amino acid is inverted, converting one stereoisomer (epimer) into another.[1][2] This leads to the formation of diastereomeric impurities that can be difficult to separate and may significantly alter the biological activity, safety, and efficacy of the final peptide therapeutic.[3]

Q2: What is the primary cause of epimerization during triazine-mediated peptide synthesis?

A2: The most common mechanism for epimerization is the formation of a planar oxazolone (or azlactone) intermediate.[3][4] This occurs when the carboxylic acid of the N-protected amino acid is activated by the triazine-based coupling reagent. The planar structure of the oxazolone intermediate allows for the loss of stereochemical integrity at the alpha-carbon before the coupling with the amine component occurs. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1][4]

Q3: Which amino acids are most susceptible to epimerization?

A3: Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[4][5] Other susceptible amino acids, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[4] Sterically hindered amino acids at the C-terminus of a peptide fragment can also increase the likelihood of epimerization.[6]

Q4: How do triazine-based coupling reagents like DMT-MM activate the carboxylic acid?

A4: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a triazine-based coupling reagent that activates a carboxylic acid by forming a highly reactive triazinyl ester. This active ester is then susceptible to nucleophilic attack by the amino group of the incoming amino acid or peptide, forming the desired amide bond.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
HPLC or LC-MS analysis shows a diastereomeric impurity peak close to the desired product peak.Epimerization has occurred during the coupling step.1. Optimize Reaction Temperature: Lower the reaction temperature to 0°C or below.[4][6] 2. Solvent Selection: Use a less polar aprotic solvent. For DMT-MM, solvents like AcOEt, THF, and CH3CN have shown minimal racemization.[7][8] Polar solvents like DMF and DMSO may increase the rate of epimerization.[6][7] 3. Base Selection: If a base is required, use a weaker, sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIPEA.[9]
The biological activity of the synthesized peptide is significantly lower than expected.The presence of epimerized impurities is altering the peptide's conformation and its ability to bind to its target.1. Quantify Epimerization: Use chiral HPLC or LC-MS to determine the percentage of the epimeric impurity.[3] 2. Re-synthesize Under Optimized Conditions: Follow the recommendations for preventing epimerization and re-synthesize the peptide.
Difficulty in purifying the final peptide to homogeneity.The physicochemical properties of the desired peptide and its epimer are very similar, making separation by standard chromatography challenging.1. Improve HPLC Resolution: Employ a shallower gradient during reverse-phase HPLC to improve the separation of closely eluting diastereomers.[3] 2. Prevent Formation: Focus on minimizing epimerization during the synthesis, as prevention is often more effective than removal.

Quantitative Data on Epimerization

The extent of epimerization is highly dependent on the reaction conditions. The following tables summarize quantitative data from studies on factors influencing racemization.

Table 1: Effect of Solvent Polarity on Racemization with DMT-MM

SolventDielectric Constant (ε)Racemization (%)
Ethyl Acetate (AcOEt)6.00
Tetrahydrofuran (THF)7.60
Acetonitrile (CH3CN)37.50
N,N-Dimethylformamide (DMF)36.70
2-Propanol (2-PrOH)18.0<1
Ethanol (EtOH)24.0Slight
Methanol (MeOH)33.0Slight
Dimethyl Sulfoxide (DMSO)47.02.3

Data adapted from studies on DMT-MM mediated coupling of Z(OMe)-Gly-L-Ala-OH with H-Phe-OBzl.[7][8]

Table 2: Comparison of Coupling Additives in Suppressing Epimerization

Coupling SystemPeptide FragmentEpimerization (%)
DCC/HOBtZ-Gly-Phe + Val-OMe9.4
DCC/HOAtZ-Gly-Phe + Val-OMe1.2
EDC/HOBtBoc-Phg-OH + H-Pro-NH24.8
EDC/HOAtBoc-Phg-OH + H-Pro-NH20.4

This data illustrates the superior performance of HOAt over HOBt in suppressing epimerization with carbodiimide coupling agents, a principle that can be extended to other coupling methods.[3]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Epimerization in DMT-MM Mediated Coupling

This protocol outlines a general procedure for peptide coupling using DMT-MM with conditions optimized to minimize epimerization.

Materials:

  • N-protected amino acid or peptide fragment (1.0 equiv)

  • Amino acid ester or peptide with a free N-terminus (1.0 equiv)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) (1.0-1.2 equiv)

  • Anhydrous, less polar aprotic solvent (e.g., THF or CH3CN)

  • Stir bar and reaction vessel

  • Ice bath

Procedure:

  • In a clean, dry reaction vessel, dissolve the N-protected amino acid/peptide fragment and the amino component in the chosen anhydrous solvent.

  • Cool the reaction mixture to 0°C using an ice bath.

  • In a separate vessel, dissolve the DMT-MM in the same solvent.

  • Slowly add the DMT-MM solution to the stirred reaction mixture at 0°C.

  • Allow the reaction to proceed at 0°C, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Quantification of Epimerization using Reverse-Phase HPLC

Instrumentation and Columns:

  • A standard analytical HPLC system with a UV detector.

  • A C18 reverse-phase column is typically used.

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Injection: Inject the sample onto the HPLC system.

  • Gradient Elution: Employ a linear gradient from a low to a high percentage of Mobile Phase B. A shallow gradient (e.g., a 1% per minute increase in B) is often necessary to resolve the diastereomers.[3]

  • Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.[3]

  • Quantification: Integrate the peak areas of the desired peptide and its epimeric impurity. Calculate the percentage of the epimer using the following formula: % Epimer = [Area of Epimer Peak / (Area of Desired Peptide Peak + Area of Epimer Peak)] x 100

Visualizations

Epimerization_Mechanism cluster_activation Activation Step cluster_epimerization Epimerization Pathway cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid Active_Ester Reactive Triazinyl Active Ester N_Protected_AA->Active_Ester - Morpholine Derivative Triazine_Reagent Triazine Reagent (e.g., DMT-MM) Triazine_Reagent->Active_Ester Oxazolone Planar Oxazolone Intermediate Active_Ester->Oxazolone Intramolecular Cyclization Desired_Peptide Desired Peptide (L-isomer) Active_Ester->Desired_Peptide Epimerized_Ester Epimerized Active Ester Oxazolone->Epimerized_Ester Protonation Epimerized_Peptide Epimerized Peptide (D-isomer) Epimerized_Ester->Epimerized_Peptide Amine_Component Amino Component (R'-NH2) Amine_Component->Desired_Peptide Amine_Component->Epimerized_Peptide

Caption: Mechanism of epimerization via oxazolone formation in triazine-mediated peptide synthesis.

Troubleshooting_Workflow Start Epimerization Detected (e.g., by HPLC) Check_Temp Was the reaction run at low temperature (e.g., 0°C)? Start->Check_Temp Lower_Temp Action: Lower reaction temperature to 0°C or below. Check_Temp->Lower_Temp No Check_Solvent Was a less polar aprotic solvent used? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Change_Solvent Action: Switch to a less polar solvent (e.g., THF, CH3CN). Check_Solvent->Change_Solvent No Check_Base Was a weak, sterically hindered base used (if any)? Check_Solvent->Check_Base Yes Change_Solvent->Check_Base Change_Base Action: Use a weaker base (e.g., NMM, collidine). Check_Base->Change_Base No Re_Synthesize Re-synthesize peptide with optimized conditions. Check_Base->Re_Synthesize Yes Change_Base->Re_Synthesize End Epimerization Minimized Re_Synthesize->End

Caption: Troubleshooting workflow for minimizing epimerization in peptide synthesis.

References

Technical Support Center: Purification of Peptides Synthesized with 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one (DMT-MM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of peptides synthesized using 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one (DMT-MM).

Frequently Asked Questions (FAQs)

Q1: What is DMT-MM and why is it used in peptide synthesis?

A1: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a triazine-based coupling reagent used to facilitate the formation of amide bonds between amino acids, which is the fundamental linkage in peptides.[1] It is favored for its high efficiency, ability to minimize racemization, and its compatibility with a wide range of solvents, including aqueous and alcoholic media.[1][2] This versatility allows for peptide synthesis under mild conditions, which is often a limitation for other coupling agents that require strictly anhydrous environments.[2]

Q2: What are the byproducts of a DMT-MM mediated coupling reaction?

A2: The primary byproducts of the DMT-MM coupling reaction are N-methylmorpholine (NMM) hydrochloride and 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH).[3][4]

Q3: How are the DMT-MM byproducts typically removed from the reaction mixture?

A3: Both N-methylmorpholine hydrochloride and DMTOH are water-soluble, which generally allows for their easy removal through simple aqueous washing or desalting steps before final purification by reverse-phase HPLC.[2][4]

Q4: What are the main advantages of using DMT-MM over other coupling reagents like EDC/NHS?

A4: DMT-MM offers several advantages:

  • High yields and low epimerization rates , especially for sensitive substrates.[3]

  • Compatibility with protic solvents such as water and alcohols, eliminating the need for anhydrous conditions.[2][3]

  • Formation of non-toxic, water-soluble byproducts that are easily removed, simplifying the purification process.[2][3]

  • Efficiency in both solution-phase and solid-phase peptide synthesis .[3]

Q5: Can DMT-MM be used for reactions in aqueous buffers?

A5: Yes, a significant advantage of DMT-MM is its ability to promote amide bond formation effectively in aqueous or mixed aqueous-organic solvent systems.[1] It has been successfully used for conjugations in buffers like PBS (pH 7.4).[5][6]

Q6: What are the potential side reactions to be aware of when using DMT-MM?

A6: While DMT-MM is generally efficient, some side reactions can occur:

  • Succinimide formation: DMT-MM can mediate the intramolecular cyclization of aspartic acid residues, resulting in a mass loss of 18 Da.[5][6]

  • Pyroglutamate formation: It can also facilitate the intra-residue cyclization of an N-terminal glutamic acid to form pyroglutamate.[5][6]

  • Modification of Tyrosine: In some cases, a non-soluble adduct between tyrosine residues and DMT-MM has been observed.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of peptides synthesized with DMT-MM.

Problem 1: My crude peptide sample shows a complex chromatogram in the initial analytical RP-HPLC, and I cannot confidently identify the product peak.

  • Possible Cause: Incomplete coupling reaction, presence of deletion or truncated peptide sequences, or formation of side products.

  • Solution:

    • Mass Spectrometry Analysis: The most reliable method to identify your product is to analyze the major peaks by mass spectrometry (e.g., LC-MS or MALDI-TOF) to see which peak's mass corresponds to your target peptide.

    • Review Synthesis Conditions: Ensure that the molar equivalents of DMT-MM and the reaction time were sufficient for complete coupling.

    • Check for Side Reactions: Be aware of potential modifications like succinimide or pyroglutamate formation, which will result in peaks with a mass different from your target peptide.[5][6]

Problem 2: The water-soluble byproducts of the DMT-MM reaction are co-eluting with my peptide during RP-HPLC.

  • Possible Cause: The hydrophobicity of your peptide might be similar to that of the byproducts under the current HPLC conditions.

  • Solution:

    • Pre-HPLC Desalting: Before RP-HPLC, perform a desalting step. You can use a desalting spin column or a simple aqueous extraction to remove the highly water-soluble byproducts.[5][6]

    • Modify HPLC Gradient: Adjust the gradient of your organic solvent (e.g., acetonitrile) in the mobile phase. A shallower gradient can often improve the resolution between your peptide and any closely eluting impurities.[8]

    • Change Mobile Phase Additive: While 0.1% TFA is standard, switching to a different ion-pairing agent might alter the retention times and improve separation.

Problem 3: I suspect that racemization of one or more amino acids occurred during the synthesis.

  • Possible Cause: While DMT-MM generally leads to low levels of racemization, certain factors like the choice of solvent can have an influence.[1][9]

  • Solution:

    • Solvent Selection: For sensitive couplings, prefer solvents like THF, DMF, or CH3CN where racemization is minimal.[9] Solvents like DMSO, ethanol, and methanol have been shown to cause slight racemization.[9]

    • Analytical Verification: To confirm racemization, you may need to use specialized analytical techniques such as chiral chromatography or enzymatic digestion of your peptide followed by LC-MS analysis of the resulting amino acids.

Problem 4: Mass spectrometry analysis of a major peak shows a mass loss of 18 Da compared to the expected mass of my peptide.

  • Possible Cause: This is a strong indication of succinimide formation, which is an intramolecular cyclization of an aspartic acid (Asp) residue.[5][6]

  • Explanation: DMT-MM activates the side-chain carboxyl group of Asp, which can then be attacked by the backbone amide nitrogen of the following amino acid, leading to the formation of a five-membered succinimide ring and the loss of a water molecule.

Problem 5: I am observing an unexpected modification at the N-terminus of my peptide containing glutamic acid.

  • Possible Cause: This is likely the formation of pyroglutamate from an N-terminal glutamic acid (Glu) residue.[5][6]

  • Explanation: DMT-MM can mediate the intramolecular cyclization between the N-terminal amine and the side-chain carboxyl group of Glu, resulting in the formation of a pyroglutamyl residue and the loss of a water molecule.

Data Summary

Table 1: Common Byproducts and Side Products in DMT-MM Mediated Peptide Synthesis

CompoundMolecular Weight ( g/mol )Common Removal Method
N-Methylmorpholine Hydrochloride137.62Aqueous wash, Desalting column, RP-HPLC
2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH)171.14Aqueous wash, Desalting column, RP-HPLC
Succinimide-containing peptideExpected Mass - 18.02RP-HPLC (will have a different retention time)
Pyroglutamate-containing peptideExpected Mass - 18.02RP-HPLC (will have a different retention time)

Table 2: Influence of Solvent on Racemization during DMT-MM Coupling

SolventExtent of Racemization
Ethyl Acetate (AcOEt)Minimal
Tetrahydrofuran (THF)Minimal
N,N-Dimethylformamide (DMF)Minimal
Acetonitrile (CH3CN)Minimal
2-Propanol (2-PrOH)Minimal
Dimethyl Sulfoxide (DMSO)Slight
Ethanol (EtOH)Slight
Methanol (MeOH)Slight
Data adapted from studies on the coupling of Z(OMe)-Gly-L-Ala-OH with H-Phe-OBzl using DMT-MM.[9]

Experimental Protocols

Protocol 1: General Desalting of Crude Peptide

  • After the coupling reaction is complete, quench the reaction if necessary.

  • If the peptide is precipitated, centrifuge the sample and decant the supernatant.

  • Wash the peptide pellet with deionized water to remove the water-soluble DMT-MM byproducts. Vortex and centrifuge again. Repeat this washing step 2-3 times.

  • Alternatively, for soluble peptides, use a commercially available peptide desalting spin column according to the manufacturer's instructions.[5][6]

  • After desalting, lyophilize the peptide to obtain a dry powder ready for purification.

Protocol 2: Standard Reverse-Phase HPLC (RP-HPLC) Purification

  • Column: A C18 stationary phase column is typically used for peptide purification.[5][8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[5][8]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[5][8]

  • Sample Preparation: Dissolve the crude, desalted peptide in a small amount of Mobile Phase A. If solubility is an issue, a small percentage of organic solvent can be added.

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample.

    • Run a linear gradient to increase the percentage of Mobile Phase B over a set time (e.g., 5% to 65% B over 60 minutes). The optimal gradient will depend on the hydrophobicity of the peptide and must be optimized.

    • Monitor the elution of the peptide by UV absorbance at 214 nm or 280 nm.[5]

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity of the desired peptide using mass spectrometry.[5]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visual Guides

PurificationWorkflow cluster_synthesis Peptide Synthesis cluster_workup Initial Workup cluster_purification Purification & Analysis start DMT-MM Mediated Coupling Reaction desalt Aqueous Wash / Desalting Column start->desalt lyophilize1 Lyophilization desalt->lyophilize1 Remove water-soluble byproducts (NMM·HCl, DMTOH) hplc Preparative RP-HPLC lyophilize1->hplc Crude Peptide fractions Fraction Collection hplc->fractions analysis Purity Analysis (Analytical HPLC & MS) fractions->analysis pool Pool Pure Fractions analysis->pool Fractions >95% pure lyophilize2 Final Lyophilization pool->lyophilize2 product Purified Peptide lyophilize2->product

Caption: General workflow for the purification of peptides synthesized using DMT-MM.

TroubleshootingTree start Purification Issue Identified q1 What is the nature of the issue? start->q1 complex_chrom Complex Crude Chromatogram q1->complex_chrom Peak Identification coelution Byproducts Co-elute with Peptide q1->coelution Impurity Separation mass_issue Incorrect Mass Observed in MS q1->mass_issue Product Identity sol_complex Identify peaks with Mass Spec. Review synthesis conditions. complex_chrom->sol_complex sol_coelution Perform pre-HPLC desalting. Optimize HPLC gradient. coelution->sol_coelution q2 What is the mass difference? mass_issue->q2 mass_loss Mass Loss of 18 Da q2->mass_loss other_mass Other Mass Discrepancy q2->other_mass sol_mass_loss Probable Succinimide or Pyroglutamate formation. Identify modified residue. mass_loss->sol_mass_loss sol_other_mass Check for incomplete deprotection or other modifications. other_mass->sol_other_mass

Caption: Troubleshooting decision tree for common peptide purification issues.

References

Technical Support Center: 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

This compound is known to be susceptible to degradation in aqueous solutions, particularly under acidic conditions. Its cationic form is utilized as a leaving group in acid-catalyzed alkylation of O- and C-nucleophiles, which indicates its reactivity and potential instability in the presence of acid[1]. The stability is influenced by factors such as pH, temperature, and the solvent system used.

Q2: How does pH affect the stability of this compound?

Q3: What are the likely degradation products of this compound?

Based on the structure of the molecule and the known degradation pathways of other s-triazine herbicides, the primary degradation pathway is likely hydrolysis of the methoxy groups and potentially the cleavage of the triazine ring. Potential degradation products could include:

  • 2-Hydroxy-4-methoxy-1,3,5-triazin-6(1H)-one

  • Ammelide (2,4-dihydroxy-6-amino-1,3,5-triazine)

  • Ammeline (2-hydroxy-4,6-diamino-1,3,5-triazine)

  • Cyanuric acid (2,4,6-trihydroxy-1,3,5-triazine)

Q4: What analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometric (MS) detection are the most common and effective techniques for monitoring the stability of triazine derivatives.[2][3] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of its degradation over time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound in solution. The solution pH may be too acidic or alkaline.Buffer the solution to a near-neutral pH (6-8) if compatible with the experimental design.
The storage temperature may be too high.Store solutions at refrigerated temperatures (2-8 °C) and protect from light. For long-term storage, consider freezing (-20 °C or lower), after confirming the compound's stability to freeze-thaw cycles.
The solvent may be promoting degradation.If possible, use aprotic solvents. If an aqueous solution is necessary, minimize the water content or use co-solvents if the experimental design allows.
Appearance of unexpected peaks in chromatogram during stability analysis. These are likely degradation products.Use a stability-indicating HPLC method to resolve and identify the degradants. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown peaks.
Difficulty in achieving good separation between the parent compound and its degradants. The chromatographic method is not optimized.Develop a stability-indicating HPLC or UPLC method. This typically involves experimenting with different columns (e.g., C18, C8), mobile phase compositions (e.g., acetonitrile, methanol, water), pH of the aqueous phase, and gradient elution profiles.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV or HPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an appropriate amount of NaOH, and dilute with mobile phase for analysis.

  • Alkaline Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.

    • Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing with HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.

    • Incubate the solutions at room temperature.

    • Withdraw samples at various time points and analyze directly or after dilution.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven (e.g., 80 °C).

    • Dissolve an aliquot of the stock solution in a suitable solvent and heat at an elevated temperature (e.g., 60 °C).

    • Sample at various time points.

  • Photostability:

    • Expose a solution of the compound to a photostability chamber with a light source (e.g., UV and/or visible light).

    • Keep a control sample in the dark at the same temperature.

    • Sample at various time points.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Parameter Condition
Instrument HPLC with UV or MS detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm or MS in ESI positive mode
Injection Volume 10 µL

Note: This is a starting point, and the method may require further optimization based on the results of the forced degradation study.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress Condition % Degradation Number of Degradants Major Degradant (Retention Time)
0.1 N HCl (RT, 24h)15%24.5 min
1 N HCl (60°C, 8h)85%43.2 min
0.1 N NaOH (RT, 24h)10%15.1 min
1 N NaOH (60°C, 8h)70%34.8 min
3% H₂O₂ (RT, 24h)5%16.2 min
30% H₂O₂ (RT, 24h)25%26.2 min
Heat (80°C, 24h)<5%0-
Photostability<5%0-

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N & 1N HCl) stock->acid Expose to Stress Conditions base Alkaline Hydrolysis (0.1N & 1N NaOH) stock->base Expose to Stress Conditions oxid Oxidation (3% & 30% H2O2) stock->oxid Expose to Stress Conditions therm Thermal Stress (Solid & Solution) stock->therm Expose to Stress Conditions photo Photostability stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Degradant Profile) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway parent This compound deg1 2-Hydroxy-4-methoxy-1,3,5-triazin-6(1H)-one parent->deg1 Hydrolysis deg2 Ammelide deg1->deg2 Further Hydrolysis deg3 Cyanuric Acid deg2->deg3 Final Hydrolysis

Caption: Postulated hydrolytic degradation pathway for this compound.

References

Technical Support Center: 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one, commonly employed through its derivative 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), for coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in DMTMM-mediated coupling reactions?

In coupling reactions involving the activation of carboxylic acids by DMTMM, a tertiary amine base, typically N-methylmorpholine (NMM), is crucial. Its primary roles are:

  • Formation of the Active Coupling Agent: DMTMM is synthesized by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with NMM.[1][2] The NMM reacts with CDMT to form the quaternary ammonium salt, which is the active coupling agent.[1]

  • Carboxylate Anion Formation: The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion is a more potent nucleophile that attacks DMTMM to form a highly reactive triazine ester intermediate.[1]

  • Maintaining Optimal pH: The reaction proceeds efficiently under slightly basic conditions (typically pH 8-9) to ensure the reacting amine is deprotonated and thus sufficiently nucleophilic.[3] However, excessively high pH can promote side reactions.[3]

Q2: Can I use a base other than N-methylmorpholine (NMM)?

While NMM is intrinsically linked to the structure of DMTMM, other tertiary amines can be used, particularly when the active coupling agent is generated in situ from CDMT. The choice of base can influence reaction efficiency, rate, and the potential for side reactions. Bases like N,N-diisopropylethylamine (DIPEA) are common in other peptide coupling reactions and can be considered.[4]

Q3: When should I choose a stronger base like DIPEA over a weaker base like NMM?

The decision depends on the specific substrates and desired outcome:

  • Use DIPEA (or a stronger base) when:

    • Coupling sterically hindered amino acids or carboxylic acids where a stronger base may be required to facilitate deprotonation and accelerate the reaction rate.[4]

    • Racemization (epimerization) of chiral centers is not a primary concern.[4]

  • Use NMM (or a weaker base) when:

    • Working with substrates prone to racemization, such as certain amino acids (e.g., histidine, cysteine).[4] The lower basicity of NMM helps minimize this side reaction.[4]

    • A milder reaction environment is preferred to avoid base-induced side reactions.

Q4: My coupling reaction yield is low. What are the potential causes and solutions?

Low yields can arise from several factors. Here are some common issues and troubleshooting steps:

Potential CauseRecommended Solution
Incomplete Carboxylic Acid Activation Ensure your DMTMM or CDMT/base reagents are fresh and used in the appropriate stoichiometry (typically 1.0-1.2 equivalents). DMTMM should be stored at -20°C and kept dry.[1]
Insufficient Basicity For challenging couplings with sterically hindered components, consider switching from NMM to a stronger, non-nucleophilic base like DIPEA. You can also try increasing the equivalents of the base (e.g., from 2 to 3 equivalents).[4]
Side Reactions of the Amine If your amine has multiple nucleophilic sites, consider using an orthogonal protecting group strategy to ensure only the desired amine reacts.[3]
Hydrolysis of Activated Ester Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active triazine ester intermediate, leading to the starting carboxylic acid.[3] While DMTMM is known for its compatibility with aqueous media, high water content can still be detrimental.[2]
Suboptimal pH The optimal pH for amide bond formation is typically in the range of 8-9.[3] If the reaction medium is too acidic, the amine nucleophile will be protonated and unreactive. Monitor and adjust the pH if necessary.
Intramolecular Cyclization For certain substrates, such as peptides containing aspartic acid or N-terminal glutamic acid, DMTMM can mediate intramolecular cyclization to form succinimide or pyroglutamate derivatives, respectively.[5] Consider alternative coupling agents if this is a persistent issue.

Experimental Protocols

General Protocol for DMTMM-Mediated Amide Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent (e.g., THF, DMF, or an aqueous buffer).[5][6]

  • Base Addition (if necessary): If the amine is provided as a salt (e.g., hydrochloride), add an equivalent of a tertiary amine base (e.g., NMM or DIPEA) to liberate the free amine.

  • DMTMM Addition: Add DMTMM (1.1-1.5 eq.) to the solution. The reaction can be monitored by TLC or LC-MS.

  • Reaction: Stir the mixture at room temperature for 1-24 hours. For sensitive substrates, the reaction can be performed at 0°C.[3]

  • Work-up: Upon completion, the reaction mixture can be diluted with an organic solvent and washed with water to remove the water-soluble byproducts, 4,6-dimethoxy-1,3,5-triazin-2-ol and NMM hydrochloride.[7] Further purification can be achieved by chromatography.

In Situ Amide Coupling using CDMT and NMM
  • Dissolution: Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, acetonitrile).[6]

  • Activation: Add CDMT (1.0 eq.) and NMM (1.0 eq.) to the solution and stir for 10-30 minutes at room temperature to form the active DMTMM agent in situ.

  • Coupling: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction & Work-up: Follow steps 4 and 5 from the general DMTMM protocol.

Data Presentation

Comparison of Bases in Coupling Reactions

The following table summarizes the key differences between commonly used tertiary amine bases in coupling reactions. While this data is generalized from peptide coupling literature, the principles apply to DMTMM-mediated reactions.[4]

PropertyDIPEA (N,N-Diisopropylethylamine)NMM (N-Methylmorpholine)
Basicity (pKa of conjugate acid) ~10.75~7.38
Steric Hindrance HighLow
Nucleophilicity LowHigher than DIPEA
Primary Use Case Sterically hindered couplingsRacemization-sensitive couplings
Effect of Solvent on in situ CDMT/NMM Coupling Yield

The following data illustrates the effect of the solvent on the yield of N-phenethyl benzamide from benzoic acid and phenylethylamine using the CDMT/NMM system.

SolventYield after 15 min (%)Yield after 1 h (%)
Methanol9999
Ethanol9999
Acetonitrile9898
THF9596
Toluene8090
Water2025
Data adapted from a study on sustainable triazine-based dehydro-condensation agents.[6]

Visualizations

DMTMM_Mechanism cluster_activation Step 1: Carboxylic Acid Activation RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Triazine Ester RCOOH->ActiveEster + DMTMM DMTMM DMTMM DMTOH 4,6-dimethoxy-1,3,5-triazin-2-ol DMTMM->DMTOH Forms byproduct Base Base (e.g., NMM) NMMH Protonated Base Base->NMMH Accepts H+ Amide Amide (R-CO-NHR') ActiveEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide Troubleshooting_Workflow Start Low Coupling Yield CheckReagents Are reagents (DMTMM, base) fresh and anhydrous? Start->CheckReagents CheckStoich Is stoichiometry correct (1.1-1.5 eq. DMTMM)? CheckReagents->CheckStoich Yes Optimize Optimize reaction conditions (temp, time, solvent). CheckReagents->Optimize No, use fresh reagents CheckBase Is the base appropriate for the substrate? CheckStoich->CheckBase Yes CheckStoich->Optimize No, adjust stoichiometry CheckpH Is the reaction pH optimal (8-9)? CheckBase->CheckpH Yes StrongerBase Consider switching to a stronger base (e.g., DIPEA) for hindered substrates. CheckBase->StrongerBase No (Hindered) WeakerBase Consider a weaker base (e.g., NMM) for racemization-prone substrates. CheckBase->WeakerBase No (Racemization) SideReaction Check for side products (e.g., cyclization, hydrolysis) via LC-MS CheckpH->SideReaction Yes CheckpH->Optimize No, adjust pH ProtectingGroup Use protecting groups for multi-functional amines. SideReaction->ProtectingGroup Multi-functional amine SideReaction->Optimize Other side reactions

References

Technical Support Center: Workup Procedures for Reactions Involving 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 4,6-dimethoxy-1,3,5-triazin-2(1H)-one and its commonly used derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup of reactions utilizing DMTMM as a coupling agent.

Issue 1: Presence of Triazine Byproducts in the Purified Product

  • Question: After purification (e.g., column chromatography), I still see impurities in my final product that correspond to the triazine byproducts. How can I effectively remove them?

  • Answer: The primary byproduct of DMTMM-mediated reactions is 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (also known as 4,6-dimethoxy-1,3,5-triazin-2-ol), which is water-soluble.[1] Its presence after chromatography suggests that the initial aqueous workup was insufficient. It is crucial to perform a thorough aqueous extraction before chromatographic purification.

    • Troubleshooting Steps:

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer sequentially with:

        • Saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic components.

        • Deionized water to remove the bulk of the water-soluble byproducts.[1][2]

        • 1 M hydrochloric acid to remove any unreacted amine starting materials.[2]

        • Brine (saturated aqueous sodium chloride) to facilitate the separation of the organic and aqueous layers and remove residual water.[2]

      • Repeat the water wash if significant byproduct presence is suspected.

      • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure before proceeding with chromatography.

Issue 2: Low Yield of the Desired Product

  • Question: My reaction appears to have gone to completion, but the yield after workup and purification is low. What could be the cause?

  • Answer: Low yields can result from several factors during the workup process. One common issue is the partial solubility of the product in the aqueous layer, especially if the product has some polar functional groups. Another possibility is product loss during filtration if it precipitates.

    • Troubleshooting Steps:

      • Check the Aqueous Layer: Before discarding the aqueous washes, it is good practice to perform a thin-layer chromatography (TLC) analysis to check for the presence of your product. If the product is detected, re-extract the aqueous layer with a suitable organic solvent.[3]

      • Minimize Emulsion Formation: Emulsions can trap the product and lead to lower yields. If an emulsion forms during extraction, it can sometimes be broken by adding brine or by filtering the entire mixture through a pad of Celite.

      • Product Precipitation: If your product is a solid, ensure it is fully dissolved in the organic solvent before performing the aqueous wash to avoid loss during filtration of any drying agent.

Issue 3: Difficulty in Removing N-methylmorpholine

  • Question: How can I ensure the complete removal of N-methylmorpholine (NMM), which is used in the generation of DMTMM or as a base in the reaction?

  • Answer: N-methylmorpholine is a tertiary amine and can be effectively removed by washing the organic layer with a dilute acidic solution.

    • Troubleshooting Steps:

      • During the aqueous workup, perform one or two washes with a dilute acid solution, such as 1 M HCl.[2] This will protonate the N-methylmorpholine, forming a water-soluble salt that will partition into the aqueous layer.

      • Follow the acid wash with a water wash to remove any residual acid before drying the organic layer.

Frequently Asked Questions (FAQs)

  • Q1: What are the main byproducts of a DMTMM-mediated coupling reaction?

    • A1: The main byproducts are 2-hydroxy-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholinium salts (e.g., N-methylmorpholinium chloride).[1] Both of these byproducts are highly soluble in water, which allows for their easy removal through an aqueous workup.[1][4]

  • Q2: Is it necessary to perform the reaction under anhydrous conditions when using DMTMM?

    • A2: No, one of the advantages of DMTMM is that it can be used in a variety of solvents, including protic solvents like methanol and even in aqueous solutions, without the need for stringent anhydrous conditions.[2][5][6]

  • Q3: Can I use a base other than N-methylmorpholine?

    • A3: While N-methylmorpholine is commonly used, other non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be employed, particularly if the amine substrate is provided as a salt (e.g., hydrochloride salt).[4][5]

  • Q4: My product is water-soluble. How should I modify the workup procedure?

    • A4: If your product has significant water solubility, an extractive workup may not be suitable. In such cases, consider alternative purification methods such as dialysis for large molecules like polymers or peptides, or reverse-phase chromatography for smaller polar molecules.[1] Lyophilization of the reaction mixture followed by purification by other means is also an option.

Data Presentation

Table 1: Solubility of Key Compounds in Workup

CompoundSolventSolubilityReference
2-Hydroxy-4,6-dimethoxy-1,3,5-triazineWaterSparingly soluble (25 g/L at 25 °C)[7]
N-methylmorpholinium chlorideWaterHighGeneral Knowledge
2-Chloro-4,6-dimethoxy-1,3,5-triazineWaterLimited solubility[8]
2-Chloro-4,6-dimethoxy-1,3,5-triazinePolar Organic Solvents (e.g., Methanol)Generally soluble[8]

Experimental Protocols

Detailed Methodology for a General DMTMM-mediated Amidation Workup

This protocol is adapted from a typical amidation reaction.[2]

  • Reaction Quenching: Upon completion of the reaction (as monitored by TLC or LC-MS), remove the reaction solvent under reduced pressure.

  • Aqueous Wash:

    • To the residue, add a saturated aqueous solution of sodium bicarbonate (approximately 10 volumes relative to the starting carboxylic acid). Stir the mixture for 10 minutes.

    • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, approximately 10 volumes).

    • Separate the organic layer.

  • Sequential Extraction of the Organic Layer:

    • Wash the organic layer with deionized water (approximately 5 volumes).

    • Wash the organic layer with 1 M hydrochloric acid (approximately 5 volumes).

    • Wash the organic layer again with deionized water (approximately 5 volumes).

    • Finally, wash the organic layer with brine (saturated aqueous NaCl, approximately 10 volumes).

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).[2]

Mandatory Visualization

Workup_Workflow start Crude Reaction Mixture rotovap Remove Solvent (under reduced pressure) start->rotovap add_bicarb Add Saturated NaHCO3 (aq) rotovap->add_bicarb extract Extract with Organic Solvent (e.g., Ethyl Acetate) add_bicarb->extract separate_layers Separate Organic and Aqueous Layers extract->separate_layers wash_water1 Wash Organic Layer with Deionized Water separate_layers->wash_water1 wash_hcl Wash Organic Layer with 1 M HCl wash_water1->wash_hcl wash_water2 Wash Organic Layer with Deionized Water wash_hcl->wash_water2 wash_brine Wash Organic Layer with Brine wash_water2->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Chromatography filter_concentrate->purify

Caption: General workflow for the aqueous workup of a DMTMM-mediated reaction.

Troubleshooting_Logic start Problem with Purified Product check_impurity Impurity Present? start->check_impurity check_yield Low Yield? check_impurity->check_yield No is_byproduct Is impurity a triazine byproduct? check_impurity->is_byproduct Yes check_aqueous Check Aqueous Layers for Product (TLC) check_yield->check_aqueous Yes repeat_workup Repeat Aqueous Wash Before Chromatography is_byproduct->repeat_workup Yes other_impurity Optimize Chromatography Conditions is_byproduct->other_impurity No re_extract Re-extract Aqueous Layers if Necessary check_aqueous->re_extract

Caption: Troubleshooting logic for common workup issues in DMTMM reactions.

References

Validation & Comparative

A Head-to-Head Comparison of DMTMM and EDC/NHS Coupling Agents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to form stable amide bonds, the choice of coupling agent is critical to the success of their bioconjugation strategies. This guide provides an objective comparison of two popular methods: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with N-hydroxysuccinimide (EDC/NHS). We will delve into their reaction mechanisms, comparative performance supported by experimental data, and detailed protocols to assist you in selecting the optimal reagent for your specific application.

Executive Summary

Overall, the evidence suggests that DMTMM offers significant advantages over the more traditional EDC/NHS chemistry for many bioconjugation applications. DMTMM consistently demonstrates superior coupling efficiency and proceeds under milder reaction conditions, most notably without the need for stringent pH control.[1][2][3] Furthermore, DMTMM generates non-toxic and easily removable byproducts, simplifying downstream purification processes.[2] While EDC/NHS is a well-established and effective method, it is often hampered by the hydrolytic instability of the active intermediate and the necessity for a two-step pH adjustment to achieve optimal results.[1][4]

Performance Comparison: DMTMM vs. EDC/NHS

A systematic analysis comparing the ligation of various amines to hyaluronic acid (HA) highlights the superior performance of DMTMM over EDC/NHS in terms of coupling efficiency. The degree of substitution (DSmol), which represents the molar percentage of reacted carboxyl groups on the polymer, was consistently higher when DMTMM was used as the coupling agent across a range of substrates, from small molecules to large proteins.

SubstrateCoupling AgentDegree of Substitution (DSmol %)
Adipic dihydrazide (ADH)DMTMM35%
EDC/NHS18%
Amino acetaldehyde dimethyl acetal (AADA)DMTMM65%
EDC/NHS45%
Glycine ethyl esterDMTMM53%
EDC/NHS22%
Bovine Serum Albumin (BSA)DMTMM0.63%
EDC/NHS0.16%

Table 1: Comparison of the degree of substitution for various derivatives prepared using DMTMM and EDC/NHS to hyaluronic acid. Data sourced from a systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water.[1]

Reaction Mechanisms

The fundamental difference in the reaction pathways of DMTMM and EDC/NHS contributes to their varying efficiencies and reaction condition requirements.

DMTMM Coupling Mechanism

DMTMM directly activates the carboxyl group to form a highly reactive triazinyl ester. This active ester then readily reacts with a primary amine to form a stable amide bond. The byproducts of this reaction are 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMTOH) and N-methylmorpholinium chloride (NMMCl), which are water-soluble and considered non-toxic.[2]

DMTMM_Mechanism Carboxyl R-COOH ActiveEster R-CO-O-Triazine Carboxyl->ActiveEster + DMTMM DMTMM DMTMM Amide R-CO-NH-R' ActiveEster->Amide + R'-NH2 Amine R'-NH2 Byproducts DMTOH + NMMCl

DMTMM Coupling Mechanism
EDC/NHS Coupling Mechanism

The EDC/NHS reaction is a two-step process. First, EDC activates the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[5] This intermediate is susceptible to hydrolysis, which can reduce coupling efficiency.[5] To mitigate this, NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester then reacts with the primary amine to form the amide bond.

EDC_NHS_Mechanism Carboxyl R-COOH O_Acylisourea O-acylisourea (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide R-CO-NH-R' NHS_Ester->Amide + R'-NH2 Amine R'-NH2 Byproduct Urea byproduct

EDC/NHS Coupling Mechanism

Key Experimental Considerations

FeatureDMTMMEDC/NHS
pH Control Not essential; effective over a broad pH range.[1][2][3]Crucial; activation is optimal at acidic pH (4.5-6.0), while coupling is more efficient at physiological pH (7.2-8.0).[1][4]
Reaction Steps Single-step addition of reagents.Typically a two-step process with sequential addition of EDC/NHS and then the amine.
Byproducts Non-toxic and water-soluble, easily removed by dialysis or washing.[2]Urea-based byproducts can be difficult to remove completely.
Stability The active ester intermediate is relatively stable in aqueous solutions.[6]The O-acylisourea intermediate is highly unstable and prone to hydrolysis. The NHS ester is more stable but still has a limited half-life.[4][5]
Solvent Highly soluble and effective in aqueous and protic solvents.[7]Water-soluble, but the reaction is often performed in specific buffers to control pH.

Experimental Protocols

Below are representative protocols for bioconjugation using DMTMM and EDC/NHS. It is important to note that these are general guidelines, and optimization of molar ratios, reaction times, and temperatures may be necessary for specific applications.

DMTMM Coupling Protocol (General)

This protocol is adapted for the conjugation of an amine-containing molecule to a carboxyl-containing biomolecule in an aqueous buffer.

Materials:

  • Carboxyl-containing molecule (e.g., protein, polysaccharide)

  • Amine-containing molecule

  • DMTMM

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4 or MES buffer pH 6.0

Procedure:

  • Dissolve the carboxyl-containing molecule and the amine-containing molecule in the reaction buffer.

  • Add DMTMM to the solution. A molar excess of DMTMM over the carboxyl groups is typically used (e.g., 2-10 fold excess).

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

  • The reaction can be quenched by adding an excess of a small molecule amine like Tris or hydroxylamine, or by proceeding directly to purification.

  • Purify the conjugate using standard techniques such as dialysis, size exclusion chromatography, or ultrafiltration to remove excess reagents and byproducts.

EDC/NHS Coupling Protocol (Two-Step)

This protocol is a common two-step procedure for coupling two proteins.

Materials:

  • Protein #1 (with carboxyl groups)

  • Protein #2 (with amine groups)

  • EDC

  • NHS (or Sulfo-NHS for increased water solubility)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting columns

Procedure:

  • Dissolve Protein #1 in the Activation Buffer.

  • Add EDC and NHS to the Protein #1 solution. A common starting molar ratio is 1:2:5 (Protein #1:EDC:NHS).

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Remove excess EDC and NHS by buffer exchange into the Coupling Buffer using a desalting column. This step is crucial to prevent unwanted cross-linking of Protein #2.

  • Immediately add the activated Protein #1 to a solution of Protein #2 in the Coupling Buffer.

  • Incubate for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purify the conjugate using a desalting column or other appropriate chromatography techniques.

Experimental Workflow Comparison

Experimental_Workflow cluster_DMTMM DMTMM Workflow cluster_EDC_NHS EDC/NHS Workflow D1 Mix Carboxyl- & Amine- containing molecules D2 Add DMTMM D1->D2 D3 Incubate D2->D3 D4 Purify D3->D4 E1 Activate Carboxyl- containing molecule with EDC/NHS E2 Buffer Exchange (Purify activated molecule) E1->E2 E3 Add Amine-containing molecule E2->E3 E4 Incubate E3->E4 E5 Quench E4->E5 E6 Purify E5->E6

References

A Comparative Guide to CDMT and HATU in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical decision that directly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides a detailed comparative analysis of two widely used coupling reagents: 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). We will delve into their mechanisms of action, performance in terms of efficiency and racemization, potential side reactions, and provide detailed experimental protocols.

Mechanism of Action

Both CDMT and HATU facilitate the formation of an amide bond between a carboxylic acid and an amine by activating the carboxyl group. However, they achieve this through distinct chemical pathways.

CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) operates by forming a reactive O-acyltriazine intermediate. In the presence of a base, typically N-methylmorpholine (NMM), the carboxylate anion attacks CDMT, displacing the chloride and forming the active ester. This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired peptide and a water-soluble 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct.[1][2] A key advantage of this mechanism is the ease with which the triazine byproducts can be removed by a simple acidic wash.[1]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that activates carboxylic acids to form a highly reactive OAt-active ester.[3] The reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The carboxylate anion attacks HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly forms the highly reactive OAt-active ester, which readily reacts with the amine to form the peptide bond.[3]

Performance Comparison

Coupling Efficiency and Reaction Time

CDMT is reported to provide high yields, often exceeding 90%, under mild reaction conditions, typically at room temperature.[2] A one-pot, one-step procedure using CDMT has been shown to result in the rapid and essentially quantitative formation of the peptide bond.[4] The reaction time for CDMT-mediated couplings is typically in the range of 8-14 hours when using a two-step procedure, but can be significantly shorter (less than 1 hour) with an optimized one-pot protocol.[4]

HATU is renowned for its high efficiency and rapid reaction kinetics.[3] It is particularly effective for coupling sterically hindered amino acids and for challenging, aggregation-prone sequences.[5] HATU-mediated couplings are often complete within 1-4 hours at room temperature.[3]

Racemization

Minimizing racemization is crucial for the synthesis of biologically active peptides. Both reagents are generally considered to have low racemization potential, although the extent of racemization is highly dependent on the specific amino acid sequence and reaction conditions.

CDMT has been shown to result in minimal racemization, with one study reporting less than 0.5% racemization in aprotic solvents.[6] However, another study on the synthesis of a challenging tripeptide found that CDMT gave the highest level of racemization compared to other triazine-based and uronium-based coupling reagents.[7] The order of reagent addition in CDMT-mediated coupling can significantly impact racemization, with a one-pot, one-step procedure showing significantly less racemization than a two-step pre-activation method.[4]

HATU is well-established as a coupling reagent that effectively suppresses racemization.[3][8] This is attributed to the rapid rate of amide bond formation, which outcompetes the formation of the racemization-prone oxazolone intermediate.[8] In comparative studies with other coupling reagents like HBTU and DCC, HATU consistently demonstrates lower levels of racemization.[8]

Side Reactions

CDMT is generally associated with clean reactions and easily removable byproducts.[1] The primary byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, is weakly basic and can be readily removed by washing the crude product with a dilute acid.[1]

The most significant side reaction associated with HATU is the guanidinylation of the N-terminal amine of the peptide chain.[3][9] This occurs when the free amine attacks the guanidinium carbon of HATU, leading to a capped and unreactive peptide.[3] This side reaction is more prevalent when HATU is used in excess or when the coupling reaction is slow.[3] Careful control of stoichiometry is therefore crucial when using HATU.

Quantitative Data Summary

The following tables summarize the available quantitative data on the performance of CDMT and HATU. It is important to note that this data is compiled from different studies with varying experimental conditions, and therefore, a direct comparison should be made with caution.

Table 1: Racemization Data for CDMT and its Derivative (DMT-MM)

Coupling ReagentModel Peptide/Amino Acid CouplingSolventRacemization (%)Reference
CDMTZ-Gly-Phe-Val-OMe-Highest among tested triazine derivatives[7]
DMT-MMZ(OMe)-Gly-L-Ala-OH + H-Phe-OBzlAcOEt, THF, DMF, CH3CNNo substantial racemization[6]
DMT-MMZ(OMe)-Gly-L-Ala-OH + H-Phe-OBzlDMSO2.3[6]

Table 2: Comparative Racemization Data for HATU

Coupling ReagentModel Peptide/Amino Acid CouplingRacemization (%)Reference
HATUZ-Phg-OH + H-Pro-NH210.8[8]
HBTUZ-Phg-OH + H-Pro-NH213.2[8]
COMUZ-Phg-OH + H-Pro-NH210.5[8]
DCCModel Peptide Fragment10-30[8]
DCC + HOBtModel Peptide Fragment1-5[8]

Experimental Protocols

CDMT-Mediated Peptide Coupling (One-Pot, One-Step)

This protocol is adapted from Garrett, C. E. et al. (2002). Tetrahedron Letters, 43(23), 4161-4165.[4]

  • To a mixture of the N-protected amino acid (1.1 equivalents) and the amino acid ester hydrochloride (1.0 equivalent) in a suitable solvent (e.g., ethyl acetate), add CDMT (1.2 equivalents).

  • Stir the resulting slurry and add N-methylmorpholine (NMM) (3.6 equivalents) over approximately 1 minute.

  • Continue stirring the slurry at room temperature for 1-2 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture can be worked up by washing with 1N HCl, water, and brine. Alternatively, for non-water-soluble products, the solvent can be evaporated, the residue taken up in acetonitrile, and the product precipitated by the addition of water.

HATU-Mediated Peptide Coupling in Solution

This protocol is a general procedure based on multiple sources.[3]

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes.

  • Add the amine (1.0-1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature.

  • Upon completion, quench the reaction with water or a mild aqueous acid, followed by extraction with an appropriate organic solvent. The crude product is then purified, typically by column chromatography.

Visualizing the Mechanisms and Workflow

To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

CDMT_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (NMM) Active_Ester O-acyltriazine (Active Ester) Carboxylate->Active_Ester + CDMT - Cl⁻ CDMT CDMT Chloride Cl⁻ Peptide Peptide (R-CO-NH-R') Active_Ester->Peptide + R'-NH₂ Base_HCl Base·HCl CarboxylateCDMT CarboxylateCDMT Amine R'-NH₂ Byproduct Triazine Byproduct

Caption: Mechanism of peptide bond formation using CDMT.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (DIPEA) Isouronium_Salt O-acyl(tetramethyl)isouronium salt Carboxylate->Isouronium_Salt + HATU HATU HATU HOAt_anion HOAt⁻ Active_Ester OAt-active ester Isouronium_Salt->Active_Ester + HOAt⁻ - Tetramethylurea Peptide Peptide (R-CO-NH-R') Active_Ester->Peptide + R'-NH₂ - HOAt Tetramethylurea Tetramethylurea CarboxylateHATU CarboxylateHATU Amine R'-NH₂ HOAt HOAt

Caption: Mechanism of peptide bond formation using HATU.

Experimental_Workflow Start Start Peptide Synthesis Prepare_Reactants Prepare N-protected Amino Acid and Amine Component Start->Prepare_Reactants Choose_Reagent Select Coupling Reagent Prepare_Reactants->Choose_Reagent CDMT_Protocol CDMT Protocol: - Mix reactants and CDMT - Add Base (NMM) Choose_Reagent->CDMT_Protocol CDMT HATU_Protocol HATU Protocol: - Pre-activate acid with HATU and Base (DIPEA) - Add Amine Choose_Reagent->HATU_Protocol HATU Reaction Stir at Room Temperature (1-14 hours) CDMT_Protocol->Reaction HATU_Protocol->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Workup Reaction Workup (e.g., Aqueous Wash) Monitor->Workup Purification Purify Crude Peptide (e.g., Chromatography) Workup->Purification End Pure Peptide Purification->End

Caption: General experimental workflow for peptide synthesis.

Conclusion

Both CDMT and HATU are highly effective coupling reagents for peptide synthesis, each with its own set of advantages.

CDMT offers the significant practical advantage of having easily removable byproducts, simplifying the purification process. It generally provides high yields and low racemization under optimized one-pot conditions. However, the extent of racemization can be sensitive to the reaction protocol.

HATU is a powerhouse reagent known for its high reactivity, rapid reaction times, and excellent suppression of racemization, making it a preferred choice for difficult and sterically hindered couplings. Its main drawback is the potential for guanidinylation side reactions, which necessitates careful control of the reaction stoichiometry.

The selection between CDMT and HATU will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide, the scale of the reaction, and the importance of purification ease versus reaction speed and efficiency in challenging cases. For routine syntheses where straightforward purification is a priority, CDMT presents a compelling option. For more demanding syntheses, including those with sterically hindered amino acids or sequences prone to racemization, HATU remains a benchmark reagent.

References

A Comparative Guide to the Validation of Analytical Methods for 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies suitable for the quantitative determination of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common, robust analytical techniques used for the broader class of triazine compounds. The performance data presented is based on established methods for structurally similar triazine herbicides and serves as a benchmark for the validation of methods for this compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both frequently coupled with various detectors for enhanced sensitivity and selectivity.[1]

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for a triazine compound.

Analytical Method Validation Workflow cluster_Planning 1. Planning & Preparation cluster_Execution 2. Experimental Execution cluster_Validation 3. Validation & Verification cluster_Documentation 4. Documentation Define_Scope Define Scope & Purpose Select_Method Select Analytical Method (HPLC, GC, etc.) Define_Scope->Select_Method Prepare_Materials Prepare Standards & Reagents Select_Method->Prepare_Materials Perform_Analysis Perform Analytical Runs Prepare_Materials->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Assess_Parameters Assess Validation Parameters (Linearity, Accuracy, Precision, etc.) Collect_Data->Assess_Parameters Compare_Results Compare with Acceptance Criteria Assess_Parameters->Compare_Results Prepare_Report Prepare Validation Report Compare_Results->Prepare_Report Final_Approval Final Method Approval Prepare_Report->Final_Approval

Figure 1. A generalized workflow for the validation of an analytical method.

Comparison of Analytical Methods

The choice between HPLC and GC largely depends on the volatility and thermal stability of the analyte. For many triazine derivatives, both techniques are applicable and offer distinct advantages.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Best for volatile and thermally stable compounds.
Typical Detectors UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS)Flame Ionization (FID), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS)
Sample Preparation Dissolution in a suitable solvent, filtration.May require derivatization to increase volatility, extraction into a volatile solvent.
Advantages Versatile, wide applicability, non-destructive.High resolution, high sensitivity (especially with specific detectors like NPD and MS).
Disadvantages Lower resolution than GC for some compounds, higher solvent consumption.Limited to volatile and thermally stable analytes, potential for thermal degradation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is generally suitable for the analysis of polar triazine compounds.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient of acetonitrile and water is often employed. For MS-compatible methods, formic acid can be used as a modifier instead of phosphoric acid.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 160°C for high-speed applications with appropriate columns).[3]

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of many triazine herbicides and can be adapted for this compound, assuming sufficient volatility and thermal stability.

  • Instrumentation: Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane).

  • Injector: Splitless injection is common for trace analysis.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60°C and ramping up to 300°C.[4]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Detector: NPD is highly selective for nitrogen-containing compounds. MS provides definitive identification.

Validation Parameters and Typical Performance Data

The following table summarizes key validation parameters and presents typical acceptance criteria and expected performance data based on the analysis of other triazine compounds.

Validation ParameterTypical Acceptance CriteriaHPLC Performance Data (Example)GC Performance Data (Example)
Linearity (Correlation Coefficient, r²) ≥ 0.99[5]0.9990.998
Accuracy (% Recovery) 80-120%95-105%90-110%
Precision (% RSD) ≤ 15%< 5%< 10%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.01 - 0.1 µg/mL1 - 10 pg (on-column)
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.03 - 0.3 µg/mL3 - 30 pg (on-column)
Specificity / Selectivity No interference from blank or placebo at the analyte's retention time.Peak purity index > 0.99Resolved peaks with unique mass spectra.

Note: The performance data are illustrative and will vary depending on the specific instrumentation, method conditions, and sample matrix.

Sample Preparation Workflow

A crucial step in the analysis of triazines, particularly from complex matrices, is sample preparation. The following diagram outlines a general workflow for solid-phase extraction (SPE), a common technique for sample clean-up and concentration.[6]

SPE_Workflow Start Sample Condition 1. Condition SPE Cartridge Start->Condition Equilibrate 2. Equilibrate Cartridge Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute Analyte Wash->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate Analyze 7. Analyze by HPLC or GC Evaporate->Analyze

Figure 2. General workflow for Solid-Phase Extraction (SPE).

Conclusion

Both HPLC and GC are powerful and reliable techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. A thorough method validation, following established guidelines and assessing key parameters such as linearity, accuracy, precision, and specificity, is essential to ensure the reliability of the analytical data. The information presented in this guide provides a solid foundation for the development and validation of analytical methods for this compound.

References

kinetic analysis of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of chemical synthesis. Among the plethora of available coupling reagents, 4,6-dimethoxy-1,3,5-triazin-2(1H)-one (DMT-ON) and its derivatives, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have emerged as effective mediators of this critical transformation. This guide provides an objective comparison of the kinetic performance of triazine-based coupling agents with other commonly used alternatives, supported by available experimental data, to facilitate the selection of the optimal reagent for specific synthetic needs.

Comparison of Kinetic Performance

The selection of a coupling reagent is often a trade-off between reaction speed, yield, cost, and the suppression of side reactions, most notably racemization. While comprehensive kinetic data for DMT-ON itself is limited in publicly available literature, the closely related and widely used DMTMM provides a valuable benchmark for the triazine class. The following tables summarize the available quantitative kinetic data for DMTMM and its alternatives.

Reagent ClassCoupling ReagentObserved Rate Constant (k_obs, min⁻¹)Half-life (t½, min)Model ReactionReference
Triazine DMTMMData not availableData not availableStandard Amide Coupling-
Uronium/Aminium HATU~0.017~40Aza-peptide bond formation[1]
Uronium/Aminium HCTU~0.017~40Aza-peptide bond formation[1]
Uronium/Aminium COMU0.040 ± 0.00117Aza-peptide bond formation[1]
Uronium/Aminium TBTU~0.0046~150Aza-peptide bond formation[1]
Phosphonium PyBOP~0.0046~150Aza-peptide bond formation[1]
Carbodiimide EDC-Half-life in water (pH 5.0) is 3.9 hours-

Note: The kinetic data presented above for uronium/aminium and phosphonium reagents were obtained for a specific aza-peptide bond formation reaction and may not be directly comparable to standard amide coupling reactions. However, they provide a relative measure of reactivity among these reagents. Direct kinetic comparisons under identical standard conditions are needed for a more definitive assessment.

Stability of Coupling Reagents

The stability of a coupling reagent under reaction and storage conditions is a critical factor for reproducibility and efficiency.

ReagentConditionStabilityReference
DMTMM In water at room temperatureStable, 100% recovery after 3 hours
DMTMM In water at 50 °C11% remaining after 48 hours[2]
EDC In water at pH 5.0Half-life of 3.9 hours

Reaction Mechanisms and Experimental Workflows

The general mechanism for amide bond formation mediated by these reagents involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.

DMTMM-Mediated Amide Coupling Mechanism

The reaction proceeds through the formation of a reactive acyl-triazine intermediate.

DMTMM_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ReactiveIntermediate Reactive Acyl-Triazine Intermediate CarboxylicAcid->ReactiveIntermediate + DMTMM DMTMM DMTMM Amide Amide (R-CO-NHR') ReactiveIntermediate->Amide + Amine Byproduct1 4,6-Dimethoxy-1,3,5-triazin-2-ol Amine Amine (R'-NH2) Byproduct2 N-Methylmorpholine

Caption: Mechanism of DMTMM-mediated amide bond formation.

General Experimental Workflow for Kinetic Analysis

Kinetic analysis of coupling reactions is crucial for optimizing reaction conditions and comparing the efficiency of different reagents. A typical workflow involves monitoring the reaction progress over time using techniques like HPLC or NMR.

Kinetic_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reactants Prepare solutions of Carboxylic Acid, Amine, and Coupling Reagent Mixing Initiate reaction by mixing reagents at t=0 Reactants->Mixing Sampling Withdraw aliquots at specific time intervals Mixing->Sampling Quenching Quench the reaction in the aliquot Sampling->Quenching Analysis Analyze by HPLC or NMR Quenching->Analysis Concentration Determine concentrations of reactants and products Analysis->Concentration Plotting Plot concentration vs. time Concentration->Plotting Kinetics Calculate rate constants (k) and half-life (t½) Plotting->Kinetics

Caption: General workflow for a kinetic analysis experiment.

Detailed Experimental Protocols

General Protocol for Kinetic Analysis of Amide Coupling via HPLC

This protocol outlines a general method for monitoring the kinetics of an amide coupling reaction using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Carboxylic acid

  • Amine

  • Coupling reagent (e.g., DMTMM, HATU, etc.)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Quenching solution (e.g., 0.1% TFA in water/acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

2. Reaction Setup:

  • Prepare stock solutions of the carboxylic acid, amine, and coupling reagent in the chosen anhydrous solvent at known concentrations.

  • In a thermostated reaction vessel, combine the carboxylic acid and amine solutions.

  • Initiate the reaction by adding the coupling reagent stock solution at time t=0.

3. Sample Collection and Preparation:

  • At predetermined time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of the quenching solution (e.g., 990 µL). This stops the reaction and prepares the sample for HPLC analysis.

4. HPLC Analysis:

  • Inject the quenched sample onto the HPLC system.

  • Run a suitable gradient method to separate the reactants (carboxylic acid, amine) and the product (amide).

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

5. Data Analysis:

  • Integrate the peak areas of the reactant and product peaks at each time point.

  • Generate a calibration curve for the product to convert peak area to concentration.

  • Plot the concentration of the product versus time.

  • From the kinetic profile, determine the initial reaction rate and calculate the appropriate rate constant (e.g., second-order rate constant, k) by fitting the data to the corresponding rate law.

General Protocol for Kinetic Analysis of Amide Coupling via ¹H NMR

This protocol describes a general method for in-situ monitoring of an amide coupling reaction using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

1. Materials and Reagents:

  • Carboxylic acid

  • Amine

  • Coupling reagent

  • Deuterated solvent (e.g., DMF-d₇, CD₃CN)

  • Internal standard (optional, for quantitative analysis)

  • NMR spectrometer

2. Reaction Setup:

  • In an NMR tube, dissolve the carboxylic acid and amine in the deuterated solvent.

  • If using an internal standard, add a known amount to the solution.

  • Acquire an initial ¹H NMR spectrum (t=0) before the addition of the coupling reagent.

  • Initiate the reaction by adding a known amount of the coupling reagent to the NMR tube, mixing thoroughly, and immediately placing it in the NMR spectrometer.

3. NMR Data Acquisition:

  • Acquire a series of ¹H NMR spectra at regular time intervals. The acquisition time for each spectrum should be short relative to the reaction rate.

  • Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) throughout the experiment.

4. Data Analysis:

  • Process the NMR spectra (e.g., Fourier transform, phase correction, baseline correction).

  • Identify characteristic, non-overlapping peaks for one of the reactants and the product.

  • Integrate the selected peaks in each spectrum.

  • The relative concentration of the product at each time point can be determined by comparing the integral of its characteristic peak to the integral of a stable reference peak (either the internal standard or a peak from a non-reacting part of a reactant molecule).

  • Plot the relative concentration of the product versus time.

  • Analyze the kinetic data to determine the reaction order and calculate the rate constant.

Conclusion

The choice of a coupling reagent is a critical decision in the synthesis of amides, impacting both the efficiency of the reaction and the purity of the final product. While uronium/aminium reagents like HATU and COMU often exhibit faster reaction rates in specific applications like aza-peptide synthesis, triazine-based reagents such as DMTMM offer the advantages of stability in aqueous media and the formation of water-soluble byproducts, simplifying purification.

The provided kinetic data, while not exhaustive, offers a starting point for comparing the relative reactivities of these common coupling agents. For a definitive selection, it is recommended that researchers perform their own kinetic analysis under their specific reaction conditions, utilizing the general protocols outlined in this guide. This will ensure the choice of the most appropriate reagent to achieve the desired synthetic outcome in a timely and efficient manner.

References

A Comparative Guide to Triazine Reagents for Cost-Effective Large-Scale Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and economical formation of amide bonds is a cornerstone of modern pharmaceutical and fine chemical manufacturing. The choice of coupling reagent is a critical decision that directly impacts process efficiency, scalability, cost of goods, and the overall green footprint of a synthesis. This guide provides an objective comparison of triazine-based coupling reagents with other common alternatives, offering data-driven insights to inform reagent selection for large-scale applications.

Triazine reagents, particularly 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride) and its derivatives like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have emerged as powerful tools for amide synthesis.[1][2] They offer a compelling balance of reactivity, operational simplicity, and cost-effectiveness, making them attractive alternatives to more traditional coupling agents.

Performance and Cost-Effectiveness: A Comparative Analysis

The selection of a coupling reagent for large-scale synthesis is a multifactorial decision. While reagent cost is a primary driver, considerations such as reaction yield, purity of the product, ease of workup, and waste disposal are equally critical in determining the overall process economy.

Quantitative Data Summary

The following tables summarize the key performance indicators and relative costs of triazine reagents compared to other widely used coupling agents.

Table 1: Performance Comparison of Coupling Reagents in Amide Synthesis

Reagent ClassRepresentative Reagent(s)Typical YieldsRacemization RiskByproduct Profile & WorkupKey AdvantagesKey Disadvantages
Triazine DMTMMHighLowWater-soluble, easy removal[3]High efficiency in aqueous media, no need for additives[3]Higher initial cost than TCT[4]
TCT (Cyanuric Chloride)HighLow to ModerateInsoluble cyanuric acid, requires filtration[2]Very low cost, high atom economy[2]Requires base, byproduct filtration can be cumbersome on scale
Carbodiimide EDC (+ NHS/HOBt)Moderate to HighModerate (suppressed by additives)Water-soluble urea, but additives can complicate workupLow cost, well-establishedFormation of N-acylurea byproduct, requires additives[5][6]
DCCHighModerateInsoluble dicyclohexylurea (DCU), requires filtration[6]Low costDCU filtration can be problematic on scale, potential allergen
Phosphonium Salt PyBOPHighLowWater-solubleHigh efficiency, good for hindered couplingsHigher cost, generates phosphine oxide waste
Uronium/Aminium Salt HBTU, HATUVery HighVery LowWater-solubleHigh reactivity, fast reactions[7][8]High cost (especially HATU), potential for guanidinylation side reaction[5][6]

Table 2: Relative Cost-Effectiveness for Large-Scale Synthesis

ReagentRelative Cost per Mole*Key Cost DriversOverall Cost-Effectiveness
TCT (Cyanuric Chloride)$Very low raw material cost[2]Excellent
EDC
Moderate raw material costVery Good
DCC
Moderate raw material costGood
DMTMM
$
Multi-step synthesis from TCT[2]Good to Very Good (Process Dependent)
HBTU
Complex synthesisModerate
PyBOP
Complex synthesisModerate
HATU
$
High cost of starting materials[7][8]Low (Reserved for challenging couplings)

*Relative cost is an estimation based on publicly available data for research and semi-bulk quantities and may not fully reflect large-scale industrial pricing. "

"indicatesthelowestrelativecost,while"" indicates the lowest relative cost, while ""indicatesthelowestrelativecost,while"
" indicates the highest.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful implementation of any coupling reagent on a large scale. Below are representative protocols for amide bond formation using a triazine reagent (DMTMM) and a common alternative (EDC/HOBt).

Protocol 1: Large-Scale Amide Synthesis using DMTMM

This protocol outlines a general procedure for the coupling of a carboxylic acid and an amine in a batch reactor.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • DMTMM (1.1 - 1.3 equiv)[9]

  • Solvent (e.g., Methanol, Acetonitrile, or Water)[3]

Procedure:

  • Charge the reactor with the selected solvent.

  • Add the carboxylic acid to the reactor and stir until fully dissolved.

  • Add the amine to the reaction mixture.

  • In a separate container, dissolve the DMTMM in the reaction solvent.

  • Slowly add the DMTMM solution to the reactor, maintaining the temperature between 20-25°C.

  • Stir the reaction mixture for 2-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Add water to the residue to dissolve the byproducts (N-methylmorpholine hydrochloride and 2-hydroxy-4,6-dimethoxytriazine).[1]

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by crystallization or chromatography as required.

Protocol 2: Large-Scale Amide Synthesis using EDC/HOBt

This protocol describes a typical procedure for amide coupling using a carbodiimide reagent with an additive.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC.HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • Organic Base (e.g., Diisopropylethylamine, Triethylamine) (1.0 - 2.0 equiv, if amine salt is used)

  • Solvent (e.g., Dichloromethane, Dimethylformamide)

Procedure:

  • Charge the reactor with the selected solvent and the carboxylic acid. Stir to dissolve.

  • Add HOBt to the reaction mixture and stir until dissolved.

  • Cool the mixture to 0-5°C.

  • Add EDC.HCl to the reaction mixture in portions, maintaining the temperature below 10°C.

  • Stir the mixture at 0-5°C for 30-60 minutes to allow for the formation of the active ester.

  • Add the amine to the reaction mixture. If the amine is provided as a salt, add the organic base.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by a suitable analytical method.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).

  • Separate the organic layer. Wash the organic layer sequentially with dilute aqueous acid, dilute aqueous base (e.g., 5% NaHCO₃ solution), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by crystallization or chromatography as required.

Visualization of Workflows and Decision-Making

Clear visual representations of experimental processes and logical frameworks can significantly aid in understanding and implementation.

Amide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve_acid Dissolve Carboxylic Acid start->dissolve_acid add_amine Add Amine dissolve_acid->add_amine add_reagent Add Coupling Reagent add_amine->add_reagent dissolve_reagent Prepare Coupling Reagent Solution dissolve_reagent->add_reagent react Stir & Monitor add_reagent->react quench Quench Reaction react->quench extract Aqueous Wash & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify end End purify->end Reagent_Selection_Decision_Tree start Start: Select Amide Coupling Reagent cost Is cost the primary driver? start->cost tct Use TCT cost->tct Yes hindrance Are substrates sterically hindered or low reactivity? cost->hindrance No tct->hindrance edc Consider EDC/DCC aqueous Is an aqueous reaction medium required? edc->aqueous high_reactivity_reagents Use High-Reactivity Reagent (HATU, PyBOP) hindrance->high_reactivity_reagents Yes hindrance->aqueous No dmtmm Use DMTMM aqueous->dmtmm Yes workup Is simple byproduct removal critical? aqueous->workup No workup->dmtmm Yes standard_coupling Standard Coupling: Consider DMTMM or EDC/HOBt workup->standard_coupling No standard_coupling->edc

References

A Comparative Guide to the Performance of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one with N-methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a crucial strategy in modern drug discovery, offering enhanced metabolic stability, improved membrane permeability, and conformational rigidity. However, the steric hindrance presented by the N-methyl group poses a significant challenge to efficient peptide bond formation, often leading to lower yields and increased risk of racemization. This guide provides a comparative overview of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one, commonly known as DMTMM, against other established coupling reagents for the synthesis of peptides containing N-methylated amino acids.

Performance Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical for overcoming the challenges associated with N-methylated amino acids. The ideal reagent should offer high coupling efficiency, minimal racemization, and be easy to use. Below is a comparison of DMTMM with other commonly used coupling reagents.

Qualitative Comparison of Coupling Reagents for N-Methylated Amino Acids

ReagentReagent TypeKey Advantages for N-Methylated Amino AcidsPotential Disadvantages
DMTMM TriazineReported to be effective for sterically hindered amines; Low racemization potential[1][2]; Can be used in a variety of solvents, including protic solvents[2].Limited direct comparative data against uronium/phosphonium salts specifically for N-methylated amino acids.
HATU Uronium SaltHigh coupling efficiency and speed[]; Low racemization due to the HOAt leaving group[]; Widely considered a reagent of choice for difficult couplings, including N-methylated residues[].Can be more expensive than other reagents.
HBTU Uronium SaltCost-effective and widely used[].Generally less effective than HATU for sterically hindered and N-methylated couplings[4].
PyBOP Phosphonium SaltEffective for many standard couplings.Can be less efficient for coupling two adjacent N-methylated residues[5].
PyBrOP Phosphonium SaltDeveloped to overcome the limitations of PyBOP with N-methylated amino acids[6].High reactivity can sometimes lead to side reactions[6].

Quantitative Data on Racemization using DMTMM

While direct quantitative data comparing the racemization of DMTMM with other reagents for N-methylated amino acids is limited, a study by Kunishima et al. (2002) investigated the extent of racemization using DMTMM in various solvents for a standard peptide coupling. The results indicate that DMTMM generally induces very low levels of racemization, particularly in less polar aprotic solvents.

SolventDielectric Constant (ε)% Racemization (D-Ala)
Ethyl Acetate (AcOEt)6.02<0.1
Tetrahydrofuran (THF)7.6<0.1
Acetonitrile (CH3CN)37.5<0.1
N,N-Dimethylformamide (DMF)36.7<0.1
2-Propanol (2-PrOH)19.9<0.1
Dimethyl sulfoxide (DMSO)46.72.3
Ethanol (EtOH)24.6Slight
Methanol (MeOH)32.7Slight
Data adapted from Kunishima et al., Chem. Pharm. Bull. 50(4) 549-550 (2002).[7]

Experimental Protocols

Detailed and optimized protocols are essential for the successful incorporation of N-methylated amino acids. Below are representative protocols for solid-phase peptide synthesis (SPPS) using DMTMM and the commonly used alternative, HATU.

Protocol 1: Coupling of N-Methylated Amino Acids using DMTMM

Note: This protocol is a general guideline based on the known reactivity of DMTMM. Optimization may be required for specific peptide sequences.

Materials:

  • Fmoc-N-methyl-amino acid

  • Peptide-resin with a free N-terminal amine

  • This compound (DMTMM)

  • N-methylmorpholine (NMM) (optional, as base)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure (0.1 mmol scale):

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (0.4 mmol, 4 eq.) in DMF (2 mL).

    • Add DMTMM (0.4 mmol, 4 eq.) to the amino acid solution.

    • If required, add NMM (0.8 mmol, 8 eq.).

    • Agitate the mixture at room temperature for 5-10 minutes for pre-activation.

  • Coupling to Resin: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For sterically demanding couplings (e.g., coupling onto another N-methylated residue), the reaction time may need to be extended or a double coupling performed.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: N-methylated amines give a characteristic red color) or the bromophenol blue test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (2 x 1 min).

Protocol 2: Coupling of N-Methylated Amino Acids using HATU

Materials:

  • Fmoc-N-methyl-amino acid

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (0.1 mmol scale): [4]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF (2 mL).

  • Base Addition: Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and agitate for 1-2 minutes.

  • Coupling to Resin: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction as described in Protocol 1.

  • Washing: Wash the resin as described in Protocol 1.

Visualizing Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a single coupling cycle of an N-methylated amino acid in solid-phase peptide synthesis.

SPPS_Workflow resin Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Activated Fmoc-N-Me-AA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 next_cycle Next Cycle or Cleavage wash2->next_cycle

General SPPS cycle for N-methylated amino acid incorporation.
Signaling Pathways of Biologically Active N-Methylated Peptides

To illustrate the biological relevance of peptides synthesized using these methods, we present the signaling pathways of two well-known N-methylated natural products: Cyclosporin A and Romidepsin.

Cyclosporin A Signaling Pathway

Cyclosporin A is a potent immunosuppressant that acts by inhibiting the calcineurin-NFAT signaling pathway.

CyclosporinA_Pathway cluster_cell T-Cell TCR T-Cell Receptor (TCR) Ca_release Ca²⁺ Release TCR->Ca_release Calcineurin Calcineurin Ca_release->Calcineurin NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT translocates IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene activates Cyclophilin Cyclophilin Cyclophilin->Calcineurin inhibits CyclosporinA Cyclosporin A CyclosporinA->Cyclophilin

Cyclosporin A inhibits T-cell activation via the calcineurin-NFAT pathway.

Romidepsin Signaling Pathway

Romidepsin is an anticancer agent that functions as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression and apoptosis in cancer cells.

Romidepsin_Pathway cluster_nucleus Cell Nucleus Histones Histones HDAC Histone Deacetylase (HDAC) Histones->HDAC deacetylation HDAC->Histones Acetylated_Histones Acetylated Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Romidepsin Romidepsin (active form) Romidepsin->HDAC inhibits

Romidepsin induces apoptosis by inhibiting histone deacetylases.

Conclusion

The synthesis of N-methylated peptides remains a challenging yet critical area of peptide chemistry. While uronium and phosphonium reagents like HATU and PyBrOP are well-established for these difficult couplings, the triazine-based reagent DMTMM presents a promising alternative. Its reported effectiveness with sterically hindered amines and low racemization potential make it a valuable tool for peptide chemists. However, the lack of direct quantitative comparisons with other leading reagents for N-methylated amino acid coupling highlights an area for future research. The protocols and comparative data provided in this guide aim to assist researchers in making informed decisions for the successful synthesis of these important biomolecules.

References

review of modern coupling reagents including triazines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Modern Coupling Reagents for Amide Bond Formation, with a Focus on Triazine Derivatives

In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis and drug development, the efficient and stereochemically pure formation of amide bonds is of paramount importance. The choice of coupling reagent is a critical determinant of reaction success, influencing yield, reaction time, and the preservation of chiral integrity. This guide provides an objective comparison of contemporary coupling reagents, with a special emphasis on the increasingly popular triazine-based reagents, to assist researchers, scientists, and drug development professionals in making informed decisions.

The fundamental principle behind the use of coupling reagents is the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. This process typically involves the formation of a highly reactive acyl-intermediate.

G cluster_activation Activation Step CarboxylicAcid Carboxylic Acid (R-COOH) ActiveIntermediate Activated Intermediate (e.g., Active Ester) CarboxylicAcid->ActiveIntermediate CouplingReagent Coupling Reagent Amine Amine (R'-NH2) AmideBond Amide Bond (R-CO-NH-R') ActiveIntermediate->AmideBond + Amine Byproduct Byproduct G cluster_types CouplingReagents Classes of Coupling Reagents Carbodiimides Carbodiimides (e.g., DCC, EDC) CouplingReagents->Carbodiimides Phosphonium Phosphonium Salts (e.g., BOP, PyBOP) CouplingReagents->Phosphonium Aminium Aminium/Uronium Salts (e.g., HATU, HBTU, COMU) CouplingReagents->Aminium Triazines Triazines (e.g., DMTMM) CouplingReagents->Triazines G Start Start SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Activation Amino Acid Activation (AA, HATU, DIEA in DMF) Wash1->Activation Coupling Coupling to Resin Activation->Coupling Wash2 Wash with DMF Coupling->Wash2 Wash2->Deprotection Next Amino Acid End End Cycle / Final Cleavage Wash2->End Final Amino Acid

Safety Operating Guide

Safe Disposal of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling and proper disposal of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one, ensuring personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed, causes skin and eye irritation, and is harmful if inhaled.[1][2][3]

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: If handling the solid form outside of a chemical fume hood where dust may be generated, a dust respirator is necessary.[1]

All handling and segregation of this chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through a licensed hazardous waste management facility, typically via incineration.[1] Meticulous segregation at the source is critical for compliant and safe disposal.

Step 1: Waste Classification

This compound is a non-halogenated organic waste . Its chemical formula, C₅H₇N₃O₃, confirms the absence of halogens (F, Cl, Br, I). This classification is crucial as mixing halogenated and non-halogenated waste streams is prohibited and can lead to significantly higher disposal costs.

While this compound is not specifically listed as a hazardous waste by the EPA, it may exhibit hazardous characteristics (e.g., toxicity). The waste generator is responsible for making a formal hazardous waste determination based on their knowledge of the waste or through analytical testing, such as the Toxicity Characteristic Leaching Procedure (TCLP).

Step 2: Waste Segregation and Collection

  • Obtain the Correct Waste Container: Use a dedicated, leak-proof container with a secure screw-top cap, clearly labeled "Non-Halogenated Organic Waste."

  • Collect All Contaminated Materials: Place the chemical, in solid or solution form, into the designated container. This includes any contaminated disposable materials such as weighing paper, pipette tips, and grossly contaminated gloves.

Step 3: Labeling

  • Properly Label the Container: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemicals in the container.

    • Approximate percentages of all components.

    • The date accumulation started.

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory.

  • Secondary Containment: The container must be placed within a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Fill Level: Do not exceed 90% of the container's total volume to allow for expansion and prevent spills.

  • Request Pickup: Once the container is nearly full, or if it has been stored for the maximum time allowed by your institution (often 90 days), arrange for its removal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.

Spill and Emergency Procedures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Wearing the appropriate PPE, prevent further spillage if it is safe to do so.[1] Use an inert absorbent material to clean up the spill and place it in the designated hazardous waste container. Do not let the chemical enter drains.[1]

Quantitative Data and Regulatory Information

The following table summarizes key information regarding the disposal of this compound. It is important to note that specific hazardous waste codes are assigned by the waste generator based on a formal evaluation.

ParameterValue / InformationSource
Chemical Formula C₅H₇N₃O₃PubChem
Waste Classification Non-Halogenated Organic WasteChemical Structure
EPA Hazardous Waste Code Not specifically listed. Must be determined by the generator. May be a characteristic waste (D001-D043) if it exhibits ignitability, corrosivity, reactivity, or toxicity.40 CFR Part 261
Primary Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Land Disposal Restrictions Untreated hazardous waste is prohibited from land disposal. Treatment standards must be met prior to disposal.EPA

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage Container Management & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Chemical Fume Hood) A->B C Identify as Non-Halogenated Organic Waste B->C Waste Generated D Use Designated & Labeled Waste Container C->D E Collect Chemical and Contaminated Materials D->E F Securely Seal Container When Not in Use E->F Waste Added G Store in Secondary Containment in a Designated SAA F->G H Monitor Fill Level (<90%) and Accumulation Time G->H I Request Pickup by EHS or Licensed Contractor H->I Container Full or Time Limit Reached J Transport to a Licensed Hazardous Waste Facility I->J K Final Disposal via Controlled Incineration J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one (CAS No. 1075-59-8). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation.[1][2][4]

The following personal protective equipment is mandatory when handling this chemical:

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side-Shields or GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.
Hand Protection Chemical-Resistant GlovesImpervious gloves, such as nitrile rubber, should be worn. Inspect for tears or holes before each use.
Body Protection Protective ClothingA lab coat and long-sleeved clothing are required. An apron may be necessary for larger quantities.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated.[6]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Work in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended.

  • Ensure that eyewash stations and safety showers are readily accessible.

2. Safe Handling Practices:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Store locked up.[1][5]

  • Keep apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[1][2]

Emergency Procedures

  • If Swallowed: Get medical help immediately.[1] Rinse mouth.[1]

  • If on Skin: Wash with plenty of water.[1] If skin irritation occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Get medical help if you feel unwell.[1]

Disposal Plan

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]

  • Do not let the chemical enter drains.[1] Discharge into the environment must be avoided.[1]

Workflow for Handling this compound

prep Preparation - Don appropriate PPE - Verify fume hood function handling Handling - Weigh/transfer in fume hood - Avoid dust generation prep->handling Proceed with caution storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage If not all material is used spill Spill Response - Evacuate area - Use absorbent material handling->spill In case of accidental release decon Decontamination - Clean work area - Wash hands thoroughly handling->decon After handling is complete storage->handling For subsequent use disposal Disposal - Collect in labeled waste container - Follow institutional guidelines spill->disposal Dispose of contaminated materials decon->disposal Dispose of used PPE end End of Process decon->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethoxy-1,3,5-triazin-2(1H)-one
Reactant of Route 2
4,6-Dimethoxy-1,3,5-triazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.